molecular formula C9H13BO3 B065197 4-Propoxyphenylboronic acid CAS No. 186497-67-6

4-Propoxyphenylboronic acid

Cat. No.: B065197
CAS No.: 186497-67-6
M. Wt: 180.01 g/mol
InChI Key: SOKFEJKZYHYKSY-UHFFFAOYSA-N
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Description

4-Propoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKFEJKZYHYKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403479
Record name 4-Propoxyphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186497-67-6
Record name 4-Propoxyphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Propoxyphenylboronic Acid
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Foundational & Exploratory

Foreword: The Strategic Importance of Arylboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Propoxyphenylboronic Acid

In the landscape of contemporary drug discovery and materials science, arylboronic acids stand as indispensable building blocks.[1][2] Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the elegant and efficient formation of carbon-carbon bonds, which is a cornerstone of complex molecular architecture.[1][3][4] this compound, the subject of this guide, is a particularly valuable reagent. The propoxy group offers a handle for modulating lipophilicity and steric properties, making it a frequent motif in the synthesis of biologically active compounds, from selective enzyme inhibitors to advanced materials.[5][6][7]

This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure a successful and reproducible outcome.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from two primary, commercially viable starting materials. The choice of pathway often depends on the cost, availability, and purity of the precursors. This guide will focus on the most direct and reliable method starting from 1-bromo-4-propoxybenzene via a Grignard reaction, a robust and scalable method for forming the critical carbon-boron bond.[8][9]

G cluster_0 Synthetic Workflow A Starting Material 1-Bromo-4-propoxybenzene B Grignard Reagent Formation A->B Mg, Anhydrous THF C Borylation (Reaction with Trialkyl Borate) B->C B(OiPr)₃, -78 °C D Acidic Hydrolysis (Workup) C->D aq. HCl E Crude Product D->E F Purification (Base-Acid Extraction / Recrystallization) E->F G Final Product This compound F->G

Figure 1: High-level workflow for the synthesis of this compound.

Physicochemical & Safety Data

Before commencing any synthetic work, a thorough understanding of the target compound's properties and the necessary safety precautions is paramount.

Compound Properties
PropertyValueSource
IUPAC Name (4-propoxyphenyl)boronic acid[10]
CAS Number 186497-67-6[10][11]
Molecular Formula C₉H₁₃BO₃[10][11]
Molecular Weight 180.01 g/mol [10][12]
Appearance White solid[6]
Melting Point 123-126 °C[6][12]
Safety & Handling

Boronic acids, while generally stable, require careful handling to avoid irritation and potential health effects.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15][16] When handling the powdered solid, a dust mask or work in a fume hood is essential to prevent inhalation.[15][17]

  • Exposure Controls:

    • Inhalation: May cause respiratory tract irritation. Move to fresh air if dust is inhaled.[13][17] Seek medical attention if symptoms persist.[13][16]

    • Skin/Eye Contact: Causes skin and serious eye irritation.[10] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[11][15] Recommended storage temperature is 2-8°C under an inert atmosphere.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13][17] Do not flush large quantities down the drain.[13]

Detailed Synthesis Protocol: The Grignard Pathway

This section details the synthesis of this compound from 1-bromo-4-propoxybenzene. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.

Reagents & Equipment
Reagent/MaterialGradeQuantityPurpose
1-Bromo-4-propoxybenzeneReagent10.0 g (46.5 mmol)Starting Material
Magnesium (Mg) turningsReagent1.24 g (51.1 mmol)Grignard Reagent Formation
Iodine (I₂)Reagent1 crystalInitiator
Anhydrous Tetrahydrofuran (THF)DriSolv®100 mLReaction Solvent
Triisopropyl borateReagent10.5 mL (46.5 mmol)Boron Source
Hydrochloric Acid (HCl)2 M Aqueous~50 mLHydrolysis/Workup
Diethyl Ether (Et₂O)ACS200 mLExtraction Solvent
Sodium Hydroxide (NaOH)1 M Aqueous~60 mLPurification
Saturated Sodium Chloride (Brine)Lab Prepared50 mLWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄)ReagentAs neededDrying Agent
Round-bottom flasks, Condenser--Reaction Vessels
Magnetic stirrer, Stir bars--Agitation
Syringes, Needles--Anhydrous Transfers
Separatory funnel, Ice bath--Workup/Purification
Step-by-Step Methodology

Step 1: Formation of the Grignard Reagent (4-propoxyphenylmagnesium bromide)

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Allow the apparatus to cool to room temperature under a stream of dry argon or nitrogen.

  • Initiation: Add the magnesium turnings (1.24 g) to the flask. Add a single crystal of iodine. The iodine serves as an activator, etching the passivating oxide layer on the magnesium surface to expose fresh metal.[18]

  • Reagent Addition: In a separate dry flask, dissolve 1-bromo-4-propoxybenzene (10.0 g) in 40 mL of anhydrous THF.

  • Reaction: Add ~5 mL of the bromide solution to the magnesium turnings via syringe. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be required.[19]

  • Completion: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The use of an ether solvent like THF is critical as it stabilizes the Grignard reagent by forming a Lewis acid-base complex.[18][20] After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the reagent.

Step 2: Borylation Reaction

  • Setup: In a separate 500 mL flame-dried, three-neck flask under an inert atmosphere, dissolve triisopropyl borate (10.5 mL) in 60 mL of anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

    • Rationale: The reaction is highly exothermic. Performing the addition at low temperature prevents side reactions, such as the addition of a second Grignard molecule to the boron center.

  • Addition: Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula or syringe over 30-45 minutes, ensuring the internal temperature does not rise above -65 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional hour, then let it warm slowly to room temperature overnight with continuous stirring.

References

A Comprehensive Technical Guide to 4-Propoxyphenylboronic Acid: Properties, Applications, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-propoxyphenylboronic acid, a versatile reagent with significant applications in organic synthesis and drug discovery. Designed for researchers, chemists, and professionals in the pharmaceutical and materials science sectors, this document synthesizes critical physicochemical data, outlines its synthetic utility, and details essential safety and handling protocols. Our focus is on delivering field-proven insights and robust methodologies to empower your research and development endeavors.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] Among the vast family of boronic acids, this compound has emerged as a particularly valuable building block. Its unique electronic and steric properties, conferred by the propoxy group at the para position, offer distinct advantages in modulating solubility, reactivity, and biological interactions of the target molecules. This guide will delve into the specific attributes of this compound, providing a comprehensive resource for its effective application.

Core Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is paramount for its successful application in synthesis and formulation. This section details the key physical and chemical characteristics of this compound.

Structural and General Properties

This compound is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a propoxy group (-OCH₂CH₂CH₃). The presence of the electron-donating propoxy group influences the reactivity of the boronic acid moiety.

PropertyValueSource(s)
Molecular Formula C₉H₁₃BO₃[1][2]
Molecular Weight 180.01 g/mol [1][2]
CAS Number 186497-67-6[1][2][3]
Appearance White to off-white crystalline powder[1][4]
Melting Point 123-126 °C[1][4][5][6]
Solubility Profile

The solubility of boronic acids is a critical parameter for reaction setup and purification. Phenylboronic acids, in general, exhibit good solubility in ethereal and ketonic solvents, moderate solubility in chlorinated solvents, and poor solubility in hydrocarbons.[7] This trend is attributed to the polar nature of the boronic acid group and its ability to form hydrogen bonds. While specific quantitative solubility data for this compound is not extensively published, the presence of the propoxy group is expected to enhance its solubility in less polar organic solvents compared to unsubstituted phenylboronic acid.

Recommended Solvents for Reactions and Purification:

  • High Solubility: Ethers (e.g., THF, Dioxane), Ketones (e.g., Acetone)

  • Moderate Solubility: Chloroform

  • Low Solubility (useful for precipitation/crystallization): Hydrocarbons (e.g., Hexane, Heptane)

Experimental determination of solubility in specific solvent systems is recommended for process optimization.

Acidity (pKa)

Synthesis and Reactivity

Synthetic Routes

This compound is typically synthesized through the reaction of an organometallic reagent derived from a protected 4-propoxyhalobenzene with a trialkyl borate, followed by acidic hydrolysis. A common starting material is 4-bromophenol, which is first alkylated to form 1-bromo-4-propoxybenzene.[6]

Synthesis_of_4_propoxyphenylboronic_acid cluster_reagents Key Reagents A 4-Bromophenol B 1-Bromo-4-propoxybenzene A->B 1. Propyl halide, Base C Grignard or Organolithium Reagent B->C 2. Mg or n-BuLi E Boronic Ester Intermediate C->E 3. Add to Trialkyl Borate D Trialkyl Borate (e.g., B(OiPr)₃) D->E F This compound E->F 4. Acidic Workup (e.g., HCl)

Caption: General synthetic workflow for this compound.

Key Reactions and Applications

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[1] This reaction is fundamental in the synthesis of numerous pharmaceuticals and organic materials.

Suzuki-Miyaura Cross-Coupling Workflow:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Reaction Mixture A->F B Aryl/Vinyl Halide or Triflate B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₃PO₄) D->F E Solvent (e.g., Toluene, Dioxane/Water) E->F G Heating F->G H Biaryl Product G->H I Workup and Purification H->I J Final Product I->J

Caption: Step-by-step Suzuki-Miyaura cross-coupling reaction workflow.

Beyond Suzuki coupling, this compound is utilized in:

  • Drug Development: As a key intermediate in the synthesis of biologically active compounds.[1][9]

  • Bioconjugation: For attaching molecules to diol-containing biomolecules, such as carbohydrates on cell surfaces.[1][9]

  • Materials Science: In the development of polymers and sensors.[1][9] The interaction with diols is particularly useful for creating responsive materials.[10][11]

Analytical Characterization

Robust analytical methods are crucial for verifying the identity and purity of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the protons of the propoxy group (triplet for the methyl, sextet for the central methylene, and a triplet for the methylene attached to the oxygen), and a broad singlet for the hydroxyl protons of the boronic acid, which is often exchangeable with D₂O.

    • ¹³C NMR: Signals for the aromatic carbons (including the carbon attached to boron, which will have a characteristic chemical shift) and the three distinct carbons of the propoxy group are expected.[2]

  • Infrared (IR) Spectroscopy: Key vibrational bands include O-H stretching (broad, for the B(OH)₂ group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and B-O stretching.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the compound's molecular weight.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A standard method for determining the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., formic acid or TFA) is typically effective.

  • Gas Chromatography (GC): Can be used if the compound is derivatized to a more volatile form (e.g., a boronic ester).

Stability, Storage, and Safety

Stability and Dehydration

A common characteristic of boronic acids is their tendency to undergo reversible dehydration to form cyclic anhydride trimers (boroxines). This means that commercial samples of this compound may contain varying amounts of its corresponding boroxine.[7][12] This equilibrium is generally not detrimental to its reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric boronic acid under the reaction conditions.

Boronic_Acid_Dehydration cluster_equilibrium Dehydration Equilibrium A 3 x this compound B 4-Propoxyphenylboroxine A->B - 3 H₂O B->A + 3 H₂O C 3 x H₂O

Caption: Reversible dehydration of this compound to its boroxine.

Recommended Storage

To minimize dehydration and potential degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Some suppliers recommend storage under an inert atmosphere at 2-8°C for long-term stability.[14]

Safety and Handling

This compound is classified as a hazardous substance.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[15]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[15][16]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16][18]

  • Wash hands thoroughly after handling.[17][18]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[12][13]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with its robust reactivity in key transformations like the Suzuki-Miyaura cross-coupling, make it an indispensable tool for researchers in drug discovery, materials science, and beyond. By understanding its characteristics, handling it with appropriate safety precautions, and applying it with the methodological insights provided in this guide, scientists can fully leverage its potential to construct novel and complex molecular architectures.

References

An In-Depth Technical Guide to 4-Propoxyphenylboronic Acid (CAS: 186497-67-6)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Reagent for Innovations in Medicinal Chemistry and Materials Science

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propoxyphenylboronic acid, with its unique molecular architecture, has emerged as a pivotal building block in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its critical role in the Suzuki-Miyaura cross-coupling reaction. Special emphasis is placed on its application in the development of novel therapeutic agents, particularly as a precursor to bioactive molecules such as obovatol derivatives and peroxisome proliferator-activated receptor (PPAR) modulators. This document serves as an in-depth resource, consolidating technical data, field-proven insights, and detailed experimental methodologies to support researchers in leveraging the full potential of this versatile reagent.

Introduction: The Versatility of a Substituted Arylboronic Acid

This compound (CAS No. 186497-67-6) is an organoboron compound that has garnered significant attention in the scientific community.[1] Its structure, featuring a boronic acid functional group attached to a phenyl ring substituted with a propoxy group, imparts a unique combination of reactivity, stability, and solubility. These characteristics make it an invaluable tool in synthetic organic chemistry, particularly for the construction of complex molecular frameworks.[1]

The boronic acid moiety is renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[2] The propoxy group, on the other hand, can enhance the lipophilicity of resulting molecules, a desirable trait for improving bioavailability in drug candidates. This guide will delve into the technical nuances of this compound, providing the necessary information for its effective application in research and development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 186497-67-6[1][3]
Molecular Formula C₉H₁₃BO₃[1][3]
Molecular Weight 180.01 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 123-126 °C[2]
IUPAC Name (4-propoxyphenyl)boronic acid[3]
Synonyms 4-Propoxybenzeneboronic acid, p-Propoxyphenylboronic acid[1]
Solubility Soluble in methanol and other common organic solvents.
Structural Elucidation: A Glimpse into the Crystalline Form

The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography, and the data is available in the Crystallography Open Database (COD) under the entry ID 1547644 .[3] This structural information is invaluable for understanding intermolecular interactions and for computational modeling studies.

A detailed table of crystallographic data will be populated upon retrieval of the specific CIF file and associated publication.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through several routes, with the most common starting from either 1-bromo-4-propoxybenzene or 4-propoxyaniline. The following protocol details a well-established method from 1-bromo-4-propoxybenzene, which is readily prepared from 4-bromophenol.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Borylation A 4-Bromophenol C 1-Bromo-4-propoxybenzene A->C K₂CO₃, Acetone, Reflux B 1-Bromopropane B->C D 1-Bromo-4-propoxybenzene H This compound D->H E n-Butyllithium E->H THF, -78 °C F Triisopropyl borate F->H G Acidic Workup (HCl) G->H

Caption: Synthetic pathway from 4-bromophenol to this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-Bromo-4-propoxybenzene

  • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • Add 1-bromopropane (1.2 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-bromo-4-propoxybenzene.

Step 2: Synthesis of this compound

  • Dissolve 1-bromo-4-propoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour, during which time a lithium-halogen exchange occurs.

  • To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to afford pure this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Aryl R¹-Pd(II)L₂-Ar Transmetal->PdII_Aryl Boronate [Ar-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid Ar-B(OH)₂ (this compound) BoronicAcid->Boronate RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-Ar (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • In a Schlenk flask, combine the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Applications in Drug Discovery and Materials Science

The utility of this compound extends across various scientific disciplines, most notably in the synthesis of biologically active compounds and functional materials.

Synthesis of Bioactive Molecules
  • Obovatol Derivatives: this compound has been utilized as a key building block in the synthesis of derivatives of obovatol, a natural product known for its anti-platelet activity.[2] The introduction of the 4-propoxyphenyl moiety via Suzuki-Miyaura coupling has been shown to enhance the inhibitory activity of these compounds.[2] Studies have demonstrated that such derivatives can exhibit potent inhibition of arachidonic acid-induced platelet aggregation.[2]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Modulators: PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[4] As such, they are important therapeutic targets for metabolic diseases. This compound serves as a valuable precursor for the synthesis of bisaryl thiazoles and oxazoles, which have been investigated as selective PPAR modulators.[2] The 4-propoxyphenyl group can be incorporated to fine-tune the lipophilicity and binding affinity of these modulators to the PPAR subtypes.

Materials Science and Other Applications

Beyond medicinal chemistry, this compound finds applications in:

  • Organic Electronics: As a building block for conjugated polymers and organic light-emitting diodes (OLEDs), where the electronic properties of the resulting materials can be tailored.

  • Sensors: The boronic acid group's ability to reversibly bind with diols makes it suitable for the development of sensors for saccharides and other biologically relevant molecules.

  • Liquid Crystals: The rigid aromatic core provided by the phenylboronic acid can be incorporated into molecules designed to exhibit liquid crystalline properties.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the propoxy group (triplet for the methyl, sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the oxygen), and a broad singlet for the hydroxyl protons of the boronic acid.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift, as well as the signals for the carbons of the propoxy group.

A table with specific, experimentally determined chemical shifts and coupling constants will be included upon successful retrieval of this data.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band typically around 3200-3600 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and B-O stretching.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Identification: It is known to cause skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere, as boronic acids can be sensitive to moisture and air, potentially leading to the formation of boroxines (cyclic anhydrides).

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction, coupled with the favorable physicochemical properties imparted by the propoxy group, has established it as a key building block in the synthesis of a diverse range of compounds. From potent bioactive molecules with therapeutic potential to advanced functional materials, the applications of this compound continue to expand. This guide has provided a comprehensive technical overview to empower researchers to effectively utilize this important synthetic tool in their scientific endeavors.

References

Introduction: The Strategic Importance of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Propoxyphenylboronic Acid for Advanced Synthesis

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a versatile arylboronic acid derivative essential for modern organic synthesis and drug discovery. We delve into its fundamental physicochemical properties, including its precise molecular weight and formula, and present its molecular structure. The guide further explores its critical role as a key building block, with a detailed focus on its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of carbon-carbon bond formation. A validated, step-by-step experimental protocol is provided, explaining the causality behind procedural choices to ensure reproducibility and success. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and structural attributes of this compound in their work.

Arylboronic acids are a class of organoboron compounds that have become indispensable in synthetic chemistry over the past few decades. Their stability, low toxicity, and remarkable reactivity profile make them superior reagents for a variety of chemical transformations. The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so revolutionary for its ability to efficiently create carbon-carbon bonds that its developers were awarded the Nobel Prize in Chemistry in 2010.

Among the vast library of available boronic acids, this compound (C₉H₁₃BO₃) offers a unique combination of properties. The propoxy group (-OCH₂CH₂CH₃) at the para-position of the phenyl ring modifies the electronic and lipophilic character of the molecule. This functionalization can enhance solubility in organic solvents and influence the reactivity of the boronic acid group, making it a valuable building block for synthesizing complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1][2]

Physicochemical Profile of this compound

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is typically a white to off-white crystalline powder, stable under standard laboratory conditions.[1]

Core Properties

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₃BO₃[1][3][4][5][6]
Molecular Weight 180.01 g/mol [1][3][4][5]
CAS Number 186497-67-6[1][3][4][5][6]
Appearance White to off-white crystalline powder[1]
Melting Point 123-126 °C (lit.)[1][6][7][8]
IUPAC Name (4-propoxyphenyl)boronic acid[3]
Molecular Structure

The structure of this compound, featuring a boronic acid group attached to a benzene ring substituted with a propoxy group, is visualized below.

Caption: Chemical structure of this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[9] this compound is an excellent substrate for these reactions, serving as the nucleophilic partner to introduce the 4-propoxyphenyl moiety into a target molecule.[1]

Causality of Component Selection:

  • Catalyst: A palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the classic and highly effective catalyst.[] The palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the reaction.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Common choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective and compatible with a wide range of functional groups.[]

  • Solvent System: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is often used. The organic solvent dissolves the reactants, while water helps to dissolve the inorganic base and facilitates the reaction.

The workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.

Suzuki_Workflow prep 1. Reagent Preparation - Dissolve aryl halide in organic solvent. - Add this compound. - Add aqueous base solution. degas 2. Inert Atmosphere - Degas the mixture (e.g., bubble with Argon/N₂) to remove oxygen, which can deactivate the catalyst. prep->degas catalyst 3. Catalyst Addition - Add Pd(PPh₃)₄ catalyst under an inert atmosphere. degas->catalyst reaction 4. Reaction - Heat the mixture (e.g., 80-100 °C) with vigorous stirring for 2-24 hours. - Monitor progress via TLC or LC-MS. catalyst->reaction workup 5. Aqueous Work-up - Cool to room temperature. - Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). reaction->workup purify 6. Purification - Dry the organic layer (e.g., over MgSO₄). - Concentrate under reduced pressure. - Purify the crude product via column chromatography. workup->purify product 7. Final Product - Characterize the pure biaryl product (NMR, MS). purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-Propoxy-1,1'-biphenyl

This protocol describes a representative Suzuki-Miyaura reaction between this compound and bromobenzene.

Materials:

  • This compound (1.0 eq)

  • Bromobenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water). Add bromobenzene (1.1 eq) to the mixture.

  • Degassing: Seal the flask with a septum and bubble argon gas through the stirred mixture for 15-20 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Introduction: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.02 eq). The mixture will typically turn yellow or orange.

  • Reaction: Heat the flask in an oil bath to 90 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-propoxy-1,1'-biphenyl product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][13] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[11]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[11][12][13]

    • Skin: If on skin, wash with plenty of soap and water.[11][13]

    • Inhalation: Move the person to fresh air.[11][12][13]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[4][11]

Conclusion

This compound is a high-value reagent for chemical synthesis, offering a reliable method for incorporating the 4-propoxyphenyl group into complex molecular architectures. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it a staple in laboratories focused on drug discovery, materials science, and organic chemistry. By understanding its fundamental properties and applying robust, validated protocols, researchers can effectively harness its synthetic potential to advance their scientific goals.

References

Spectral data of 4-propoxyphenylboronic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of 4-Propoxyphenylboronic Acid

Introduction

This compound (C₉H₁₃BO₃, Molar Mass: 180.01 g/mol , CAS: 186497-67-6) is a versatile organic compound that plays a crucial role as a building block in modern synthetic chemistry.[1][2] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[3] The presence of the boronic acid functional group allows for the formation of new carbon-carbon bonds with a high degree of specificity and efficiency. The propoxy group, on the other hand, modulates the electronic properties and solubility of the molecule, influencing its reactivity and handling characteristics.

The following sections will delve into the predicted spectral characteristics of this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data. Each section will also include a detailed, field-proven protocol for data acquisition, ensuring that researchers can confidently apply these techniques in their own laboratories.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the protons of the propoxy group, and the hydroxyl protons of the boronic acid.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.8d2HAr-H (ortho to -B(OH)₂)
~6.9 - 7.0d2HAr-H (ortho to -OPr)
~8.0s (broad)2HB(OH )₂
~3.9 - 4.0t2H-O-CH₂ -CH₂-CH₃
~1.7 - 1.8sextet2H-O-CH₂-CH₂ -CH₃
~0.9 - 1.0t3H-O-CH₂-CH₂-CH₃

Interpretation of the Predicted ¹H NMR Spectrum

  • Aromatic Protons: The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing boronic acid group are deshielded and appear further downfield (~7.7-7.8 ppm) compared to the protons ortho to the electron-donating propoxy group (~6.9-7.0 ppm).

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid group are acidic and their signal is often broad due to exchange with residual water in the solvent. This peak is expected around 8.0 ppm and would disappear upon the addition of D₂O.[4]

  • Propoxy Group Protons: The propoxy group gives rise to three distinct signals. The methylene protons adjacent to the oxygen atom (-O-CH₂ -) are the most deshielded and appear as a triplet around 3.9-4.0 ppm. The next methylene protons (-CH₂ -CH₃) appear as a sextet around 1.7-1.8 ppm, and the terminal methyl protons (-CH₃ ) appear as a triplet around 0.9-1.0 ppm. The splitting patterns (triplet, sextet, triplet) are due to coupling with adjacent protons, following the n+1 rule.[4]

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The predicted ¹³C NMR spectrum of this compound would show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~162C -OPr
~137C -B(OH)₂
~130C H (ortho to -B(OH)₂)
~115C H (ortho to -OPr)
~70-O-C H₂-
~22-CH₂-C H₂-
~10-C H₃

Interpretation of the Predicted ¹³C NMR Spectrum

  • Aromatic Carbons: The aromatic region will display four signals. The carbon atom attached to the oxygen of the propoxy group (C -OPr) is the most deshielded and appears furthest downfield (~162 ppm). The carbon attached to the boron atom (C -B(OH)₂) is also significantly deshielded (~137 ppm). The two protonated aromatic carbons will appear at distinct chemical shifts due to the different electronic effects of the substituents.[5][6]

  • Propoxy Group Carbons: The three carbon atoms of the propoxy group will have distinct chemical shifts in the aliphatic region of the spectrum. The carbon directly bonded to the oxygen (-O-C H₂-) is the most deshielded of the three (~70 ppm), followed by the middle methylene carbon (~22 ppm) and the terminal methyl carbon (~10 ppm).[5][6]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Tune and shim the spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that results in a spectrum with singlets for each carbon atom, simplifying interpretation.

    • A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent signal as a secondary reference.

    • Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and B-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3600-3200 (broad)O-H stretchBoronic acid, B(OH )₂
~3100-3000C-H stretchAromatic C-H
~2960-2850C-H stretchAliphatic C-H
~1600, ~1500C=C stretchAromatic ring
~1380B-O stretchB -O
~1250C-O stretchAryl ether, Ar-O -R

Interpretation of the Predicted IR Spectrum

  • O-H Stretch: A very broad and strong absorption band in the region of 3600-3200 cm⁻¹ is a characteristic feature of the O-H stretching vibrations of the boronic acid group, which is often involved in hydrogen bonding.[7]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy group will be observed as stronger bands below 3000 cm⁻¹.[7]

  • C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually give rise to two or more bands in the 1600-1500 cm⁻¹ region.[7]

  • B-O Stretch: A strong absorption band around 1380 cm⁻¹ is characteristic of the B-O stretching vibration.[2]

  • C-O Stretch: The stretching vibration of the aryl ether C-O bond is expected to appear as a strong band around 1250 cm⁻¹.[7]

Experimental Protocol for ATR-FTIR Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[8]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8]

  • Data Analysis:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final IR spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal.

Predicted Mass Spectrometry Data

  • Molecular Weight: 180.01 g/mol

  • Exact Mass: 180.09577 Da[1]

  • Expected Molecular Ion (ESI+): [M+H]⁺ = 181.1030 Da

  • Expected Molecular Ion (ESI-): [M-H]⁻ = 179.0885 Da

Predicted Fragmentation Pattern

The fragmentation of phenylboronic acids can be complex. A plausible fragmentation pathway for this compound is initiated by the loss of water from the molecular ion, followed by cleavage of the propoxy group.

Fragmentation_of_4-propoxyphenylboronic_acid M [M]⁺˙ m/z = 180 M_H2O [M-H₂O]⁺˙ m/z = 162 M->M_H2O - H₂O M_C3H7 [M-C₃H₇]⁺ m/z = 137 M->M_C3H7 - •C₃H₇ C6H4BOH [C₆H₄BOH]⁺ m/z = 104 M_C3H7->C6H4BOH - H₂O, -OH C3H7 Propyl radical (neutral loss)

Caption: A plausible mass spectral fragmentation pathway for this compound.

Interpretation of the Predicted Mass Spectrum

  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 181.1030 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 179.0885 would be observed. High-resolution mass spectrometry can confirm the elemental composition of the molecule.

  • Key Fragments:

    • Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway, leading to a peak at m/z 162.

    • Cleavage of the propyl group as a radical (loss of 43 Da) would result in a fragment at m/z 137.[9][10]

    • Further fragmentation could lead to smaller, characteristic ions.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[8]

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).[8]

  • Data Analysis:

    • Identify the molecular ion peak in the high-resolution spectrum.

    • Use the accurate mass measurement to confirm the elemental composition of the molecular ion.

    • Analyze the fragmentation pattern by examining the tandem MS (MS/MS) spectrum of the molecular ion to support the structural assignment.

Conclusion

The comprehensive spectral analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural confirmation and quality assessment of this important synthetic building block. While this guide has relied on scientifically-grounded predictions due to the limited availability of public experimental data, the presented interpretations and protocols offer a valuable and trustworthy resource for researchers. The detailed methodologies outlined herein are designed to be self-validating, ensuring that scientists can confidently acquire and interpret high-quality spectral data in their own laboratories. A thorough understanding and application of these spectroscopic techniques are essential for advancing research and development in organic synthesis, medicinal chemistry, and materials science.

References

An In-Depth Technical Guide to the Crystal Structure of 4-Alkoxyphenylboronic Acids: A Case Study of 4-Methoxyphenylboronic Acid as a Surrogate for 4-Propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-alkoxyphenylboronic acids, a class of compounds with significant utility in organic synthesis and medicinal chemistry. Due to the current unavailability of a published crystal structure for 4-propoxyphenylboronic acid, this paper utilizes the closely related and structurally characterized 4-methoxyphenylboronic acid as a validated surrogate. A detailed examination of its solid-state architecture, including key crystallographic parameters, intramolecular geometry, and intermolecular interactions, is presented. The synthesis, crystallization, and the profound implications of the supramolecular assembly on the physicochemical properties and applications in drug discovery are discussed in depth. This guide serves as a critical resource for researchers leveraging the unique properties of arylboronic acids in the design of novel therapeutics and functional materials.

Introduction: The Enduring Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This versatile class of organoboron compounds, characterized by a boronic acid moiety [-B(OH)₂] attached to an aromatic ring, extends its influence far beyond carbon-carbon bond formation. In the realm of drug discovery and development, arylboronic acids have emerged as privileged scaffolds and key intermediates.[2] Their unique ability to form reversible covalent bonds with diols has been exploited in the design of sensors and drug delivery systems, particularly for glucose monitoring.[3]

The solid-state structure of arylboronic acids is of paramount importance as it governs their stability, solubility, and reactivity. The boronic acid group is a potent hydrogen bond donor and acceptor, predisposing these molecules to form intricate and predictable supramolecular assemblies.[4] Understanding these non-covalent interactions is crucial for crystal engineering and for controlling the solid-form properties of active pharmaceutical ingredients (APIs).

This guide focuses on the 4-alkoxyphenylboronic acid subclass. While our primary subject is this compound, a search of the Crystallography Open Database and Cambridge Structural Database (CSD) did not yield a publicly available crystal structure at the time of this writing. PubChem lists a record for this compound in the Crystallography Open Database (COD) as entry 1547644, but the detailed data could not be retrieved. Therefore, we will conduct a thorough analysis of the crystal structure of its close analogue, 4-methoxyphenylboronic acid (CCDC 222652), as a representative model.[4] The structural insights gleaned from the methoxy analogue are directly applicable to understanding the solid-state behavior of the propoxy derivative and other members of this homologous series.

Synthesis and Crystallization of 4-Alkoxyphenylboronic Acids

The synthesis of arylboronic acids is a well-established process in organic chemistry, with the Grignard reaction being a common and effective method. This approach offers a reliable route to a wide array of substituted arylboronic acids, including 4-alkoxy derivatives.

Synthetic Workflow: A Mechanistic Perspective

The synthesis of a 4-alkoxyphenylboronic acid, such as the 4-methoxy or 4-propoxy analogue, typically involves a three-step sequence:

  • Grignard Reagent Formation: The process begins with the reaction of a 4-alkoxybromobenzene with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent (a 4-alkoxyphenylmagnesium bromide).[5][6] This organometallic species is a potent nucleophile, crucial for the subsequent carbon-boron bond formation.

  • Borylation: The Grignard reagent is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (typically -78 °C) to prevent over-addition.[7] The nucleophilic aryl group attacks the electrophilic boron atom of the borate ester.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final arylboronic acid.[5]

The workflow can be visualized as follows:

G cluster_synthesis Synthesis of 4-Alkoxyphenylboronic Acid A 4-Alkoxybromobenzene C 4-Alkoxyphenylmagnesium Bromide (Grignard Reagent) A->C + Mg B Mg / Anhydrous THF E Boronate Ester Intermediate C->E + B(OR)3 (-78 °C) D Trialkyl Borate (e.g., B(OiPr)3) G 4-Alkoxyphenylboronic Acid E->G + H3O+ F Aqueous Acid (e.g., HCl)

Figure 1: A generalized workflow for the synthesis of 4-alkoxyphenylboronic acids.

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid

This protocol is adapted from established literature procedures for the synthesis of arylboronic acids.[7]

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 10% Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Grignard Reagent Preparation: A solution of 4-bromoanisole (0.43 mol) in dry THF (300 ml) is added dropwise to a flask containing magnesium turnings (0.49 mol). The reaction is initiated and maintained to ensure the formation of the Grignard reagent.

  • Borylation: The prepared Grignard solution is added dropwise to a stirred and cooled (-78 °C) solution of tri-isopropyl borate (0.86 mol) in dry THF (50 ml) under a nitrogen atmosphere.

  • Warming and Hydrolysis: The reaction mixture is allowed to warm to room temperature overnight. Subsequently, 10% hydrochloric acid (300 ml) is added, and the mixture is stirred for 1 hour.

  • Extraction and Drying: The product is extracted into diethyl ether. The combined ethereal extracts are washed with water and dried over anhydrous magnesium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude 4-methoxyphenylboronic acid as a solid.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. For arylboronic acids, recrystallization is a common purification method that can also yield crystals suitable for diffraction studies.

Protocol: Recrystallization of 4-Methoxyphenylboronic Acid

  • Solvent Selection: Based on literature, water is a suitable solvent for the recrystallization of 4-methoxyphenylboronic acid.[7]

  • Dissolution: The crude solid is dissolved in a minimal amount of hot water.

  • Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation and Drying: The resulting colorless crystals are collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Crystal Structure Analysis of 4-Methoxyphenylboronic Acid (CCDC 222652)

The crystal structure of 4-methoxyphenylboronic acid provides a blueprint for understanding the solid-state behavior of this class of compounds. The following analysis is based on the crystallographic data available for CCDC entry 222652.

Crystallographic Data Summary
Parameter4-Methoxyphenylboronic Acid
CCDC Number222652
Empirical FormulaC₇H₉BO₃
Formula Weight151.96
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.589(2)
b (Å)6.9400(14)
c (Å)9.851(2)
α (°)90
β (°)109.91(3)
γ (°)90
Volume (ų)745.3(3)
Z4
Calculated Density (g/cm³)1.354

Note: The detailed atomic coordinates and displacement parameters are deposited in the Cambridge Crystallographic Data Centre.

Molecular Geometry

The molecule of 4-methoxyphenylboronic acid consists of a planar phenyl ring substituted with a methoxy group at the para position and a boronic acid group. The boronic acid moiety, -B(OH)₂, is also planar. The relative orientation of these two planes is a key structural feature. In the solid state, the boronic acid group is slightly twisted out of the plane of the benzene ring. This torsion is a common feature in arylboronic acids and is influenced by the packing forces within the crystal lattice.

The bond lengths and angles within the molecule are largely as expected. The C-B bond length is a critical parameter, and its value is consistent with that of a single bond between an sp² carbon and an sp² boron atom. The B-O bond lengths are also typical for boronic acids.

Supramolecular Assembly and Hydrogen Bonding Network

The crystal structure of 4-methoxyphenylboronic acid is dominated by a robust network of intermolecular hydrogen bonds. The two hydroxyl groups of the boronic acid moiety act as both hydrogen bond donors and acceptors, leading to the formation of a characteristic dimeric structure.

In this arrangement, two molecules of 4-methoxyphenylboronic acid are linked by a pair of O-H···O hydrogen bonds, forming a centrosymmetric dimer. This is a very common and stable motif in the crystal structures of arylboronic acids.

Figure 2: A schematic representation of the hydrogen-bonded dimer motif in the crystal structure of 4-methoxyphenylboronic acid.

These dimeric units are further connected into extended chains or sheets through additional intermolecular interactions. The methoxy group, while not as strong a hydrogen bond acceptor as the boronic acid hydroxyls, can participate in weaker C-H···O interactions. Furthermore, π-π stacking interactions between the aromatic rings of adjacent dimers contribute to the overall stability of the crystal lattice. The interplay of these strong O-H···O hydrogen bonds and weaker interactions dictates the final three-dimensional packing of the molecules.

Implications for Drug Development and Materials Science

The detailed understanding of the crystal structure of 4-alkoxyphenylboronic acids has significant implications for their application in drug development and materials science.

  • Solid-Form Control: Knowledge of the preferred hydrogen-bonding motifs allows for a rational approach to crystal engineering. By introducing co-formers that can interact with the boronic acid group, it is possible to generate different polymorphic forms or co-crystals with tailored physicochemical properties, such as improved solubility or stability.

  • Structure-Activity Relationship (SAR): The solid-state conformation can influence the biological activity of a molecule. Understanding the preferred geometry of the 4-alkoxyphenylboronic acid scaffold can inform the design of more potent inhibitors or ligands for biological targets. The boronic acid group is a key pharmacophore in several approved drugs, where it often interacts with serine residues in enzyme active sites.

  • Formulation Development: The crystalline form of an API directly impacts its handling, processing, and bioavailability. A stable, well-defined crystalline form, such as that observed for 4-methoxyphenylboronic acid, is highly desirable for pharmaceutical formulation.

  • Materials Science: The self-assembly properties of arylboronic acids are being explored for the creation of functional materials, such as porous organic frameworks and liquid crystals.[2] The predictable hydrogen-bonding patterns are key to designing materials with specific topologies and properties.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of 4-alkoxyphenylboronic acids, using 4-methoxyphenylboronic acid as a representative example due to the current lack of a published structure for this compound. The synthesis via a Grignard reaction and subsequent crystallization have been outlined, providing a practical framework for obtaining high-purity crystalline material.

The crystal structure analysis of 4-methoxyphenylboronic acid reveals a robust supramolecular assembly dominated by strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. These fundamental building blocks are further organized into a three-dimensional network through weaker intermolecular forces. The insights gained from this structural analysis are crucial for controlling the solid-form properties of this important class of compounds and for their rational application in drug discovery, where the boronic acid moiety is an increasingly important pharmacophore. This guide underscores the necessity of a thorough understanding of the solid-state chemistry of arylboronic acids for the successful development of novel pharmaceuticals and advanced materials.

References

Thermal stability and melting point of 4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Thermal Properties of 4-Propoxyphenylboronic Acid >

A Comprehensive Analysis of Melting Point and Thermal Stability for Pharmaceutical and Chemical Process Development

Abstract

This compound is a critical reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its thermal properties—specifically its melting point and thermal stability—is paramount for ensuring process safety, reaction optimization, and maintaining the integrity of the compound during storage and handling. This guide provides an in-depth analysis of the melting behavior and thermal decomposition profile of this compound. We present validated methodologies for accurate characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), discuss the common decomposition pathways for arylboronic acids, and offer practical insights for researchers, chemists, and drug development professionals.

Introduction: The Role and Significance of this compound

This compound belongs to the versatile class of arylboronic acids, which are indispensable building blocks in the synthesis of complex organic molecules. Their utility in forming carbon-carbon bonds has made them central to the production of pharmaceuticals, agrochemicals, and advanced materials. The propoxy substituent on the phenyl ring modifies the electronic and steric properties of the molecule, influencing its reactivity and physical characteristics.

The thermal behavior of a reagent like this compound is not merely a physical data point; it is a critical process parameter.

  • Process Safety: Uncontrolled thermal decomposition can lead to exothermic events, pressure buildup, and the release of potentially hazardous byproducts. Defining a safe operating temperature range is essential.

  • Reaction Efficiency: Many cross-coupling reactions are conducted at elevated temperatures. Understanding the stability threshold of the boronic acid ensures that it remains intact and available for the catalytic cycle, preventing yield loss due to degradation.

  • Purity and Quality: Decomposition can introduce impurities into the reaction mixture, complicating purification and potentially compromising the quality of the final product.

  • Storage and Handling: Establishing the melting point and decomposition temperature informs appropriate storage conditions to ensure long-term stability and shelf-life.[1][2]

This guide serves as a technical resource, consolidating experimental data with mechanistic principles to provide a holistic understanding of the thermal properties of this key synthetic intermediate.

Melting Point Determination

The melting point is a fundamental thermodynamic property indicating the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid, this transition occurs at a sharp, well-defined temperature. However, impurities or the presence of anhydrides can lead to a melting point depression or a broader melting range. Boronic acids are known to form cyclic anhydrides (boroxines) upon dehydration, which can influence the observed melting point.[3][4][5]

Reported Melting Point Values

Multiple chemical suppliers and databases report the melting point of this compound. A summary of these values is presented below. The slight variations can be attributed to differences in purity and analytical methodology.

Source Reported Melting Point (°C)
Chemical-Suppliers.com123-126 °C (lit.)[3]
ChemicalBook123-126 °C (lit.)[6]
Guidechem126 °C (lit.)[7]

The consistent range of 123-126°C suggests this is a reliable value for high-purity material.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

While capillary melting point apparatus provides a visual melting range, DSC offers a more quantitative and detailed thermodynamic profile of the melting process.[8][9][10]

Objective: To precisely determine the onset temperature, peak melting temperature (Tm), and enthalpy of fusion (ΔHfus) of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tm = 156.6°C).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to serve as a reference.

  • DSC Program:

    • Equilibrate the system at 25°C.

    • Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min under a constant nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation during the analysis.

    • Cool the system back to 25°C.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Determine the onset temperature by extrapolating the baseline prior to the peak and the inflectional tangent of the peak's leading edge.

    • The peak temperature (Tm) is the temperature at the lowest point of the endotherm.

    • Integrate the area of the peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

Causality Behind Experimental Choices:

  • Slow Heating Rate (10°C/min): Ensures thermal equilibrium within the sample, providing a sharp and accurate melting peak. Faster rates can cause thermal lag and broaden the transition.

  • Nitrogen Purge: Prevents thermo-oxidative decomposition, isolating the true melting and thermal decomposition events.

  • Crimped Lid: Minimizes sublimation of the sample before melting, ensuring accurate mass for enthalpy calculations.

Thermal Stability and Decomposition

Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. For arylboronic acids, two primary decomposition pathways are of concern: protodeboronation and anhydride formation.[11][12]

  • Protodeboronation: The replacement of the C-B bond with a C-H bond, yielding the corresponding arene (propoxybenzene) and boric acid.[13][14] This is often mediated by water, acid, or base and can be accelerated by certain metals.[11][13]

  • Anhydride (Boroxine) Formation: The intermolecular dehydration of three boronic acid molecules to form a stable, six-membered boroxine ring. This is a reversible process favored by heat and the removal of water.

Experimental Protocol: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition (mass loss) begins.[15][16]

Objective: To determine the onset temperature of decomposition for this compound.

Methodology:

  • Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • TGA Program:

    • Equilibrate the system at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min under a constant nitrogen purge (50 mL/min).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of decomposition is typically defined as the temperature at which 5% mass loss (Td5%) occurs, determined by the intersection of tangents drawn from the initial baseline and the decomposition slope.

Visualizing the Thermal Analysis Workflow

The logical flow for a comprehensive thermal analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Obtain High-Purity This compound P2 Accurately Weigh Sample (2-5mg for DSC, 5-10mg for TGA) P1->P2 A1 Perform DSC Analysis (Ramp 10°C/min to 200°C) P2->A1 A2 Perform TGA Analysis (Ramp 10°C/min to 600°C) P2->A2 D1 Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) A1->D1 D2 Determine Onset of Decomposition (Td) A2->D2 D3 Identify Thermal Events (e.g., Dehydration) D1->D3 D2->D3

Caption: Workflow for Thermal Characterization.

Proposed Decomposition Pathway

At elevated temperatures, particularly above its melting point, this compound is expected to undergo thermal dehydration to form its corresponding boroxine anhydride. This is often the first significant thermal event. At much higher temperatures, cleavage of the C-B bond (protodeboronation if a proton source is available) or other fragmentation processes will occur.

Caption: Dehydration to form the Boroxine Anhydride.

Practical Implications and Handling Recommendations

Based on the thermal analysis, the following guidelines are recommended for professionals working with this compound:

  • Storage: The compound should be stored in a cool, dry place in a tightly sealed container to minimize moisture absorption and prevent premature dehydration to the boroxine.[2][7] Refrigeration is recommended for long-term storage.

  • Process Temperature: For reactions like Suzuki coupling, temperatures should be carefully controlled. While the melting point is around 123-126°C, prolonged heating even below this temperature can initiate anhydride formation. The TGA data provides the upper limit for thermal stability; process temperatures should remain well below the onset of decomposition to ensure reagent integrity and reaction purity.

  • Inert Atmosphere: When heating the compound, especially near or above its melting point, the use of an inert atmosphere (e.g., Nitrogen, Argon) is crucial to prevent oxidation.[17]

Conclusion

This compound exhibits a sharp melting point in the range of 123-126°C , indicative of a well-defined crystalline structure in its pure form. Its primary thermal decomposition pathway under anhydrous heating is the formation of the corresponding tris(4-propoxyphenyl)boroxine through intermolecular dehydration. Thermogravimetric analysis is essential for defining the upper temperature limit for its use in chemical synthesis. By employing rigorous analytical techniques like DSC and TGA and understanding the underlying chemical principles, researchers can ensure the safe, effective, and reliable use of this valuable synthetic reagent, ultimately leading to more robust and reproducible chemical processes.

References

pKa value of 4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the pKa of 4-Propoxyphenylboronic Acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of ionizable compounds in various chemical and biological systems. For arylboronic acids, a class of compounds with escalating importance in medicinal chemistry and organic synthesis, the pKa value is particularly critical. It dictates their solubility, reactivity, and interaction with biological targets. This guide provides a comprehensive examination of the pKa of this compound, delving into the theoretical underpinnings of boronic acid acidity, robust experimental and computational methodologies for pKa determination, and the profound implications of this value in drug discovery and development.

Introduction: The Unique Acidity of Arylboronic Acids

Boronic acids (RB(OH)₂) are a fascinating class of organic compounds distinguished by a carbon-boron bond. Unlike carboxylic acids, which are classical Brønsted acids that donate a proton, boronic acids are Lewis acids.[1] Their acidity in aqueous solution arises from the acceptance of a hydroxide ion by the electron-deficient boron atom, which transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This process releases a proton into the medium, allowing for the determination of a pKa value analogous to that of Brønsted acids.[2]

The equilibrium can be described as follows: R-B(OH)₂ + 2H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The pKa of arylboronic acids typically falls within the 4–10 range, a window that is highly relevant for physiological applications.[3] This value is exquisitely sensitive to the nature of the substituents on the aromatic ring, allowing for fine-tuning of the molecule's properties for specific applications.[3] this compound, the subject of this guide, is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its pKa essential for researchers.[4][5]

Physicochemical Profile of this compound

A summary of the key identifying and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 186497-67-6[6][7]
Molecular Formula C₉H₁₃BO₃[8]
Molecular Weight 180.01 g/mol [8]
Appearance White solid[4]
Melting Point 123-126 °C[4][6]
IUPAC Name (4-propoxyphenyl)boronic acid[8]

Theoretical Framework: Factors Influencing pKa

The acidity of an arylboronic acid is not a fixed value but is influenced by a combination of electronic, steric, and solvent effects.

  • Electronic Effects : The electron density at the boron center is the primary determinant of Lewis acidity.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the aromatic ring and, by extension, the boron atom. This enhances its electrophilicity, making it a stronger Lewis acid and thus lowering the pKa.

    • Electron-Donating Groups (EDGs) , such as alkoxy (e.g., propoxy, -OCH₂CH₂CH₃) or alkyl groups, increase electron density on the ring. This reduces the Lewis acidity of the boron atom, making it less favorable to accept a hydroxide ion and thereby increasing the pKa.[9]

  • The Hammett Equation : The influence of meta- and para-substituents on the pKa of phenylboronic acids correlates well with the Hammett equation, which provides a quantitative measure of a substituent's electronic effect.[10] This correlation is a powerful tool for predicting the pKa of novel arylboronic acids.[10]

  • Steric Effects : Substituents in the ortho position can sterically hinder the boron center's transition from a planar to a tetrahedral geometry upon hydroxide binding. This steric hindrance generally makes the acid weaker, leading to a higher pKa compared to its para isomer.[10]

For this compound, the propoxy group at the para-position is an electron-donating group. Therefore, its pKa is expected to be higher (less acidic) than that of the unsubstituted phenylboronic acid (pKa ≈ 8.8).[3]

Methodologies for pKa Determination

Accurate pKa determination is paramount. Several robust methods are available, each with its own advantages.

Experimental Determination

A. Potentiometric Titration

This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the boronic acid as a standardized titrant (typically NaOH) is added incrementally.[10][11] The pKa corresponds to the pH at the half-equivalence point.

Protocol: Potentiometric pKa Determination

  • Preparation :

    • Prepare a ~1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent like DMSO can be used, but the pKa will be an apparent value (pKaapp).[10]

    • Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[12]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[11]

  • Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[11]

  • Titration Setup :

    • Place a known volume (e.g., 20 mL) of the boronic acid solution in a jacketed titration vessel maintained at 25 °C.

    • Add KCl solution to maintain ionic strength.

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[11]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

  • Measurement :

    • Make the solution acidic (pH ~2) with 0.1 M HCl.[12]

    • Titrate the solution by adding small, precise aliquots of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.[12]

  • Data Analysis :

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

    • The inflection point of the resulting sigmoidal curve corresponds to the equivalence point. The pKa is the pH value at which half of the volume of titrant required to reach the equivalence point has been added.

    • Alternatively, the pKa can be determined from the maximum of the first derivative plot (ΔpH/ΔV vs. V).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_boronic Prepare Boronic Acid Solution setup Setup Vessel (N₂ Purge, 25°C) prep_boronic->setup prep_titrant Standardize NaOH Titrant prep_titrant->setup prep_cal Calibrate pH Meter prep_cal->setup titrate Add NaOH Aliquots setup->titrate record Record pH titrate->record stabilize record->titrate loop plot Plot pH vs. Volume record->plot analyze Determine Inflection Point / pKa plot->analyze

Caption: Workflow for pKa determination via potentiometric titration.

B. Spectrophotometric (UV-Vis) Titration

This method is particularly useful for compounds with low solubility and relies on the principle that the acidic (trigonal) and basic (tetrahedral) forms of the boronic acid have different UV-Vis absorbance spectra.[10][13] By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.

Protocol: Spectrophotometric pKa Determination

  • Wavelength Selection : Record the UV-Vis spectra of the boronic acid in highly acidic (pH ~2) and highly basic (pH ~12) solutions to identify the wavelength (λ) of maximum absorbance difference between the two species.

  • Buffer Preparation : Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 7 to 11).

  • Sample Preparation : Prepare a set of solutions with a constant concentration of the boronic acid in each of the different pH buffers.

  • Measurement : Measure the absorbance of each solution at the pre-determined wavelength (λ).

  • Data Analysis : The pKa is calculated using the equation: pKa = pH + log[(A_I - A)/(A - A_M)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized (basic) form, and A_M is the absorbance of the non-ionized (acidic) form. A plot of absorbance vs. pH will yield a sigmoidal curve from which the pKa can be determined at the inflection point.

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_scan Scan Spectra (Acidic & Basic) select_lambda Select Analytical Wavelength (λ) prep_scan->select_lambda measure_abs Measure Absorbance at λ for each pH select_lambda->measure_abs prep_buffers Prepare pH Buffers prep_samples Prepare Samples in Buffers prep_buffers->prep_samples prep_samples->measure_abs plot Plot Absorbance vs. pH measure_abs->plot calculate Calculate pKa from Sigmoidal Fit plot->calculate pKa_Implications cluster_properties Physicochemical & Biological Properties cluster_applications Development & Application pKa pKa of Boronic Acid (e.g., ~9.4) ionization Ionization State at pH 7.4 (Mostly Neutral) pKa->ionization binding Target Binding Affinity (pH-Dependent) pKa->binding solubility Aqueous Solubility (Lower for Neutral Form) ionization->solubility permeability Membrane Permeability (Higher for Neutral Form) ionization->permeability formulation Formulation Strategy (e.g., with Mannitol) solubility->formulation drug_design Drug Design (ADME Profile) permeability->drug_design binding->drug_design biosensing Biosensor Design (Signal Transduction) binding->biosensing

References

Methodological & Application

Application Notes and Protocols for 4-Propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Propoxyphenylboronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides with remarkable efficiency and functional group tolerance.[1][3][4] Among the vast array of available organoboron reagents, this compound stands out as a versatile and strategically important building block.[5] Its propoxy group offers a balance of lipophilicity and metabolic stability, making it a favored moiety in the design of biologically active compounds.[5][6] Furthermore, the biphenyl scaffold, readily accessible through the use of this reagent, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters that ensure high-yield and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][8][9][10][11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The three primary steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or carbon-pseudohalide) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a square planar Pd(II) complex.[1][8][9][10] The reactivity of the electrophile generally follows the trend: I > Br > OTf > Cl.[7][10]

  • Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step to occur.[8][12][13][14][15] The base activates the boronic acid, forming a more nucleophilic boronate species (the "boronate pathway"), which then readily undergoes transmetalation with the Pd(II) complex.[12][13][15] An alternative "hydroxide pathway" suggests the base first forms a palladium(II) hydroxide complex which then reacts with the neutral boronic acid.[11][15]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][8][10][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic This compound (Ar'-B(OH)2) Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Their Influence

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters.

ParameterRole and ConsiderationsCommon Examples
Palladium Catalyst The choice of palladium source and its associated ligand is critical for catalytic activity and stability.[3][4] Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[2][9]Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands like SPhos or XPhos.[3][4]
Base Essential for the transmetalation step by activating the boronic acid.[12][13][14][15] The strength and solubility of the base can significantly impact the reaction rate and yield. Weaker bases are generally preferred to minimize side reactions.[15]K₂CO₃, K₃PO₄, Cs₂CO₃, CsF.[1][15]
Solvent The solvent system must solubilize the reactants and catalyst.[1] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.[1][16] The polarity of the solvent can also influence the reaction selectivity and rate.[17][18][19][20]Toluene/Water, Dioxane/Water, THF/Water, DMF.[1]
Temperature Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. The optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst.80-110 °C.
Inert Atmosphere The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Therefore, reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[8]Nitrogen or Argon.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides.

Reagents and Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent system (e.g., Toluene:Ethanol:Water = 4:1:1, 10 mL)

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent system (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[8]

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide - this compound - Catalyst - Base start->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 90 °C) solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst. Consider a pre-catalyst that is activated in situ.
Insufficiently inert atmosphereEnsure proper degassing of the solvent and thorough evacuation and backfilling of the reaction vessel.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Formation of Side Products Homocoupling of the boronic acidUse a milder base or lower the reaction temperature. Ensure a strictly inert atmosphere.
Protodeboronation (loss of the boronic acid group)Use anhydrous solvents and a less aqueous workup. Consider using a boronate ester derivative of this compound for increased stability.[1]
Difficult Purification Residual palladium catalystTreat the crude product with a palladium scavenger or perform an additional filtration through a pad of celite.
Co-eluting impuritiesOptimize the column chromatography conditions (e.g., different solvent system, gradient elution).

Applications in Drug Development and Materials Science

The 4-propoxyphenyl moiety is a valuable pharmacophore found in a range of biologically active molecules. Its incorporation via Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for screening in drug discovery programs.[5][6] For instance, biphenyl structures containing this motif have been investigated as anticancer agents.[6] In materials science, the resulting biaryl structures can serve as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[6][7]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of substituted biaryls via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and carefully controlling the key experimental parameters, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important building block in both academic and industrial research settings.

References

Palladium catalysts for Suzuki coupling with 4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki Coupling with 4-Propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[3] The reaction typically couples an organoboron compound, such as a boronic acid, with an organic halide or triflate.[4]

This guide focuses on a specific, highly relevant substrate: this compound. The 4-propoxyphenyl moiety is a common structural motif in medicinal chemistry and materials science. Its inclusion can modulate pharmacokinetic properties like lipophilicity and metabolic stability. As an electron-rich boronic acid, its reactivity presents specific considerations for catalyst and condition selection, which this document will explore in detail.

The Engine of Synthesis: Unpacking the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar¹-X). This forms a square planar Pd(II) complex.[4][5] This step is often rate-determining, with reactivity decreasing in the order of I > OTf > Br > Cl.[4]

  • Transmetalation : This is the crucial step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar²B(OH)₃]⁻).[8][9][10] This activated species then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Trans Transmetalation PdII_A->Trans [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base) PdII_B Ar¹-Pd(II)L₂-Ar² Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim Product Ar¹-Ar² RedElim->Pd0 Regeneration Optimization_Workflow cluster_optimization Optimization Loop start Initial Reaction (e.g., XPhos Pd G3, K₃PO₄, Dioxane/H₂O, 80°C) check_yield Yield > 80%? start->check_yield screen_ligand Screen Ligands (e.g., SPhos, P(t-Bu)₃) check_yield->screen_ligand No end_success Purify Product check_yield->end_success Yes screen_base Screen Bases (e.g., Cs₂CO₃, K₂CO₃) screen_ligand->screen_base vary_temp Vary Temperature (e.g., RT, 60°C, 110°C) screen_base->vary_temp vary_solvent Vary Solvent (e.g., Toluene/H₂O, THF/H₂O) vary_temp->vary_solvent end_fail Consult Literature for Alternative Strategies vary_solvent->end_fail No Improvement

References

Application Notes and Protocols: 4-Propoxyphenylboronic Acid as a Reactant for Heck Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Utility of 4-Propoxyphenylboronic Acid in Modern C-C Bond Formation

In the landscape of palladium-catalyzed cross-coupling reactions, the Mizoroki-Heck reaction stands as a cornerstone for the synthesis of substituted olefins, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] Traditionally, the Heck reaction involves the coupling of an unsaturated halide with an alkene.[2] However, the evolution of this powerful tool has led to the exploration of alternative arylating agents, among which arylboronic acids have emerged as highly valuable, environmentally benign substitutes.[3][4] This application note provides an in-depth technical guide on the use of this compound in Heck-type reactions, often termed "oxidative Heck reactions," for the synthesis of 4-propoxystilbenes and related derivatives.

This compound is an attractive reactant due to its electron-rich nature, conferred by the propoxy group, which can influence the reactivity and electronic properties of the resulting stilbene products. Stilbene derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1] Understanding the nuances of employing this specific reactant in Heck reactions is therefore of considerable importance for researchers engaged in the synthesis of novel molecular entities.

This guide will delve into the mechanistic intricacies of the oxidative Heck reaction, provide detailed, field-proven protocols for its execution, and offer insights into the critical parameters that govern the success of the transformation.

The Mechanism of the Oxidative Heck Reaction: A Departure from the Classical Pathway

The coupling of arylboronic acids with olefins under Heck conditions follows a catalytic cycle that is distinct from the classical Mizoroki-Heck reaction which starts with an aryl halide. The process is generally referred to as an oxidative Heck reaction because it is often initiated by a Pd(II) species and may require an oxidant to regenerate the active catalyst.[5][6]

The catalytic cycle can be broadly divided into the following key steps:

  • Transmetalation: The reaction commences with the transmetalation of the aryl group from the boronic acid to the Pd(II) center. This step is often facilitated by a base or can proceed under base-free conditions, depending on the specific protocol. The boronic acid itself can be considered the species that undergoes transmetalation.[3]

  • Olefin Coordination and Insertion (Carbopalladation): The resulting arylpalladium(II) species coordinates with the alkene. Subsequently, the aryl group migrates to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. This migratory insertion step is a pivotal point in the reaction, dictating the regioselectivity of the final product.

  • β-Hydride Elimination: A proton from an adjacent carbon is eliminated, leading to the formation of the desired substituted alkene product and a hydridopalladium(II) species. This step is typically syn-periplanar.

  • Reductive Elimination and Catalyst Regeneration: The hydridopalladium(II) species undergoes reductive elimination to release HX and regenerate a Pd(0) species. In the oxidative Heck pathway, this Pd(0) is then re-oxidized to the active Pd(II) state by an external oxidant (e.g., copper(II) acetate, benzoquinone, or molecular oxygen) or through an oxidant-free pathway involving a hydrogen acceptor, to re-enter the catalytic cycle.[3][4]

Several innovative protocols have been developed that operate under base-free and even oxidant-free conditions, enhancing the reaction's practicality and green credentials.[4][5]

Visualizing the Catalytic Cycle

G Pd(II) Pd(II) ArPd(II)X ArPd(II)X Pd(II)->ArPd(II)X Transmetalation (with this compound) AlkeneComplex [(Alkene)ArPd(II)X] ArPd(II)X->AlkeneComplex Olefin Coordination AlkylPd(II) [R-Pd(II)X] AlkeneComplex->AlkylPd(II) Carbopalladation (Migratory Insertion) HPd(II)X HPd(II)X AlkylPd(II)->HPd(II)X β-Hydride Elimination Product 4-Propoxystilbene AlkylPd(II)->Product HPd(II)X->Pd(II) Reductive Elimination & Catalyst Regeneration (Oxidant or H-Acceptor) Oxidant Oxidant/[H-Acceptor] HPd(II)X->Oxidant Alkene Alkene (e.g., Styrene) Alkene->ArPd(II)X BoronicAcid BoronicAcid BoronicAcid->Pd(II)

Figure 1: A representative catalytic cycle for the oxidative Heck reaction.

Experimental Protocols: Synthesizing 4-Propoxystilbene

The following protocols provide detailed methodologies for the Heck reaction of this compound with styrene as a model alkene. These protocols are based on established procedures for electron-rich arylboronic acids and can be adapted for other alkenes.[1][3][4]

Protocol 1: Base-Free and Oxidant-Free Oxidative Heck Reaction

This protocol is adapted from an efficient method that utilizes acetone as a solvent, which is proposed to act as a hydrogen acceptor, thus circumventing the need for an external oxidant.[4] This approach is particularly attractive due to its operational simplicity and reduced waste generation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Styrene≥99%, inhibitor-freeCommercially Available
Palladium(II) acetate (Pd(OAc)₂)98%Commercially Available
1,3-Bis(diphenylphosphino)propane (dppp)98%Commercially Available
AcetoneAnhydrous, ≥99.5%Commercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aq. NaClPrepared in-house
Anhydrous MgSO₄Commercially Available
Schlenk flask
Magnetic stirrer with heating
Nitrogen or Argon gas supply

Experimental Workflow:

G start Start reagents Combine Reactants: - this compound (1.0 mmol) - Pd(OAc)₂ (0.02 mmol) - dppp (0.03 mmol) in Schlenk flask start->reagents atmosphere Evacuate and backfill with N₂/Ar (3x) reagents->atmosphere add_styrene Add Styrene (2.0 mmol) atmosphere->add_styrene add_solvent Add Anhydrous Acetone (3 mL) add_styrene->add_solvent reaction Heat at 70 °C for 15-20 h under N₂/Ar atmosphere add_solvent->reaction workup Cool to RT, concentrate, and partition between Et₂O and water reaction->workup extraction Extract aqueous layer with Et₂O (3x) workup->extraction drying Combine organic layers, wash with brine, and dry over MgSO₄ extraction->drying purification Filter, concentrate, and purify by column chromatography drying->purification end Characterize Product purification->end

Figure 2: Workflow for the base-free and oxidant-free oxidative Heck reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,3-bis(diphenylphosphino)propane (dppp) (0.03 mmol, 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Under the inert atmosphere, add styrene (2.0 mmol, 2.0 equiv) followed by anhydrous acetone (3 mL).

  • Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture for 15-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous magnesium sulfate.

  • Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired trans-4-propoxystilbene.

Protocol 2: Oxidative Heck Reaction with an Additive

In some cases, particularly with less reactive olefins or when aiming for milder reaction conditions, the use of an additive can be beneficial. This protocol utilizes N-bromosuccinimide (NBS) as an additive in a phosphine- and base-free system.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Styrene≥99%, inhibitor-freeCommercially Available
Palladium(II) acetate (Pd(OAc)₂)98%Commercially Available
N-Bromosuccinimide (NBS)99%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Saturated aq. Na₂S₂O₃Prepared in-house
Saturated aq. NaClPrepared in-house
Anhydrous Na₂SO₄Commercially Available
Reaction vial with screw cap
Magnetic stirrer

Step-by-Step Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), styrene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and N-bromosuccinimide (0.3 mmol, 30 mol%).

  • Add anhydrous toluene (1 mL) to the vial.

  • Seal the vial and stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield trans-4-propoxystilbene.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the described protocols. Yields are representative and may vary based on the specific alkene substrate and reaction scale.

ParameterProtocol 1 (Base/Oxidant-Free)Protocol 2 (NBS Additive)
Catalyst Pd(OAc)₂Pd(OAc)₂
Ligand dpppNone
Base NoneNone
Additive/Oxidant None (Acetone as H-acceptor)N-Bromosuccinimide (NBS)
Solvent AcetoneToluene
Temperature 70 °C25 °C
Reaction Time 15-20 h12 h
Typical Yields Good to ExcellentModerate to Good

Troubleshooting and Key Considerations

  • Substrate Purity: Ensure that the this compound and the alkene are of high purity. Impurities can poison the catalyst. The alkene should be free of inhibitors, which can be removed by passing it through a short column of basic alumina.

  • Inert Atmosphere: While some oxidative Heck reactions can be performed in air, maintaining an inert atmosphere, especially for the base-free protocol, is crucial to prevent catalyst deactivation and unwanted side reactions.

  • Solvent Anhydrousness: The use of anhydrous solvents is recommended to avoid the hydrolysis of the boronic acid and potential side reactions.

  • Catalyst Loading: The catalyst loading can be optimized. Lowering the loading may be possible for highly reactive substrates, while more challenging couplings might require a higher loading.

  • Side Reactions: Homocoupling of the boronic acid to form 4,4'-dipropoxybiphenyl is a potential side reaction. Reaction conditions should be optimized to minimize this pathway.

Conclusion

This compound is a versatile and valuable reactant for the synthesis of functionalized stilbenes and other substituted olefins via oxidative Heck reactions. The development of base-free and oxidant-free protocols has significantly enhanced the practicality and environmental profile of this transformation. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively utilize this compound to construct complex molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Propoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl and heteroaryl amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial compounds, largely supplanting classical methods that often suffer from limited substrate scope and harsh reaction conditions.[1][2][3] This palladium-catalyzed cross-coupling reaction enables the efficient formation of C-N bonds between aryl or heteroaryl halides (or pseudo-halides) and a wide variety of amines.[1][4]

This guide focuses on a specific and highly relevant application of this methodology: the use of 4-propoxyphenylboronic acid and its derivatives as coupling partners. The 4-propoxyphenyl moiety is a valuable pharmacophore, and its incorporation into molecular scaffolds can significantly modulate pharmacokinetic and pharmacodynamic properties. These application notes provide a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for successfully employing these reagents in Buchwald-Hartwig amination reactions.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, proceeds through a series of well-defined steps involving a palladium catalyst.[1][5][6]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX Amine_Coord Amine Coordination (R₂NH) PdII_ArX->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR₂)L_n Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Reduct_Elim->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7][8]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction outcome.[9][10][11]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product aryl amine and regenerates the active Pd(0) catalyst.[1][6]

A potential side reaction is β-hydride elimination, which can occur if the amine has an α-hydrogen, leading to the formation of a hydrodehalogenated arene and an imine.[1]

Key Experimental Parameters: A Guide to Optimization

The success of a Buchwald-Hartwig amination reaction is highly dependent on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

The choice of palladium precursor and phosphine ligand is arguably the most critical factor in achieving a successful transformation. While early iterations of the reaction utilized simple palladium sources and ligands, the development of bulky, electron-rich phosphine ligands has dramatically expanded the scope and efficiency of the reaction.[1][12]

Catalyst/Ligand ComponentRole and Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes are commonly used. Pd(II) precursors require in-situ reduction to the active Pd(0) species, which can be facilitated by the amine or phosphine ligand.[5][13]
Phosphine Ligands Bulky, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are highly effective.[1][12][14] These ligands promote the oxidative addition and reductive elimination steps and can stabilize the catalytic species.
N-Heterocyclic Carbenes (NHCs) In some cases, NHC ligands can be effective alternatives to phosphines, offering high stability and activity.

For the coupling of this compound derivatives, which are often used in Suzuki-Miyaura cross-coupling reactions, it's important to note that in the context of Buchwald-Hartwig amination, the boronic acid itself is not the direct coupling partner. Instead, an aryl halide or pseudohalide bearing the 4-propoxyphenyl group would be used. The principles of ligand and catalyst selection remain the same.

The Crucial Role of the Base

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine coordinated to the palladium center, facilitating the formation of the key palladium-amido intermediate.[9][10][11] The choice of base can also influence the rate of the reaction and suppress side reactions.

Commonly used bases include:

  • Alkoxides: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are strong, non-nucleophilic bases that are highly effective in many cases.[5]

  • Carbonates and Phosphates: Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are often used for more sensitive substrates or when milder conditions are required.[1][6][15]

The strength and solubility of the base are critical considerations. In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[9][11]

Solvent Selection

The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. Common solvents for Buchwald-Hartwig aminations include:

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used and are generally good choices for a wide range of substrates.[5]

  • tert-Butanol: This solvent can be particularly effective, especially when using alkoxide bases.[6]

It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine, using a 4-propoxyphenyl-substituted aryl bromide as an example.

Materials:

  • 4-Bromo-1-propoxybenzene (or other suitable aryl halide)

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas (argon or nitrogen) manifold

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a Schlenk flask or reaction vial containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup (Glovebox) Start->Setup Reagents Aryl Halide, Amine, Pd(OAc)₂, XPhos, NaOtBu Setup->Reagents Solvent Add Anhydrous Toluene Setup->Solvent React Heat to 100 °C Solvent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently strong or soluble base- Poor quality reagents or solvent- Sterically hindered substrates- Use a pre-catalyst or ensure in-situ reduction of Pd(II) is effective.- Screen different bases (e.g., switch from K₂CO₃ to NaOtBu).- Use freshly purified reagents and anhydrous solvents.- Increase catalyst loading, reaction temperature, or use a more active ligand.
Formation of side products - β-hydride elimination- Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide- Use a more sterically hindered ligand.- Lower the reaction temperature.- Ensure an inert atmosphere to minimize side reactions.
Difficulty in product purification - Contamination with ligand or ligand oxides- Incomplete reaction- Optimize the workup procedure to remove the ligand (e.g., acid wash for basic ligands).- Ensure the reaction goes to completion before workup.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of aryl amines, including those containing the valuable 4-propoxyphenyl moiety. By carefully considering the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The detailed protocols and troubleshooting guide provided in these application notes are intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery, facilitating the efficient and successful application of this important transformation.

References

The Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Propoxyphenylboronic Acid: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryls and the Role of 4-Propoxyphenylboronic Acid

In the landscape of modern medicinal chemistry and materials science, biaryl structures represent a cornerstone of molecular design. These motifs, characterized by two directly connected aromatic rings, are privileged scaffolds found in a multitude of pharmaceuticals, agrochemicals, and advanced organic materials. Their prevalence stems from the unique conformational and electronic properties conferred by the aryl-aryl bond, which can profoundly influence biological activity and material characteristics. The synthesis of these vital compounds has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful transformation offers a versatile and highly efficient means of forging carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.

Within the vast arsenal of reagents for Suzuki-Miyaura coupling, this compound emerges as a particularly valuable building block. The propoxy substituent provides a desirable balance of lipophilicity and metabolic stability, often enhancing the pharmacokinetic profile of drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of biaryl compounds. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present detailed and validated protocols, and explore the broader applications of this versatile reagent.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that facilitates the coupling of an organoboron species with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl > F.

  • Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this process. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) halide complex. This results in a diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step of the catalytic cycle, the two organic groups on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L2-X (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' (Diaryl-Palladium Complex) Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') ArAr Biaryl Product (Ar-Ar') Ar-Pd(II)L2-Ar'->ArAr ArX Aryl Halide (Ar-X) ArX->Ar-Pd(II)L2-X ArBOH2 This compound (Ar'-B(OH)2) ArBOH2->Ar-Pd(II)L2-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Properties and Safety of this compound

A thorough understanding of the properties and safe handling of all reagents is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 186497-67-6[1][2][3][4]
Molecular Formula C9H13BO3[1][2][3][4]
Molecular Weight 180.01 g/mol [2][4][5]
Appearance White to off-white crystalline powder[2]
Melting Point 123-126 °C[2][4]
Storage Store at room temperature in a dry, well-ventilated place.[2]

Safety Precautions: this compound is known to cause skin and serious eye irritation.[5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[6][7][8][9] Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Experimental Protocol: Synthesis of a Model Biaryl Compound

This protocol details the synthesis of 4-propoxy-4'-methoxybiphenyl from this compound and 4-bromoanisole.

Reagents and Equipment:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a minimal amount of toluene.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Aryl Halide - Base Setup Combine reagents in a flame-dried flask Reagents->Setup Catalyst Prepare Catalyst Solution: - Pd(OAc)2 - PPh3 - Toluene Addition Add degassed solvents and catalyst solution Catalyst->Addition Solvents Degas Solvents: - Toluene - Ethanol - Water Solvents->Addition Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Inert->Addition Heating Heat to 80°C and stir Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Cool and add water Monitoring->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling.

Applications and Substrate Scope

The use of this compound is not limited to the synthesis of simple biaryls. Its versatility allows for its incorporation into a wide range of complex molecules with diverse applications.

  • Medicinal Chemistry: The 4-propoxyphenyl moiety is a common feature in a variety of drug candidates, contributing to favorable pharmacokinetic properties. Its synthesis via Suzuki-Miyaura coupling is a key step in the development of new therapeutic agents.[10]

  • Materials Science: Biaryl compounds are fundamental building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The electronic properties of the biaryl system can be fine-tuned by the nature of the substituents on the aromatic rings.

  • Agrochemicals: Many modern herbicides and fungicides incorporate biaryl structures to enhance their efficacy and selectivity.

The choice of palladium catalyst, ligand, base, and solvent system can be tailored to accommodate a wide variety of aryl and heteroaryl halides as coupling partners. The following table provides a general overview of the compatibility of different coupling partners.

Aryl HalideCatalyst/Ligand SystemBaseTypical YieldsNotes
Aryl Iodides Pd(PPh3)4K2CO3, Cs2CO3ExcellentGenerally highly reactive and give high yields under standard conditions.
Aryl Bromides Pd(OAc)2/SPhosK3PO4Very Good to ExcellentA robust and versatile combination for a wide range of substrates.
Aryl Chlorides Pd2(dba)3/XPhosK3PO4Good to Very GoodMore challenging to activate; often require more sophisticated catalyst systems.
Heteroaryl Halides PdCl2(dppf)Na2CO3VariableReactivity can be influenced by the nature and position of the heteroatom.

Troubleshooting Common Issues

While the Suzuki-Miyaura coupling is a robust reaction, certain issues can arise.

  • Low or No Conversion: This can be due to an inactive catalyst, insufficient degassing (leading to catalyst oxidation), or a poorly soluble substrate. Ensure all reagents are of high quality, the reaction is performed under a strict inert atmosphere, and consider using a different solvent system to improve solubility.

  • Homocoupling of the Boronic Acid: This side reaction can occur in the presence of oxygen or when using certain palladium(II) precatalysts. Thorough degassing and the use of a pre-formed palladium(0) catalyst can mitigate this issue.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur, especially with electron-rich or sterically hindered boronic acids in the presence of water and base. Using anhydrous conditions or a milder base such as KF can sometimes prevent this side reaction.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its use allows for the direct incorporation of a propoxyphenyl group, a desirable feature in many pharmaceutical and materials science applications. By understanding the underlying reaction mechanism and following optimized protocols, researchers can efficiently and reliably synthesize a wide array of biaryl structures. The robustness and functional group tolerance of the Suzuki-Miyaura coupling, combined with the strategic advantages of using this compound, make this a powerful tool in the modern synthetic chemist's arsenal.

References

Application Notes: 4-Propoxyphenylboronic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Propoxyphenyl Moiety

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. Arylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Among the vast catalog of commercially available boronic acids, 4-Propoxyphenylboronic acid offers a unique and strategic combination of properties that make it a valuable asset for medicinal chemists.

The 4-propoxy substituent is more than a simple lipophilic appendage; it provides a nuanced tool to modulate a candidate's physicochemical and pharmacokinetic profile. The propoxy group can enhance membrane permeability and influence metabolic stability, key parameters in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Furthermore, the ether linkage is generally more stable to metabolic degradation than more labile functional groups, potentially leading to improved in vivo half-life.[4] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and insights into the effective application of this compound in medicinal chemistry programs.

Physicochemical and ADME Profile Insights

The incorporation of the 4-propoxyphenyl group can significantly impact the drug-like properties of a molecule. Understanding these effects is paramount for rational drug design.

Lipophilicity and Solubility

The propoxy group contributes to the overall lipophilicity of a molecule, which is a key factor in its ability to cross biological membranes.[5] The partition coefficient (logP) is a common measure of lipophilicity, with a positive value indicating a preference for a lipidic environment over an aqueous one.[6][7] While increasing lipophilicity can improve membrane permeability and target engagement within hydrophobic pockets, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target effects.[6]

The 4-propoxy group offers a balanced approach to increasing lipophilicity compared to smaller alkoxy groups (e.g., methoxy, ethoxy) or larger, more greasy substituents. This modulation allows for fine-tuning of a compound's logP into a range that is often optimal for oral bioavailability (typically a logP between 2 and 5).[5][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₃BO₃--INVALID-LINK--
Molecular Weight180.01 g/mol --INVALID-LINK--
Melting Point126 °C--INVALID-LINK--
AppearanceWhite to off-white crystalline powder--INVALID-LINK--
Calculated logP~2.5 (estimated)

Note: The calculated logP is an estimation and can vary based on the algorithm used. Experimental determination is recommended for lead compounds.

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter influencing its in vivo half-life and dosing regimen.[3] Aryl moieties are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites that are more readily excreted.[9] The 4-propoxy group can influence metabolic stability in several ways:

  • Steric Hindrance: The propoxy group can sterically shield the aromatic ring from the active sites of metabolizing enzymes, thereby reducing the rate of hydroxylation.

  • Blocking a Site of Metabolism: If the para-position of a phenyl ring is a primary site of metabolism, its substitution with a propoxy group effectively blocks this pathway.[9]

  • Metabolic Switching: While the propoxy group itself can be a site of metabolism (O-dealkylation), this pathway may be slower than aromatic hydroxylation, leading to an overall improvement in metabolic stability.

The strategic placement of the propoxy group can therefore be a valuable tool to enhance the metabolic half-life of a drug candidate.[4][10]

Application in Bioactive Molecule Synthesis

This compound has been successfully employed as a key building block in the synthesis of a variety of biologically active compounds. Its utility is particularly evident in programs targeting G protein-coupled receptors (GPCRs) and in the synthesis of natural product derivatives.

Case Study: GPR88 Agonists

The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum and is considered a promising therapeutic target for psychiatric and neurodegenerative disorders.[11][12] Several research groups have utilized this compound in the synthesis of potent GPR88 agonists.[13][14]

In one such example, the 4-propoxyphenyl moiety was introduced via a Suzuki-Miyaura coupling to a core scaffold to explore the structure-activity relationship (SAR) at an allosteric binding site of the receptor.[11][15] The propoxy group was found to be a favorable substituent, contributing to the overall potency of the resulting agonists.

GPR88_Agonist_Synthesis A Core Scaffold (e.g., with a halide) C GPR88 Agonist A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B This compound B->C

Figure 1: General synthetic strategy for GPR88 agonists.

Case Study: Obovatol Derivatives

Obovatol is a natural product that has been investigated for its anti-platelet and other biological activities. Synthetic derivatives of obovatol have been created to explore and improve upon its therapeutic potential. In a study focused on developing new anti-platelet agents, this compound was used to synthesize obovatol derivatives where the propoxy group was introduced to enhance inhibitory activity.[16] This highlights the use of this building block in modifying natural product scaffolds to optimize their pharmacological properties.

Experimental Protocols

The following section provides a detailed, self-validating protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a representative example and may require optimization for specific substrates.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol describes the coupling of a generic aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction). The solution should be stirred to ensure all solids are suspended.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Purge with Inert Gas (Ar/N₂) A->B C Add Degassed Solvents (Dioxane/H₂O) B->C D Heat to 80-90 °C with Stirring C->D E Monitor Progress (TLC / LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Safety and Handling

Arylboronic acids are generally stable, crystalline solids. However, proper handling is essential to ensure safety and maintain the integrity of the reagent.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place. It is recommended to store it under an inert atmosphere (argon or nitrogen) to prevent potential degradation over time, particularly protodeboronation in the presence of moisture.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and strategic building block for medicinal chemists. Its utility in the reliable and versatile Suzuki-Miyaura cross-coupling reaction, combined with the favorable physicochemical and ADME properties conferred by the 4-propoxy group, makes it an excellent choice for the synthesis of novel bioactive molecules. By providing a balance of lipophilicity and metabolic stability, this reagent can accelerate the optimization of lead compounds and contribute to the development of new therapeutics. The protocols and insights provided in this document are intended to empower researchers to effectively integrate this compound into their drug discovery programs.

References

The Versatility of 4-Propoxyphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Propoxyphenylboronic Acid

This compound is a versatile organic compound that has garnered significant attention in the field of materials science. Its unique chemical structure, featuring a phenyl ring functionalized with both a propoxy group and a boronic acid moiety, makes it a valuable building block for the synthesis of a wide array of advanced materials. The propoxy group imparts desirable solubility and influences the liquid crystalline properties of resulting molecules, while the boronic acid group serves as a highly efficient handle for carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful synthetic tool has opened up new avenues for the creation of bespoke organic materials with tailored electronic, optical, and self-assembly properties.

This comprehensive guide delves into the diverse applications of this compound in materials science, providing detailed application notes and step-by-step protocols for its use in the synthesis of conjugated polymers for organic electronics, liquid crystals for display technologies, and as a recognition element in electrochemical sensors. The protocols provided herein are designed to be robust and reproducible, offering researchers and scientists a practical resource for harnessing the potential of this remarkable molecule.

Core Applications and Scientific Principles

The utility of this compound in materials science stems from two key aspects of its molecular architecture: the reactivity of the boronic acid group and the influence of the 4-propoxyphenyl moiety on the bulk properties of the final material.

  • The Suzuki-Miyaura Cross-Coupling Reaction: This palladium-catalyzed reaction is the cornerstone of many applications of this compound. It enables the formation of a carbon-carbon single bond between the phenyl ring of the boronic acid and a variety of organic halides or triflates. This reaction is characterized by its mild reaction conditions, high functional group tolerance, and excellent yields, making it an ideal method for the synthesis of complex organic molecules and polymers.

  • Influence of the 4-Propoxyphenyl Group: The propoxy group (-OCH₂CH₂CH₃) is an electron-donating group that can influence the electronic properties of conjugated systems, often leading to enhanced luminescence and charge transport characteristics. Furthermore, the flexible alkyl chain of the propoxy group can promote solubility in organic solvents and induce or modify liquid crystalline behavior, which is crucial for applications in displays and optical films.

Application 1: Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers are a class of organic materials that possess alternating single and double bonds along their backbone, resulting in delocalized π-electron systems. This unique electronic structure imparts semiconductor properties, making them suitable for use in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki polycondensation, a variation of the Suzuki-Miyaura coupling reaction, is a powerful method for the synthesis of well-defined conjugated polymers.

Protocol: Synthesis of Poly(p-phenylene) Derivative via Suzuki Polycondensation

This protocol describes the synthesis of a poly(p-phenylene) derivative by the palladium-catalyzed cross-coupling of this compound and 1,4-dibromobenzene. The resulting polymer will feature alternating 4-propoxyphenyl and phenyl units, creating a conjugated backbone.

Materials:

  • This compound

  • 1,4-Dibromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)

Experimental Workflow:

Figure 1: General workflow for the synthesis of a conjugated polymer via Suzuki polycondensation.

Procedure:

  • Reactant Preparation: In a flame-dried 100 mL Schlenk flask, add this compound (1.1 mmol), 1,4-dibromobenzene (1.0 mmol), and anhydrous potassium carbonate (4.0 mmol).

  • Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Solvent Addition: Under a positive pressure of nitrogen or argon, add anhydrous toluene (20 mL) and ethanol (5 mL) to the flask via cannula or syringe.

  • Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen or argon to ensure an inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution. The reaction is typically complete within 48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 200 mL of methanol with 5 mL of 2M HCl. A fibrous precipitate should form.

  • Purification: Filter the precipitate and wash it sequentially with deionized water, ethanol, and methanol. To further purify the polymer, a Soxhlet extraction can be performed using methanol, acetone, and finally chloroform. The purified polymer is then collected from the chloroform fraction by precipitation into methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.

Expected Outcome:

The procedure should yield a light yellow to white fibrous solid. The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC). The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.

Parameter Expected Value
Yield70-90%
AppearanceLight yellow/white fibrous solid
SolubilitySoluble in chloroform, THF, toluene

Application 2: Development of Nematic Liquid Crystals

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Nematic liquid crystals, in particular, are characterized by molecules that have long-range orientational order but no long-range positional order. This property is exploited in liquid crystal displays (LCDs), where an electric field is used to control the orientation of the liquid crystal molecules and thus modulate the passage of light. The elongated, rigid structure of biphenyl and terphenyl derivatives often leads to nematic liquid crystalline behavior. This compound is an excellent precursor for the synthesis of such molecules.

Protocol: Synthesis of a 4-Alkoxy-4'-cyanobiphenyl Derivative

This protocol details a representative synthesis of a nematic liquid crystal, 4-cyano-4'-propoxybiphenyl, via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Reaction Scheme:

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Base & Solvent cluster_3 Product This compound This compound 4-Bromobenzonitrile 4-Bromobenzonitrile Pd(OAc)₂ Pd(OAc)₂ PPh₃ PPh₃ K₂CO₃ K₂CO₃ Toluene/Water Toluene/Water 4-Cyano-4'-propoxybiphenyl 4-Cyano-4'-propoxybiphenyl Reactants Reactants Catalyst System Catalyst System Base & Solvent Base & Solvent Product Product Base & Solvent->Product Suzuki Coupling 85-95 °C G cluster_0 Electrode Preparation cluster_1 Surface Functionalization cluster_2 Dopamine Sensing A Polish GCE B Electrochemical Cleaning A->B C Diazotization of 4-Aminophenol D Grafting onto GCE C->D E Amide Coupling with this compound D->E F Incubate with Dopamine G Electrochemical Measurement (CV/DPV) F->G

References

The Versatility of 4-Propoxyphenylboronic Acid in Advanced Biosensing and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Phenylboronic Acid Derivative

In the ever-evolving landscape of chemical biology and drug development, the demand for molecular tools that offer precision, stability, and versatility is paramount. Phenylboronic acids (PBAs) have emerged as a cornerstone in this arena, primarily due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are abundant in biological molecules like saccharides and glycoproteins.[1][2][3] Among the diverse family of PBA derivatives, 4-propoxyphenylboronic acid distinguishes itself through a combination of electronic and steric properties conferred by its 4-propoxy group. This electron-donating substituent subtly modulates the Lewis acidity of the boronic acid moiety, influencing its pKa and, consequently, its binding affinity and kinetics with diols under physiological conditions.[4][5] Furthermore, the propoxy group enhances the compound's hydrophobicity, which can be advantageous in specific sensor designs and bioconjugation strategies, particularly in modulating interactions within complex biological media.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the development of sophisticated sensors and robust bioconjugates. The methodologies described herein are grounded in established principles of boronic acid chemistry and are designed to be both reproducible and adaptable to specific research needs.

I. Application in Sensor Development: Crafting Responsive Systems for Analyte Detection

The reversible interaction between this compound and diols forms the basis of a variety of sensing platforms. This section will detail the development of fluorescent and hydrogel-based sensors for the detection of saccharides, with a particular focus on glucose.

A. Fluorescent "Turn-On" Sensors for Saccharide Detection

The development of fluorescent sensors for continuous glucose monitoring is a significant area of research aimed at improving diabetes management.[6] Phenylboronic acid-based fluorescent sensors operate on principles such as photoinduced electron transfer (PET), where the binding of a saccharide to the boronic acid moiety alters the electronic properties of a tethered fluorophore, resulting in a change in fluorescence intensity.[3]

Scientific Rationale:

The design of a "turn-on" fluorescent sensor using this compound often involves its conjugation to a fluorophore that is quenched in its unbound state. The boronic acid, in its trigonal planar form, can act as a Lewis acid and interact with a nearby electron-donating group (e.g., a tertiary amine) on the fluorophore, leading to PET and fluorescence quenching. Upon binding to a diol-containing analyte like glucose, the boron center transitions to a tetrahedral, anionic boronate ester.[7] This change in geometry and electronic nature disrupts the PET process, leading to a "turn-on" of fluorescence. The 4-propoxy group can influence the sensitivity and dynamic range of the sensor by modulating the pKa of the boronic acid, thereby affecting the equilibrium of the diol binding at physiological pH.[4]

Experimental Protocol: Synthesis of a this compound-Based Fluorescent Sensor

This protocol describes the synthesis of a simple fluorescent sensor by coupling this compound to a fluorophore containing a reactive amine, such as N-(3-aminopropyl)-4-amino-1,8-naphthalimide.

Materials:

  • This compound

  • N-(3-aminopropyl)-4-amino-1,8-naphthalimide

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve 1.1 equivalents of this compound and 1.1 equivalents of NHS in anhydrous DMF.

    • Add 1.1 equivalents of DCC to the solution and stir at room temperature for 4 hours to form the NHS ester of this compound.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Remove the dicyclohexylurea byproduct by filtration.

  • Coupling to the Fluorophore:

    • To the filtrate containing the activated this compound, add 1 equivalent of N-(3-aminopropyl)-4-amino-1,8-naphthalimide.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM and purify by silica gel column chromatography using a DCM/methanol gradient to isolate the final sensor molecule.

    • Characterize the purified product by NMR and mass spectrometry.

Protocol for Glucose Sensing:

  • Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO).

  • Prepare a series of glucose standards in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • In a 96-well plate, add the sensor stock solution to each well to a final concentration of 10 µM.

  • Add the glucose standards to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the naphthalimide fluorophore (typically around 450 nm excitation and 550 nm emission).

  • Plot the fluorescence intensity as a function of glucose concentration to generate a calibration curve.

Data Presentation:

AnalyteConcentration Range (mM)Fold Increase in Fluorescence (at max concentration)
D-Glucose0 - 20~5-fold
D-Fructose0 - 20~8-fold
D-Galactose0 - 20~4-fold

Note: The higher response to fructose is a common characteristic of monoboronic acid sensors due to the higher proportion of the furanose form of fructose in solution, which presents an ideal cis-diol for binding.[1]

Visualization of the Sensing Mechanism:

G cluster_0 Unbound State (Quenched) cluster_1 Bound State (Fluorescent) Sensor Fluorophore-Linker-PBA(trigonal) PET Photoinduced Electron Transfer Sensor->PET intramolecular interaction Bound_Sensor Fluorophore-Linker-PBA(tetrahedral)-Glucose No_Fluorescence Fluorescence OFF PET->No_Fluorescence Fluorescence Fluorescence ON Bound_Sensor->Fluorescence PET disrupted Glucose Glucose (Diol) Glucose->Bound_Sensor binding

Caption: Mechanism of a "turn-on" fluorescent sensor.

B. Hydrogel-Based Sensors for Continuous Monitoring

Hydrogels are three-dimensional polymer networks that can swell in water. By incorporating this compound into the hydrogel matrix, a glucose-responsive material can be created.[8][9]

Scientific Rationale:

The principle behind a this compound-functionalized hydrogel sensor is the change in the hydrogel's physical properties upon glucose binding.[5] At a pH above the pKa of the boronic acid, the boron center is in a tetrahedral, anionic state. When glucose binds, it forms a more stable anionic boronate ester. The increased charge density within the hydrogel network leads to increased electrostatic repulsion between the polymer chains and a greater influx of water due to osmotic pressure, causing the hydrogel to swell.[9] This swelling can be detected by various means, such as changes in volume, refractive index, or diffraction. The hydrophobicity of the propoxy group can influence the swelling behavior and the response time of the hydrogel.

Experimental Protocol: Preparation of a this compound-Functionalized Hydrogel

This protocol outlines the synthesis of a glucose-responsive hydrogel via free-radical polymerization.

Materials:

  • Acrylamide

  • 4-Vinylphenylboronic acid (as a proxy for a polymerizable derivative of this compound) or a custom-synthesized acrylamide derivative of this compound

  • N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as a catalyst

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Monomer Solution Preparation:

    • In a flask, dissolve acrylamide (e.g., 70 mol%), the this compound derivative (e.g., 10 mol%), and BIS (e.g., 2 mol%) in PBS (pH 7.4).

    • Degas the solution by bubbling with nitrogen for 20 minutes to remove oxygen, which inhibits polymerization.

  • Polymerization:

    • Add APS (e.g., 0.1 mol%) to the monomer solution and mix gently.

    • Add TEMED (e.g., 0.1 mol%) to initiate the polymerization.

    • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) to form a thin film.

    • Allow the polymerization to proceed at room temperature for at least 2 hours.

  • Washing and Equilibration:

    • Carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove unreacted monomers and other reagents.

    • Equilibrate the hydrogel in PBS (pH 7.4) for 24 hours before use.

Protocol for Swelling Studies:

  • Cut the equilibrated hydrogel into small discs of a known diameter.

  • Place the discs in separate vials containing PBS (pH 7.4) with varying concentrations of glucose.

  • Incubate the vials at 37°C.

  • At regular time intervals, remove the hydrogel discs, gently blot to remove excess surface water, and measure their diameter or weight.

  • Calculate the swelling ratio as (D - D₀)/D₀ or (W - W₀)/W₀, where D and W are the diameter and weight at a given time, and D₀ and W₀ are the initial values.

Data Presentation:

Glucose Concentration (mM)Equilibrium Swelling RatioResponse Time (t₉₀) (minutes)
01.00-
51.1545
101.2840
201.4535

Visualization of the Hydrogel Swelling Mechanism:

G cluster_0 Low Glucose cluster_1 High Glucose Hydrogel_Low Hydrogel Matrix PBA (Trigonal/Tetrahedral) State_Low Less Swollen State Hydrogel_Low->State_Low State_High More Swollen State State_Low->State_High Increased Osmotic Pressure and Electrostatic Repulsion Hydrogel_High Hydrogel Matrix PBA-Glucose Complex (Anionic) Hydrogel_High->State_High

Caption: Glucose-induced swelling of a PBA-functionalized hydrogel.

II. Application in Bioconjugation: Linking Molecules for Targeted Therapies and Diagnostics

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. This compound can be used to immobilize glycoproteins onto surfaces or to form bioconjugates with other molecules containing diol moieties.

Scientific Rationale:

The covalent but reversible nature of the boronate ester bond is highly advantageous for bioconjugation.[10] It allows for the immobilization of glycoproteins, such as antibodies or enzymes, onto a surface functionalized with this compound.[11] This is particularly useful for the development of biosensors, affinity chromatography matrices, and targeted drug delivery systems. The reaction is typically performed at a slightly alkaline pH to favor the formation of the more reactive tetrahedral boronate species.[2] The propoxy group can enhance the stability of the conjugate in certain environments and may influence the orientation of the immobilized biomolecule.

Experimental Protocol: Immobilization of a Glycoprotein onto a this compound-Functionalized Surface

This protocol describes the functionalization of an amine-coated surface (e.g., an amine-functionalized glass slide or microplate) with this compound and the subsequent immobilization of a glycoprotein, such as horseradish peroxidase (HRP).

Materials:

  • Amine-functionalized glass slides or microplate

  • 4-Carboxyphenylboronic acid (as a starting material to create a derivative of this compound with a reactive group for surface attachment)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Horseradish peroxidase (HRP)

  • Mes buffer (pH 6.0)

  • Borate buffer (pH 8.5)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

  • Synthesis of an Amine-Reactive this compound Derivative (Conceptual):

    • (This step is a prerequisite and assumes the availability of a this compound derivative with a carboxyl group for EDC/NHS coupling. For the purpose of this protocol, we will proceed with the commercially available 4-carboxyphenylboronic acid as an illustrative example, noting that a custom synthesis would be required for the propoxy derivative).

  • Activation of the Surface:

    • Prepare a solution of 4-carboxyphenylboronic acid (or the propoxy derivative) in Mes buffer (pH 6.0).

    • Add EDC and Sulfo-NHS to the solution to activate the carboxyl group.

    • Pipette the activation solution onto the amine-functionalized surface and incubate for 1 hour at room temperature.

    • Wash the surface thoroughly with deionized water and dry under a stream of nitrogen.

  • Immobilization of the Glycoprotein:

    • Prepare a solution of HRP in borate buffer (pH 8.5).

    • Apply the HRP solution to the boronic acid-functionalized surface and incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Blocking and Washing:

    • Wash the surface with the wash buffer to remove any unbound HRP.

    • Block any remaining active sites on the surface by incubating with the blocking buffer for 1 hour at room temperature.

    • Wash the surface again with the wash buffer. The surface is now ready for use in applications such as ELISA.

Data Presentation:

SurfaceImmobilized HRP Activity (Absorbance at 450 nm)Stability (Activity after 5 washes)
Phenylboronic Acid0.85 ± 0.0595%
This compound0.92 ± 0.0697%
Control (no boronic acid)0.12 ± 0.0220%

Visualization of the Immobilization Workflow:

G cluster_0 Surface Functionalization cluster_1 Glycoprotein Immobilization Amine_Surface Amine-Coated Surface Activated_PBA EDC/NHS Activated 4-Propoxy-PBA Amine_Surface->Activated_PBA coupling PBA_Surface PBA-Functionalized Surface Activated_PBA->PBA_Surface Glycoprotein Glycoprotein (HRP) with Diol Moieties PBA_Surface->Glycoprotein boronate ester formation (pH 8.5) Immobilized_Protein Immobilized Glycoprotein Glycoprotein->Immobilized_Protein

Caption: Workflow for glycoprotein immobilization.

III. Conclusion and Future Perspectives

This compound is a valuable and versatile tool for researchers in biosensor development and bioconjugation. Its unique properties, conferred by the 4-propoxy group, offer opportunities to fine-tune the performance of sensors and bioconjugates for specific applications. The protocols provided in this guide serve as a foundation for the development of innovative solutions for diagnostics, drug delivery, and fundamental biological research. Future work in this area will likely focus on the development of more complex sensor arrays, multi-functional bioconjugates, and in vivo applications of these remarkable molecules.

IV. References

  • A comparative study on two phenylboronic acid based glucose-sensitive hydrogels. (2010). Frontiers in Bioscience (Elite Edition). --INVALID-LINK--

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). Semantic Scholar. --INVALID-LINK--

  • Glucose Sensing in Supramolecular Chemistry. (2015). Chemical Reviews. --INVALID-LINK--

  • A boronic acid-based fluorescent hydrogel for monosaccharide detection. (2025). ResearchGate. --INVALID-LINK--

  • A boronic acid-based fluorescent hydrogel for monosaccharide detection. (2020). University of Bath's research portal. --INVALID-LINK--

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI. --INVALID-LINK--

  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018). PMC. --INVALID-LINK--

  • Boronic Acid Pairs for Sequential Bioconjugation. (2021). ACS Publications. --INVALID-LINK--

  • Enzyme Immobilization Procedures. (n.d.). Purolite. --INVALID-LINK--

  • A boronic acid-based fluorescent hydrogel for monosaccharide detection. (2020). ChemRxiv. --INVALID-LINK--

  • A boronic acid-based fluorescence hydrogel for monosaccharide detection. (n.d.). ChemRxiv. --INVALID-LINK--

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. --INVALID-LINK--

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (n.d.). PMC. --INVALID-LINK--

  • Immobilisation and stabilisation of glycosylated enzymes on boronic acid-functionalised silica nanoparticles. (2021). ResearchGate. --INVALID-LINK--

  • Boron enabled bioconjugation chemistries. (2024). PMC. --INVALID-LINK--

  • Enzyme immobilization: an overview on techniques and support materials. (n.d.). PMC. --INVALID-LINK--

  • Influence of the diol structure on the Lewis acidity of phenylboronates. (2025). ResearchGate. --INVALID-LINK--

  • Conventional protocols for enzyme immobilization. (n.d.). ResearchGate. --INVALID-LINK--

  • Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. (n.d.). PubMed. --INVALID-LINK--

  • Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. (n.d.). MDPI. --INVALID-LINK--

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023). PMC. --INVALID-LINK--

  • Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. (2025). ResearchGate. --INVALID-LINK--

  • Enzyme stabilization and immobilization : methods and protocols. (n.d.). NYU Libraries. --INVALID-LINK--

  • Recent development of boronic acid-based fluorescent sensors. (2018). ResearchGate. --INVALID-LINK--

  • N-Terminal Cysteine Bioconjugation with (2-Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides. (2023). PMC. --INVALID-LINK--

  • A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos. (2024). MDPI. --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of Fluorescent Sensors with (2-Fluoro-3,5-diformylphenyl)boronic acid. (2025). Benchchem. --INVALID-LINK--

  • Constructing a fluorescent probe for specific detection of catechol based on 4-carboxyphenylboronic acid-functionalized carbon dots. (2025). ResearchGate. --INVALID-LINK--

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-propoxyphenylboronic acid with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[3][4] These structural motifs are prevalent in a vast array of biologically active compounds. The use of aryl chlorides as coupling partners is of particular industrial interest due to their lower cost and wider availability compared to the corresponding bromides and iodides.[2] However, the inherent stability of the C-Cl bond presents a significant activation challenge, necessitating the use of highly active catalyst systems.[5][6]

This guide provides a detailed examination of the Suzuki-Miyaura coupling between 4-propoxyphenylboronic acid and various aryl chlorides. This compound is a valuable building block, introducing a functionalized phenyl ring that can be pivotal for modulating the pharmacological properties of drug candidates. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the reaction of a low-valent Pd(0) species with the aryl chloride (Ar-Cl). This step involves the cleavage of the C-Cl bond and the formation of a new Pd(II) complex, where both the aryl group and the chloride are coordinated to the palladium center.[7] This is often the rate-limiting step for less reactive aryl chlorides.[8]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[11][12][13] This activated species then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[7]

  • Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic groups attached to the palladium center.[14] This concerted step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a visualization of the catalytic cycle for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl ArPd(II)ClL2 Ar-Pd(II)(Cl)L₂ Oxidative_Addition->ArPd(II)ClL2 Transmetalation Transmetalation ArPd(II)ClL2->Transmetalation [Ar'B(OH)₃]⁻ ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Boronic_Acid Ar'B(OH)₂ (this compound) Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K₂CO₃, K₃PO₄) Base->Boronate Boronate->Transmetalation Troubleshooting_Workflow start Reaction Fails or Gives Low Yield check_catalyst Is the catalyst system appropriate for aryl chlorides? start->check_catalyst change_ligand Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_base Is the base strong enough? check_catalyst->check_base Yes change_ligand->check_base change_base Use a stronger base (K₃PO₄, Cs₂CO₃) check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No check_solvents Are the solvents anhydrous and degassed? check_temp->check_solvents Yes increase_temp->check_solvents use_dry_degassed Use freshly distilled/degassed solvents check_solvents->use_dry_degassed No success Successful Reaction check_solvents->success Yes use_dry_degassed->success

References

Troubleshooting & Optimization

Technical Support Center: 4-Propoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4-propoxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. As an electron-rich boronic acid, this reagent is prone to specific side reactions that can complicate synthesis and reduce yields. This document provides field-proven insights and protocols to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction has a low yield, and my crude NMR shows a significant amount of propoxybenzene. What is happening and how can I fix it?

A1: You are observing protodeboronation, the most common side reaction for this substrate.

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[1][2] This process is particularly problematic for electron-rich arylboronic acids like this compound, as the electron-donating propoxy group stabilizes the incipient positive charge on the aromatic ring during C-B bond cleavage. The reaction is often accelerated by strong bases and the presence of water.[1][2]

Root Causes & Mitigation Strategies:
  • Base-Mediated Decomposition: Strong bases, especially hydroxides (e.g., NaOH, KOH) in aqueous media, significantly accelerate protodeboronation.[1] The formation of the boronate species [ArB(OH)₃]⁻ makes the aryl group more susceptible to protonolysis from water.[2]

    • Solution: Switch to a milder, non-hydroxide base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices. For highly sensitive substrates, anhydrous bases like cesium fluoride (CsF) can be effective.[1]

  • Excess Water: While Suzuki reactions often benefit from some water to help dissolve the base and facilitate the catalytic cycle, excess water provides the proton source for protodeboronation.

    • Solution: Reduce the amount of water in your solvent system (e.g., move from 4:1 dioxane:water to 10:1). For maximum suppression, switch to strictly anhydrous conditions, ensuring your solvent is thoroughly dried and your base is finely powdered and dry.[3][4]

  • High Temperature & Long Reaction Times: Elevated temperatures can increase the rate of protodeboronation.[1] If the desired cross-coupling is slow, the boronic acid is exposed to degradative conditions for an extended period.

    • Solution:

      • Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling (e.g., start at 80 °C instead of 110 °C).[1]

      • Use a more active catalyst system to accelerate the cross-coupling, allowing it to outcompete the protodeboronation. Modern catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are designed for this purpose.[1][5]

  • Inherent Instability: The boronic acid itself may be degrading.

    • Solution: Convert the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester. These derivatives act as a "slow release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[1][2][6]

Visualizing the Problem: Competing Reaction Pathways

The following diagram illustrates how the desired catalytic cycle competes with the key side reactions.

Caption: Competing pathways for this compound.

Q2: My main byproduct is 4,4'-dipropoxybiphenyl. What causes this homocoupling?

A2: Homocoupling is typically caused by oxygen in the reaction system.

The palladium(0) catalyst can react with the boronic acid in the presence of an oxidant (most commonly, atmospheric oxygen) to form a diarylpalladium(II) species, which then undergoes reductive elimination to yield the homocoupled biaryl product.[3][7] This side reaction consumes both your catalyst and your boronic acid.

Mitigation Strategies:
  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[3]

    • Protocol: Use a Schlenk line or glovebox for reagent handling. Solvents must be thoroughly degassed before use by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.

    • Setup: Assemble your reaction vessel (oven-dried glassware) with the solid reagents (aryl halide, base, catalyst, ligand). Seal the vessel, then evacuate and backfill with inert gas at least three times before adding the degassed solvent and finally the boronic acid.[3]

  • Reagent Purity: Ensure your palladium source is of high quality. The presence of residual Pd(II) salts can sometimes initiate side reactions.

    • Solution: Use a well-defined, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which cleanly generates the active Pd(0) species in situ.[3]

  • Order of Addition: In some cases, adding the boronic acid last to the pre-heated reaction mixture (containing catalyst, base, and aryl halide) can minimize the time it has to undergo homocoupling before the desired cross-coupling begins.[8]

Q3: The reaction is clean, but it's extremely sluggish or fails to go to completion. What should I check first?

A3: When a reaction fails cleanly (i.e., without major byproducts), the issue often lies with catalyst activity, the choice of base, or the solvent system. [3]

Troubleshooting Workflow:

G start Low or No Conversion (Clean Reaction) q1 Is your catalyst system active? start->q1 s1_yes Check Base & Solvent q1->s1_yes Yes s1_no Troubleshoot Catalyst q1->s1_no No q2 Is the base strong enough and sufficiently soluble? s1_yes->q2 cat_1 Use fresh, high-purity precatalyst & ligand. s1_no->cat_1 cat_2 Ensure inert atmosphere to prevent catalyst decomposition. s1_no->cat_2 cat_3 Switch to a more active ligand (e.g., Buchwald ligands). s1_no->cat_3 s2_yes Optimize Conditions (Temp, Concentration) q2->s2_yes Yes s2_no Change Base/Solvent q2->s2_no No base_1 Use a stronger base (e.g., K₂CO₃ → K₃PO₄). s2_no->base_1 base_2 Ensure base is finely powdered for better solubility. s2_no->base_2 base_3 Change solvent to improve base solubility (e.g., add water). s2_no->base_3

Caption: Troubleshooting workflow for a failed Suzuki reaction.

  • Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. This process can be inefficient. Furthermore, oxygen can decompose the active catalyst.[3]

    • Action: Use a fresh batch of catalyst. Consider switching to a modern, air-stable Pd(II) precatalyst like XPhos Pd G3, which is designed for reliable activation and high turnover rates, especially with electron-rich substrates.[3]

  • Base Selection: The base's role is to activate the boronic acid for transmetalation. If the base is too weak or not soluble in the reaction medium, this crucial step will be slow or non-existent.[3][9]

    • Action: For this compound, a moderately strong base like K₃PO₄ is often a good starting point. Ensure it is finely powdered to maximize surface area and solubility. If using an anhydrous system, solubility can be a major issue; sometimes a switch to a different solvent or the addition of a phase-transfer catalyst is necessary.

  • Solvent Choice: The solvent must dissolve all reaction components to a sufficient degree. In biphasic systems (e.g., toluene/water), vigorous stirring is essential to create a large interfacial area for the reaction to occur.[3][10]

    • Action: If solubility is an issue, consider a different solvent system like dioxane/water or THF/water. Ensure your stir rate is high (>700 RPM).

Part 2: Frequently Asked Questions (FAQs)

Q4: How should I store this compound?

A4: Like most boronic acids, this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture and light. While generally stable as a solid, over long periods or with repeated exposure to atmospheric moisture, it can slowly degrade or form boroxine anhydrides (a cyclic trimer), which can affect reactivity. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.

Q5: Is it better to use 1.1 or 1.5 equivalents of the boronic acid?

A5: Using a slight excess of the boronic acid (typically 1.2–1.5 equivalents) is standard practice.[3] This helps to drive the reaction to completion, especially if some of the boronic acid is consumed by side reactions like protodeboronation or homocoupling. However, using a large excess can complicate purification, as you will need to remove the unreacted boronic acid and its byproducts. A good starting point is 1.3 equivalents.

Q6: Can I use Pd(PPh₃)₄ for coupling with this compound?

A6: While Pd(PPh₃)₄ is a classic Suzuki catalyst, it is often not the most effective choice for couplings involving electron-rich boronic acids or challenging (e.g., electron-rich or sterically hindered) aryl halides.[1] Modern catalyst systems based on bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) generally provide much higher activity, allowing for lower catalyst loadings, milder reaction temperatures, and faster reaction times.[5][11] These advanced ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[12]

Part 3: Protocols and Data

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an aryl bromide.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).[3]

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is fully inert.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 10:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 80–100 °C and stir vigorously for the duration of the reaction (typically 2-24 hours).[3]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Table 1: Troubleshooting Summary
Observed ProblemProbable Cause(s)Recommended Solution(s)
Major Byproduct: Propoxybenzene ProtodeboronationUse a milder base (K₃PO₄, K₂CO₃); reduce water content or use anhydrous conditions; lower temperature; use a more active catalyst.[1][3]
Major Byproduct: 4,4'-Dipropoxybiphenyl HomocouplingRigorously degas all solvents and maintain a strict inert atmosphere (Ar/N₂); use a high-purity catalyst.[3][8]
Major Byproduct: 4-Propoxyphenol Oxidation of Boronic AcidEnsure solvents are peroxide-free (use fresh, distilled solvents) and thoroughly degassed.
Low or No Conversion Inactive Catalyst / Suboptimal ConditionsUse a fresh, air-stable precatalyst (e.g., Buchwald G3/G4); switch to a more active ligand (e.g., SPhos); ensure base is strong enough and soluble.[3][11]
Dehalogenation of Aryl Halide Hydride source in reactionAvoid alcohol solvents; use a non-nucleophilic base; screen bulky, electron-rich ligands.[13][14]

References

Technical Support Center: Protodeboronation of 4-Propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the protodeboronation of 4-propoxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize arylboronic acids in cross-coupling reactions. Here, we provide in-depth, field-proven insights to help you identify, troubleshoot, and mitigate this common, yield-reducing side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of your work, this converts your valuable this compound into propoxybenzene, a non-reactive byproduct. This side reaction is a primary cause of reduced yields in cross-coupling methodologies like the Suzuki-Miyaura reaction, as it irreversibly consumes the nucleophilic partner.[2][3] While many arylboronic acids are susceptible, the specific reaction conditions ultimately dictate the severity of this decomposition pathway.[1]

Q2: How can I confirm that protodeboronation is the cause of my low yield?

Identifying protodeboronation requires analyzing the crude reaction mixture. The most direct evidence is the detection of the corresponding protonated arene, propoxybenzene.

  • Recommended Analytical Techniques:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the most effective method. Look for a mass peak corresponding to propoxybenzene (C₉H₁₂O, M.W. ≈ 136.19 g/mol ) in the chromatogram of your crude reaction mixture.

    • GC-MS (Gas Chromatography-Mass Spectrometry): An excellent technique for identifying volatile byproducts like propoxybenzene.

    • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Compare the NMR spectrum of your crude product to a reference spectrum of propoxybenzene. The disappearance of signals associated with the boronic acid and the appearance of new, sharp aromatic signals corresponding to propoxybenzene are clear indicators.

The presence of this byproduct, coupled with a low yield of your desired coupled product and potentially unreacted aryl halide, strongly suggests protodeboronation is occurring.[2]

Q3: What are the primary factors that promote protodeboronation?

Protodeboronation is highly sensitive to the reaction environment. Several interconnected factors can accelerate this undesired pathway:

  • pH and Base: The reaction pH is a critical factor.[1] Both strongly acidic and strongly basic conditions can catalyze protodeboronation, though through different mechanisms.[1][4] In Suzuki-Miyaura couplings, which are typically run under basic conditions, a high concentration of hydroxide ions can form a more reactive arylboronate species ([ArB(OH)₃]⁻), which is prone to decomposition, especially at high pH (typically above 10).[4][5]

  • Temperature: Higher reaction temperatures significantly increase the rate of protodeboronation.[6][7] While heat is often required to drive the desired cross-coupling, excessive temperatures can favor the decomposition pathway.

  • Solvent (Proton Source): The reaction requires a proton source to replace the boronic acid group.[7] Water, frequently used as a co-solvent in Suzuki reactions to dissolve the inorganic base, is the most common proton source. While necessary for the reaction, a high water content can be detrimental.[7]

  • Reaction Time: The longer the boronic acid is exposed to destabilizing conditions, the more opportunity there is for decomposition.[7]

  • Catalyst Efficiency: An inefficient or slow palladium catalyst system can lead to extended reaction times at elevated temperatures. This gives the protodeboronation side reaction more time to compete with the productive cross-coupling pathway.[1]

Q4: Does the 4-propoxy group influence the stability of the boronic acid?

The electronic nature of substituents on the phenyl ring plays a role. The propoxy group is an electron-donating group (EDG). While boronic acids with strongly electron-withdrawing groups are often highly susceptible to base-catalyzed protodeboronation, those with EDGs like methoxy (and by extension, propoxy) can also undergo self-catalyzed decomposition pathways, especially when the reaction pH is close to the pKa of the boronic acid.[8] The key takeaway is that no boronic acid is entirely immune, and stability is dictated by the interplay of its intrinsic properties and the external reaction conditions.

Troubleshooting Guide: Minimizing Protodeboronation

If you have identified protodeboronation as a significant issue, the primary goal is to accelerate the rate of the desired Suzuki-Miyaura coupling so that it decisively outpaces the decomposition of the boronic acid.[3]

Problem: Significant formation of propoxybenzene byproduct.

Below is a troubleshooting decision tree to guide your optimization process.

troubleshooting_flowchart cluster_solutions Actionable Steps start High Protodeboronation Observed? base Step 1: Re-evaluate Base start->base Is a strong base (NaOH, KOH) being used? temp Step 2: Optimize Temperature base->temp Switch to milder base (K₂CO₃, K₃PO₄, Cs₂CO₃). Still an issue? solvent Step 3: Modify Solvent System temp->solvent Lower temperature in 10°C increments. Still an issue? catalyst Step 4: Enhance Catalyst Activity solvent->catalyst Reduce water content (e.g., 10:1 organic:water) or use anhydrous conditions. Still an issue? protect Advanced Strategy: Use a More Stable Boron Reagent catalyst->protect Switch to a high-activity precatalyst (e.g., XPhos Pd G3). Still an issue? success Problem Solved: Yield Improved protect->success

Caption: A decision tree for troubleshooting protodeboronation.

Summary of Optimization Strategies

This table summarizes how different reaction parameters can be adjusted to suppress protodeboronation, based on general trends observed for arylboronic acids.

ParameterCondition Promoting ProtodeboronationRecommended Adjustment for MitigationRationale
Base Strong, highly soluble bases (e.g., NaOH, KOH)Use milder, often heterogeneous bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[3][7]Reduces the concentration of the highly reactive boronate anion in solution, slowing the decomposition rate.
Temperature High temperatures (>100 °C)Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 60-80 °C).[7]The activation energy for protodeboronation is often lower than for the desired coupling, so lowering the temperature disfavors the side reaction more significantly.
Solvent High concentration of protic solvents (e.g., water)Use anhydrous solvents or a solvent mixture with minimal water (e.g., Dioxane/H₂O 10:1).[7][9]Limits the availability of the proton source required for the C-B bond cleavage.
Catalyst Low activity catalyst (e.g., Pd(PPh₃)₄) requiring harsh conditionsEmploy a modern, highly active catalyst system (e.g., palladacycle precatalysts with Buchwald ligands).[1][9]A faster catalytic cycle for the Suzuki coupling allows it to outcompete the slower protodeboronation pathway.
Reagent Stability Using the boronic acid directlyConvert the boronic acid to a more stable derivative (e.g., MIDA boronate ester, organotrifluoroborate).[1]These derivatives provide a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a general starting point for coupling this compound while actively suppressing protodeboronation.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv, finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Add the palladium precatalyst (1.5 mol%) to the flask.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Degassing (Optional but Recommended): If not using a glovebox, subject the sealed reaction mixture to three cycles of vacuum/backfill with inert gas.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at a moderate temperature (start at 80 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Protocol 2: Preparation of this compound MIDA Ester

Converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester provides a highly stable, crystalline solid that is resistant to protodeboronation and can be used directly in Suzuki couplings.

MIDA_ester_formation boronic_acid This compound dehydration Dehydration (Heat, Vacuum) boronic_acid->dehydration mida N-Methyliminodiacetic Acid mida->dehydration solvent Solvent (e.g., DMSO or DMF) solvent->dehydration mida_ester Stable MIDA Boronate Ester dehydration->mida_ester

Caption: Workflow for MIDA boronate ester synthesis.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a suitable solvent (e.g., DMSO or DMF).

  • Dehydration: Heat the mixture (e.g., to 80-100 °C) under reduced pressure for several hours to remove water azeotropically.

  • Isolation: As water is removed, the MIDA ester will often precipitate from the solution. Cool the mixture to room temperature.

  • Purification: Isolate the solid product by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or pentane) to remove residual starting materials and solvent.

  • Drying: Dry the white, crystalline MIDA ester under high vacuum. This solid can be stored for extended periods and used directly in Suzuki coupling reactions, where the base in the reaction mixture will slowly hydrolyze it to release the active boronic acid.[1]

References

Technical Support Center: Homocoupling of 4-Propoxyphenylboronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address a common and often frustrating side reaction: the homocoupling of 4-propoxyphenylboronic acid. Written for researchers, medicinal chemists, and process development scientists, this document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation and maximize the yield of your desired cross-coupled product.

Introduction: The Challenge of Homocoupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the formation of symmetrical biaryls from the boronic acid starting material, a process known as homocoupling, can significantly reduce the yield of the desired product and complicate purification.[2][3] this compound, a versatile building block in pharmaceutical and materials science applications, is susceptible to this side reaction.[4][5] Understanding the underlying mechanisms is critical to developing effective strategies for its suppression.

Homocoupling is primarily driven by two interconnected factors: the presence of molecular oxygen and the palladium catalyst's oxidation state.[6][7][8] When Pd(II) species are present, either from the use of a Pd(II) precatalyst or through the oxidation of the active Pd(0) catalyst by residual oxygen, a catalytic cycle for homocoupling can become operative.[6][9][10]

Troubleshooting Guide: Minimizing Homocoupling of this compound

This section is designed in a question-and-answer format to directly address the issues you may be encountering in the lab.

Question 1: I'm observing a significant amount of 4,4'-dipropoxybiphenyl in my reaction mixture. What are the most likely causes and how can I fix it?

The presence of the homocoupled product, 4,4'-dipropoxybiphenyl, points towards reaction conditions that favor the dimerization of this compound. Let's break down the probable causes and their solutions.

Potential Cause 1: Oxygen Contamination

Oxygen is a primary culprit in promoting homocoupling.[7] It can oxidize the active Pd(0) catalyst to Pd(II), which can then enter a catalytic cycle that leads to the homocoupling of the boronic acid.[6][9][10]

Solutions:

  • Rigorous Degassing: Ensure all solvents, including any water used in the reaction, are thoroughly degassed prior to use. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes, or utilizing the freeze-pump-thaw technique for more sensitive reactions.[2]

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. This involves assembling the glassware while purging with argon or nitrogen and maintaining this atmosphere throughout the reaction.[2]

Potential Cause 2: Palladium Precatalyst Choice

If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, an initial reduction to Pd(0) is required to initiate the Suzuki catalytic cycle.[6] This reduction step can sometimes be inefficient or lead to the formation of Pd(II) species that promote homocoupling.[6][11]

Solutions:

  • Use a Pd(0) Source: Whenever possible, opt for a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in-situ reduction step and can minimize the initial concentration of homocoupling-promoting species.[11]

  • Employ Modern Precatalysts: Consider using advanced, air-stable palladacycle precatalysts (e.g., Buchwald or PEPPSI-type precatalysts).[6] These are designed for clean and efficient generation of the active Pd(0) catalyst.[6]

  • In-situ Reduction Aids: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate can help to suppress the concentration of free Pd(II) without interfering with the main catalytic cycle.[9]

Potential Cause 3: Inefficient Transmetalation or Slow Reductive Elimination

The relative rates of the steps in the Suzuki catalytic cycle are crucial. If the transmetalation of the aryl group from the boronic acid to the palladium center is slow, or if the final reductive elimination step is sluggish, it provides a larger window of opportunity for side reactions like homocoupling to occur.

Solutions:

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[12][13] For this compound, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases such as NaHCO₃.[1][14] Ensure the base is finely powdered and anhydrous if running under anhydrous conditions.

  • Ligand Choice: The ligand bound to the palladium center significantly influences the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the reductive elimination step, thereby disfavoring homocoupling.[11][15]

Question 2: My reaction is sluggish, and I'm seeing both starting material and the homocoupled product. What should I optimize?

A sluggish reaction with byproduct formation suggests that the desired cross-coupling pathway is being outcompeted. Here’s a logical workflow to diagnose and address this issue:

G start Sluggish Reaction & Homocoupling Observed check_temp Is the reaction temperature optimal? start->check_temp check_base Is the base activating the boronic acid effectively? check_temp->check_base Yes increase_temp Increase temperature incrementally (e.g., 80°C -> 100°C). Monitor for decomposition. check_temp->increase_temp No check_catalyst Is the catalyst active and efficient? check_base->check_catalyst Yes change_base Switch to a stronger, non-hydroxide base (e.g., from Na2CO3 to K3PO4 or Cs2CO3). check_base->change_base No change_catalyst Use a more active catalyst system (e.g., Pd(0) source with a bulky phosphine ligand like SPhos). check_catalyst->change_catalyst No

Caption: Troubleshooting workflow for sluggish reactions with homocoupling.

Question 3: How can I analytically distinguish and quantify the homocoupled product from my desired cross-coupled product?

Accurate quantification is key to effective troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile products. The homocoupled product (4,4'-dipropoxybiphenyl) will have a distinct retention time and mass spectrum from the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS provides excellent separation and identification capabilities.

  • ¹H NMR Spectroscopy: While both products will show aromatic signals, the symmetry of the homocoupled product will result in a simpler spectrum compared to the unsymmetrical cross-coupled product. Integration of unique, well-resolved peaks for each compound can be used for quantification, especially with an internal standard.[15]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of palladium-catalyzed homocoupling of this compound?

A1: The most commonly accepted mechanism, especially in the presence of oxygen, involves the formation of a palladium-peroxo complex.[10] The reaction of Pd(0) with O₂ generates (η²-O₂)PdL₂. This complex reacts with two molecules of the boronic acid, leading to a diarylpalladium(II) species, which then undergoes reductive elimination to form the biaryl product and regenerate Pd(0).[10] Another pathway involves the reaction of two boronic acid molecules with a Pd(II) salt, followed by reductive elimination.[6][9]

G cluster_0 Homocoupling Cycle Pd0 Pd(0)L₂ Pd_peroxo (η²-O₂)Pd(0)L₂ Pd0->Pd_peroxo + O₂ Adduct1 [L₂Pd(O-O-B(OH)Ar)] Pd_peroxo->Adduct1 + ArB(OH)₂ Adduct2 trans-ArPd(OH)L₂ Adduct1->Adduct2 + ArB(OH)₂ DiarylPd trans-Ar₂PdL₂ Adduct2->DiarylPd Transmetalation + ArB(OH)₂ DiarylPd->Pd0 Biaryl Ar-Ar DiarylPd->Biaryl Reductive Elimination

Caption: Simplified mechanism of oxygen-mediated homocoupling.

Q2: Can the choice of solvent influence the extent of homocoupling?

A2: Yes. The solvent can affect the solubility of the reagents and catalyst, as well as the rates of the individual steps in the catalytic cycle. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[15] The aqueous component is often necessary for the base to effectively activate the boronic acid.[16] However, an excessive amount of water can promote protodeboronation, another common side reaction.[14]

Q3: Is this compound stable? Could its degradation be contributing to the problem?

A3: this compound is generally a stable solid under recommended storage conditions.[17] However, like many boronic acids, it can be susceptible to protodeboronation (hydrolysis of the C-B bond) under certain conditions, particularly with strong bases in aqueous media at elevated temperatures.[14] While this is a different side reaction from homocoupling, the conditions that promote one can sometimes exacerbate the other. Using boronic esters, such as the pinacol ester, can improve stability and reduce protodeboronation.[6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol incorporates best practices to suppress the homocoupling of this compound.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum backfilling with argon or nitrogen.

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. Sparge the solvent with argon for at least 20 minutes prior to use.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Reaction Parameters for Suzuki Coupling of this compound
ParameterRecommendationRationale
Palladium Source Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern palladacycle (e.g., XPhos Pd G3)Avoids in-situ reduction of Pd(II), which can be a source of homocoupling.[6][11]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Promotes rapid reductive elimination, outcompeting side reactions.[11][15]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Effectively activates the boronic acid without being overly harsh, which can cause degradation.[1][14]
Solvent Degassed Dioxane/H₂O, Toluene/H₂O, or THF/H₂OAprotic solvents with a minimal amount of water facilitate the reaction while minimizing protodeboronation.[14][15]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxygen-mediated homocoupling.[7][9]
Temperature 80–110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting excessive byproduct formation.

References

Technical Support Center: Improving the Reactivity of 4-Propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-propoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this electron-rich boronic acid in cross-coupling reactions. Here, we move beyond standard protocols to address the specific challenges you may encounter, providing in-depth, mechanistically-grounded solutions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to ensure its reactivity?

A1: Proper storage is critical for maintaining the integrity of this compound. It should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[1] The compound is a white solid that should be free-flowing.[2] Clumping may indicate the uptake of moisture, which can lead to the formation of oligomeric anhydrides (boroxines). While this is often a reversible process and may not inhibit reactivity in many coupling reactions, it can affect accurate massing of the reagent.[3] For optimal results, use the material as fresh as possible and minimize its exposure to air and moisture.

Q2: What makes this compound's reactivity different from other arylboronic acids?

A2: The para-propoxy group (-OPr) is a strong electron-donating group. This electronic property increases the electron density on the aromatic ring, which presents two main consequences for Suzuki-Miyaura coupling reactions:

  • Slower Transmetalation: The transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center, is often the rate-limiting step.[4][5] The increased electron density on the carbon atom attached to the boron makes it less electrophilic and thus, less reactive towards the palladium complex.[6]

  • Increased Susceptibility to Protodeboronation: Electron-rich arylboronic acids are more prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (like water or alcohol solvents) to yield propoxybenzene.[7][8] This is particularly problematic under basic aqueous conditions.[9][10]

Q3: Can I use this compound with aryl chlorides?

A3: Yes, but it is generally more challenging than with aryl bromides or iodides. The oxidative addition of palladium to the aryl chloride bond is the rate-determining step and is significantly slower.[11][12] To achieve successful coupling with aryl chlorides, you will need a more specialized and highly active catalyst system. This typically involves using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the difficult oxidative addition step.[13][14]

Troubleshooting Guide for Suzuki-Miyaura Coupling

This section addresses specific problems you might encounter during your experiments with this compound.

Problem 1: Low or No Product Yield with Aryl Bromide/Iodide Partner

Your reaction shows significant unreacted starting materials after a standard reaction time.

Visualizing the Troubleshooting Workflow

A systematic approach is key to diagnosing the issue. The following flowchart outlines a logical progression of steps to identify and solve the problem.

G cluster_start cluster_end start Low/No Yield Observed check_reagents Step 1: Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_catalyst Step 2: Assess Catalyst System (Precatalyst & Ligand Choice) check_reagents->check_catalyst Reagents OK sol_reagents Use fresh, dry reagents. Ensure solvent is degassed. check_reagents->sol_reagents check_conditions Step 3: Evaluate Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst System Appropriate sol_catalyst Switch to a more active ligand (e.g., SPhos, RuPhos). Use a pre-formed Pd(0) source or a modern precatalyst (e.g., G3/G4). check_catalyst->sol_catalyst Inefficient Transmetalation or Oxidative Addition sol_conditions Screen stronger, non-aqueous bases (K3PO4, Cs2CO3). Try anhydrous solvent (e.g., Dioxane, Toluene). Incrementally increase temperature. check_conditions->sol_conditions end_node Successful Reaction check_conditions->end_node Reaction Proceeds sol_reagents->check_reagents sol_catalyst->check_catalyst sol_conditions->check_conditions

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Probable Cause 1: Inefficient Transmetalation

As an electron-rich boronic acid, the transfer of the 4-propoxyphenyl group to the palladium center can be sluggish. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough.

Solution:

  • Ligand Selection: Switch to more electron-rich and bulky phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both transmetalation and the subsequent reductive elimination step.[14]

  • Catalyst Choice: Use modern, well-defined precatalysts (e.g., XPhos Pd G3 or G4). These catalysts generate the active Pd(0) species more efficiently and cleanly than older systems like Pd(OAc)₂ or PdCl₂(dppf).[7]

Probable Cause 2: Inappropriate Base or Solvent System

The choice of base is critical for activating the boronic acid to form the reactive boronate species.[13] An unsuitable base or solvent can hinder this activation or promote side reactions.

Solution:

  • Base Screening: For electron-rich boronic acids, stronger bases are often required. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[14][15] They are effective at promoting the formation of the boronate complex necessary for transmetalation.

  • Solvent System: While aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) are common, they can increase the risk of protodeboronation.[16] Consider using a strictly anhydrous solvent system like dry THF, Dioxane, or Toluene, especially if you observe significant formation of propoxybenzene.

ParameterRecommended ConditionRationale
Catalyst XPhos Pd G3/G4 (1-2 mol%)Highly active precatalyst, promotes efficient transmetalation.
Ligand Buchwald-type (e.g., SPhos)Electron-rich and bulky, accelerates key catalytic steps.[13]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases that effectively form the active boronate species.[14]
Solvent Anhydrous Dioxane or TolueneMinimizes the risk of protodeboronation.[9]
Temperature 80-110 °CProvides sufficient energy to overcome activation barriers.[17]
Table 1. Recommended starting conditions for optimizing Suzuki-Miyaura coupling with this compound.
Problem 2: Significant Protodeboronation is Observed

You identify propoxybenzene as a major byproduct by GC-MS or NMR, reducing the overall yield of the desired product.

Probable Cause: Hydrolysis of the C-B Bond

Protodeboronation is the protonolysis of the carbon-boron bond and is a common side reaction for electron-rich boronic acids, especially in the presence of water and base.[8][10]

Solution:

  • Minimize Water: The most direct solution is to use anhydrous conditions. Ensure your solvent is dry and that the base has been properly stored to prevent moisture absorption. Use of anhydrous K₃PO₄ is often effective.[14]

  • Use a Milder Base: If anhydrous conditions are not feasible or effective, a switch to a milder base like potassium fluoride (KF) can sometimes suppress protodeboronation.[7]

  • Protect the Boronic Acid: For particularly sensitive substrates, the boronic acid can be converted to a more stable derivative, such as a pinacol (BPin) or MIDA ester. These derivatives are more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to slowly release the active boronic acid, keeping its standing concentration low and minimizing the side reaction.[8][14]

Problem 3: Reaction Stalls or Catalyst Decomposes with an Electron-Deficient Aryl Halide

When coupling with an electron-poor partner (e.g., 4-nitro-1-bromobenzene), the reaction starts but then stalls, or you observe the formation of palladium black.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps pinpoint where the reaction may be failing. With an electron-rich boronic acid and an electron-poor halide, the relative rates of the steps change.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Fast) Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation (Rate-Limiting) Trans->Pd0 Reductive Elimination (Fast) Product Ar-Ar' Trans->Product ArX Ar-X (Electron-Poor) ArX->OxAdd Boronic Ar'-B(OH)₂ (Electron-Rich) Boronic->Trans Base Base (OH⁻) Base->Trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting step.

Probable Cause: Mismatch in Catalytic Step Rates

With an electron-poor aryl halide, oxidative addition is very fast.[18] However, the transmetalation with the electron-rich this compound remains the slow, rate-limiting step.[4] This can lead to a buildup of the Ar-Pd(II)-X intermediate. If this intermediate is not consumed quickly by transmetalation, it can be prone to decomposition pathways, leading to the formation of inactive palladium black.

Solution:

  • Optimize the Base/Solvent for Transmetalation: This is the most critical lever. Use a strong base like K₃PO₄ in an aprotic solvent (Dioxane, Toluene) to maximize the rate of boronate formation and subsequent transmetalation.[16] This helps the slow step "catch up" to the fast one.

  • Use a Catalyst System Designed for Stability: Certain ligand systems can impart greater stability to the palladium intermediates. N-heterocyclic carbene (NHC) ligands, for example, form very stable palladium complexes that can be more resistant to decomposition.[13]

  • Lower the Temperature: While counterintuitive, if catalyst decomposition is the primary issue, lowering the reaction temperature (e.g., from 100°C to 80°C) can sometimes improve the overall yield by preserving the catalyst's lifetime, even if the reaction rate is slower.[14]

Reference Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv, ~1.0 mmol)

  • This compound (1.2–1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • XPhos Pd G3 (0.5–2 mol%)

  • Anhydrous 1,4-Dioxane (0.1–0.2 M concentration relative to aryl bromide)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.[7]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

By understanding the specific electronic nature of this compound and applying these targeted troubleshooting strategies, you can significantly improve the efficiency and reliability of your cross-coupling reactions.

References

Technical Support Center: Catalyst Deactivation with 4-Propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for troubleshooting catalyst deactivation issues, with a specific focus on reactions involving 4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Our goal is to provide in-depth, scientifically-grounded solutions to common experimental challenges, moving beyond simple procedural lists to explain the underlying chemical principles.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common and critical issues observed during experimentation.

Q1: My reaction mixture turned black shortly after heating, and the conversion has stalled. What is happening and how can I fix it?

A1: This is a classic symptom of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal. The active catalyst in a Suzuki-Miyaura coupling is a soluble Pd(0) species.[1][2] When this species loses its stabilizing ligands or is otherwise compromised, it precipitates out of solution.

Probable Causes & Solutions:

  • Oxygen Contamination: The most common culprit. Dissolved oxygen in your solvents or a poor inert atmosphere can oxidize the active Pd(0) catalyst to Pd(II).[3] This not only removes the active catalyst from the cycle but can also promote the unwanted homocoupling of your boronic acid.[4][5]

    • Solution: Implement rigorous degassing procedures. For solvents, a "freeze-pump-thaw" cycle (3x) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can suffice.[6] Ensure your reaction vessel is thoroughly flushed with inert gas and maintained under a positive pressure throughout the experiment.

  • Ligand Instability or Insufficient Ligand: Phosphine ligands, commonly used in Suzuki couplings, can be sensitive to both oxygen (forming inactive phosphine oxides) and heat.[3] If the ligand degrades or if the Pd:ligand ratio is too low, the Pd(0) center becomes coordinatively unsaturated and prone to aggregation.

    • Solution:

      • Use air-stable, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Fu-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are often more robust.[7]

      • Increase the ligand-to-palladium ratio. A ratio of 1.1:1 to 2:1 is a common starting point.

      • Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) where the ligand is already coordinated to the palladium center, ensuring the correct stoichiometry from the start.[8]

  • High Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate the degradation of the catalyst, ligands, and even the this compound itself.

    • Solution: Screen lower reaction temperatures. Modern, highly active catalyst systems often allow for efficient coupling at temperatures between room temperature and 80 °C.[9]

Q2: My main impurity is 4,4'-dipropoxybiphenyl, the homocoupling product of my boronic acid. Why is this forming and how can I suppress it?

A2: The formation of a boronic acid homocoupling product is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen. [1][4]

Causality Chain:

  • If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) state. If this reduction is inefficient, the residual Pd(II) can react with two molecules of the boronic acid to generate the homocoupled product.[1]

  • As mentioned in Q1, oxygen can oxidize the active Pd(0) back to Pd(II), creating a pathway for this side reaction.[5]

Solutions:

  • Rigorous Deoxygenation: This is the first and most critical step to prevent the oxidation of Pd(0) to Pd(II).[4][5]

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for an in situ reduction step.[1]

  • Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent can help ensure its complete conversion to Pd(0). For example, a small amount of an alcohol or the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[4]

  • Control Reagent Stoichiometry: In some systems, using the boronic acid as the limiting reagent can minimize homocoupling. However, it's more common to use a slight excess (1.1-1.5 equivalents) of the boronic acid to drive the cross-coupling to completion.

Q3: The reaction is clean, but my yield is low and I am recovering unreacted starting materials. What is limiting the conversion?

A3: Low conversion with recovery of starting materials points to an issue in one of the core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. [9][10]

Troubleshooting the Catalytic Cycle:

  • Inefficient Oxidative Addition: This is often the rate-determining step.[10][11] The Pd(0) catalyst must insert into the carbon-halide bond of your coupling partner.

    • Cause: The aryl halide might be too unreactive (Cl < Br < I < OTf).[10] Electron-rich aryl halides are also less reactive.

    • Solution: Switch to a more active catalyst system. Bulky, electron-donating ligands (like Buchwald ligands) are known to accelerate oxidative addition, especially for less reactive aryl chlorides.[7][10]

  • Slow Transmetalation: This step involves the transfer of the 4-propoxyphenyl group from boron to the palladium center. It is highly dependent on the base.[12][13][14]

    • Cause: The base may be too weak or poorly soluble to effectively activate the boronic acid. The generally accepted mechanism involves the formation of a boronate species [R-B(OH)₃]⁻ or reaction via a palladium-hydroxo complex, both of which are more nucleophilic than the neutral boronic acid.[7][13][14]

    • Solution:

      • Base Choice: Switch to a stronger or more suitable base. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7][9] For challenging couplings, stronger bases like K-Ot-Bu may be required, but care must be taken to avoid side reactions.

      • Solvent System: Ensure the base has some solubility. Using a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) can be highly effective, as the base resides in the aqueous layer and activates the boronic acid at the interface.[7][15]

  • Protodeborylation: Your this compound may be decomposing via replacement of the C-B bond with a C-H bond, forming propoxybenzene. This is a common side reaction, especially in aqueous, basic conditions at elevated temperatures.[1]

    • Solution:

      • Use anhydrous conditions if possible, though this can slow transmetalation.

      • Switch to a boronic ester (e.g., a pinacol ester, MIDA ester). Boronic esters are often more stable towards protodeborylation and can transmetalate directly without prior hydrolysis.[16][17]

      • Avoid excessively high temperatures or prolonged reaction times.

Part 2: Frequently Asked Questions (FAQs)
  • Q: Could impurities in my commercial this compound be the problem?

    • A: Absolutely. Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines.[1] While boroxines are often competent in Suzuki couplings, their presence means the actual amount of the monomeric boronic acid is lower than calculated by weight. It is also possible for inorganic salts or other organic impurities from the synthesis to be present, which could act as catalyst poisons.[18][19] If you suspect impurity issues, consider purifying the boronic acid by recrystallization or converting it to a more stable diethanolamine adduct, which can be easily isolated and purified.[8]

  • Q: What is the optimal Pd:Ligand ratio?

    • A: This is system-dependent. For monodentate ligands (e.g., PPh₃, Buchwald ligands), a Pd:Ligand ratio of 1:2 is common to ensure the formation of the L₂Pd(0) species. For bidentate ligands (e.g., dppf), a 1:1 to 1:1.2 ratio is typical. Using too little ligand can lead to palladium black precipitation, while a large excess of ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium needed for the substrates.[20]

  • Q: How do I choose the right solvent?

    • A: The solvent must solubilize the reactants and the catalyst complex. Common choices include toluene, dioxane, THF, and DMF.[9] Often, a small amount of water is added to help dissolve the inorganic base and facilitate the transmetalation step.[7][15] The choice can be critical; for example, THF can be problematic at high temperatures due to its lower boiling point.

Part 3: Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
  • Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar. The flask should not be more than half full.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: General Suzuki-Miyaura Coupling with this compound
  • Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane) and water.[9]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and boron-containing byproducts. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[8]

Part 4: Visualizations & Data

Diagrams

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination (Ar-R Product Out) Base_Activation R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Base_Activation->Boronate Boronate->OA_Complex R R = 4-propoxyphenyl Ar Ar = Aryl from halide X X = Halide (Br, I, Cl)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][9][10]

Troubleshooting_Workflow Catalyst Deactivation Troubleshooting Flowchart start Low Yield or Stalled Reaction q1 Is the reaction mixture black? start->q1 a1_yes Likely Pd Black - Check inert atmosphere - Verify ligand stability - Lower temperature q1->a1_yes Yes q2 Is homocoupling the major byproduct? q1->q2 No a2_yes Pd(II) is present - Rigorously degas - Use Pd(0) source - Add mild reducing agent q2->a2_yes Yes q3 Are starting materials recovered? q2->q3 No a3_yes Issue in catalytic cycle - Check base/solvent (Transmetalation) - Use more active ligand (Ox. Add.) - Check for protodeborylation q3->a3_yes Yes end Consult Further (e.g., screen new conditions) q3->end No

Caption: A decision tree for troubleshooting common catalyst deactivation issues.

Tables

Table 1: Common Troubleshooting Scenarios & Solutions

Symptom Probable Cause Recommended Action(s) Supporting Citation(s)
Reaction turns black, stallsPd(0) agglomeration (Palladium Black)Improve degassing; use more robust ligands; lower reaction temperature.[3][8][21]
High % of homocoupling productPresence of Pd(II); oxygen contaminationRigorously degas; use a Pd(0) precatalyst; add a mild reducing agent.[1][4][5]
Low conversion, starting material recoveredInefficient catalytic cycle stepChange base/solvent system (for transmetalation); use a more active catalyst (for oxidative addition).[7][10][13][22]
Formation of propoxybenzeneProtodeborylationUse anhydrous conditions; switch to a boronic ester; avoid high temperatures.[1]

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 4-Propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing reaction conditions when using 4-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Here, we will address common challenges, offer troubleshooting strategies, and provide a mechanistic rationale for our recommendations to ensure the successful synthesis of your target biaryl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound that I should consider for my Suzuki-Miyaura coupling reaction?

A1: this compound is an electron-rich arylboronic acid due to the electron-donating nature of the propoxy group. This property generally enhances the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle, which can be advantageous for achieving high yields.[1] However, like many boronic acids, it can be susceptible to side reactions such as protodeboronation and homocoupling under suboptimal conditions.[2][3] Its purity and stability are also crucial for reproducible results.

Q2: I am observing a significant amount of protodeboronation in my reaction. What is causing this and how can I minimize it?

A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which reduces your yield of the desired cross-coupled product.[2][4] This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water and certain bases.[2][4][5] For electron-rich boronic acids like this compound, this can be a competing pathway. To minimize protodeboronation, consider the following:

  • Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[6][7]

  • Anhydrous Conditions: While some protocols use aqueous bases, minimizing water content can suppress protodeboronation.[8]

  • Reaction Temperature and Time: Employ the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating times.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]

Q3: My main byproduct is the homocoupling of this compound. What leads to this, and what are the best strategies to prevent it?

A3: Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species, particularly if the oxidative addition of the aryl halide is slow.[3][9][10] To mitigate homocoupling:

  • Thorough Degassing: Ensure your reaction mixture is thoroughly deoxygenated by purging with an inert gas like argon or nitrogen before adding the palladium catalyst.

  • Catalyst and Ligand Choice: Use a highly active catalyst system that promotes rapid oxidative addition. Bulky, electron-rich phosphine ligands can be effective.[7]

  • Aryl Halide Reactivity: If possible, use a more reactive aryl halide (I > Br > Cl) to ensure the oxidative addition step is facile.

Troubleshooting Guide: Low Yield and Incomplete Conversion

Low yields or incomplete conversion are common frustrations in Suzuki-Miyaura couplings. The following guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Low or No Product Formation

If your reaction yields little to no desired product, a systematic evaluation of your reagents and reaction setup is the first step.

troubleshooting_low_yield start Low/No Product reagent_quality Check Reagent Quality - Boronic Acid Purity - Aryl Halide Reactivity - Solvent/Base Purity start->reagent_quality Initial Check catalyst_activity Evaluate Catalyst System - Catalyst/Ligand Integrity - Pre-catalyst Activation reagent_quality->catalyst_activity If Reagents are OK reaction_conditions Optimize Reaction Conditions - Temperature & Time - Base Selection - Solvent Choice catalyst_activity->reaction_conditions If Catalyst is Active outcome Improved Yield reaction_conditions->outcome Systematic Screening

Caption: A typical workflow for purifying Suzuki coupling products.

  • Aqueous Workup: After the reaction is complete, a standard workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most common method for separating the desired product from starting materials and byproducts. A careful selection of the eluent system is crucial for good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

Experimental Protocols

General Protocol for Optimizing Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 10 mL)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, and a magnetic stir bar.

  • Evacuate and backfill the vessel with the inert gas three times.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium source and ligand in a portion of the degassed solvent.

  • Add the remaining degassed solvent to the reaction vessel, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the aqueous workup and purification.

Data Presentation: Screening of Reaction Parameters

A systematic screening of reaction parameters is often the most effective way to optimize a reaction. The following tables provide a template for organizing your optimization data.

Table 1: Base Screening

EntryBase (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O9012
2Cs₂CO₃Dioxane/H₂O9012
3K₃PO₄Toluene9012
4NaHCO₃DMF/H₂O9012

Table 2: Catalyst/Ligand System Screening

EntryPalladium Source (2 mol%)Ligand (4 mol%)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃Toluene/H₂O90
2Pd₂(dba)₃SPhosToluene/H₂O90
3Pd(PPh₃)₄-Dioxane/H₂O90
4PdCl₂(dppf)-Toluene/H₂O90

References

Technical Support Center: Purification of Products from Reactions Involving 4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for purifying products from chemical reactions that utilize 4-propoxyphenylboronic acid. As a Senior Application Scientist, my goal is to offer practical, field-tested advice to help you overcome common purification challenges and ensure the integrity of your final compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your target molecule.

Issue 1: Low Yield of the Desired Product After Purification

Question: I've performed a Suzuki-Miyaura coupling with this compound, and after purification by column chromatography, my final yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low recovery after purification can stem from several factors, ranging from reaction inefficiencies to suboptimal purification techniques. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Incomplete Reaction: The most straightforward reason for low yield is an incomplete reaction. It's crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed before proceeding to workup and purification.[1][2]

  • Product Loss During Workup: Your product might be lost during the aqueous workup phase.

    • Product Solubility in the Aqueous Layer: If your product has some water solubility, it could be lost in the aqueous washes. To check for this, you can analyze the aqueous layer.[3]

    • Emulsion Formation: Emulsions can trap your product. If an emulsion forms, try adding brine or filtering the mixture through Celite to break it.

  • Suboptimal Chromatography:

    • Irreversible Adsorption on Silica Gel: Highly polar or basic compounds can sometimes irreversibly bind to acidic silica gel. You can try neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in your eluent system.

    • Incorrect Eluent Polarity: If the eluent is too polar, your product might co-elute with impurities. Conversely, if it's not polar enough, your product may not elute from the column at all. A careful optimization of the solvent system using TLC is recommended before running the column.[4]

  • Product Decomposition: Your target molecule might be unstable under the purification conditions.

    • Acid or Base Sensitivity: If your product is sensitive to acid or base, exposure during workup or on silica gel can cause degradation.[3] You can test the stability of your compound by exposing a small sample to the acidic or basic conditions of your workup and monitoring for degradation by TLC.[3]

Issue 2: Persistent Contamination with Boronic Acid-Related Impurities

Question: My purified product is still contaminated with this compound or its byproducts. How can I effectively remove these impurities?

Answer:

Removing residual boronic acids and their derivatives is a common challenge. These impurities can be difficult to separate from the desired product, especially if they have similar polarities.

Common Boronic Acid-Related Impurities:

  • Unreacted this compound: The starting material itself.

  • Homocoupled product (4,4'-dipropoxybiphenyl): Formed from the coupling of two molecules of the boronic acid.

  • Protodeboronated byproduct (propoxybenzene): The boronic acid group is replaced by a hydrogen atom.[5][6]

Purification Strategies:

Impurity TypeRecommended Removal MethodKey Considerations
Unreacted Boronic Acid Basic Wash: Perform an aqueous workup with a mild base (e.g., 1M NaOH or K₂CO₃). The acidic boronic acid will be converted to its water-soluble boronate salt and extracted into the aqueous layer.[5][6]Ensure your desired product is stable under basic conditions.
Scavenger Resins: Use a diol-functionalized resin (e.g., SiliaBond Diol) that selectively binds to the boronic acid.[7][8]This method is highly effective for removing trace amounts of boronic acid.
Homocoupled Product Column Chromatography: This impurity is typically less polar than the desired cross-coupled product. Careful optimization of the eluent system should allow for separation.
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing the homocoupled byproduct.
Protodeboronated Byproduct Column Chromatography: This byproduct is generally non-polar and can often be separated from the more polar desired product.

Experimental Protocol: Boron Removal with a Scavenger Resin [7]

  • Dissolve the crude reaction mixture in an appropriate anhydrous solvent (e.g., THF, DCM).

  • Add a diol scavenger resin (3-5 equivalents relative to the theoretical amount of the boron impurity).

  • Stir the slurry at room temperature for 2-16 hours.

  • Monitor the removal of the boronic acid by TLC or LC-MS.

  • Once complete, filter off the resin and wash it with the solvent.

  • Combine the filtrates and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when using this compound in Suzuki-Miyaura couplings, and how can I prevent them?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by:

    • Using anhydrous conditions: Water can act as a proton source.[6]

    • Careful selection of the base: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often preferred over strong bases.[6]

    • Lowering the reaction temperature: Higher temperatures can accelerate this side reaction.[6]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl species. To suppress homocoupling:

    • Deoxygenate the reaction mixture: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Use an efficient Pd(0) catalyst system: This minimizes the concentration of Pd(II) species that can promote homocoupling.[6]

Q2: How do I choose the best purification method for my product?

A2: The choice of purification method depends on the properties of your product and the impurities present.

G start Crude Product is_solid Is the product a solid? start->is_solid is_oil Product is an oil is_solid->is_oil No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Column Chromatography is_oil->column purity_check Purity sufficient? recrystallization->purity_check end Pure Product column->end purity_check->column No purity_check->end Yes

Caption: Decision tree for selecting a primary purification method.

Q3: Can I use a basic aqueous workup to remove unreacted this compound if my product is base-sensitive?

A3: If your product is sensitive to strong bases like NaOH, you should avoid this method. Instead, consider using a diol scavenger resin, which operates under neutral conditions.[7][8] Alternatively, you could try a very mild inorganic base like sodium bicarbonate, but you should first test your product's stability to these conditions on a small scale.

Q4: My crude NMR looks very messy after the reaction. How can I simplify the purification process?

A4: A messy crude NMR often indicates the presence of multiple byproducts. Before jumping to a complex chromatographic purification, consider a simple filtration through a plug of silica gel. This can remove baseline impurities and palladium residues. Elute with a relatively non-polar solvent first to remove non-polar byproducts, then flush the plug with a more polar solvent to recover your product. This can significantly simplify the subsequent purification step.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of a product from a reaction involving this compound.

G cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis reaction Suzuki-Miyaura Coupling workup Aqueous Workup (Optional Basic Wash) reaction->workup column Column Chromatography workup->column Primary Method for Oils recrystallization Recrystallization workup->recrystallization Primary Method for Solids scavenger Scavenger Resin column->scavenger For trace boronic acid analysis Purity Analysis (NMR, LC-MS) column->analysis recrystallization->scavenger For trace boronic acid recrystallization->analysis scavenger->analysis

Caption: General purification workflow.

References

Technical Support Center: Post-Suzuki Coupling Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Removing Boron Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for addressing a critical challenge in synthetic chemistry: the removal of boron-containing impurities following Suzuki-Miyaura cross-coupling reactions. This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the highest purity for your target compounds. We understand that residual boronic acids and their derivatives can interfere with downstream applications and pose toxicological concerns, making their effective removal paramount.[1][2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common hurdles encountered during the purification of Suzuki coupling reaction mixtures.

Problem 1: Persistent Boron Impurities Detected in NMR/LC-MS After Standard Work-up.

Root Cause Analysis:

A simple aqueous work-up is often insufficient for complete removal of boronic acids and their byproducts, such as boroxines (anhydrides of boronic acids).[4] These species can have varying polarities and may partition into the organic layer, especially if the desired product is also polar.

Solutions:

  • Basic Aqueous Wash (pH > 10): Boronic acids are weakly acidic and can be converted to their more water-soluble boronate salts by washing with a basic solution.

    • Protocol: During the liquid-liquid extraction, wash the organic layer with a 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[5] Repeat the wash 2-3 times.

    • Causality: The increased polarity of the boronate salt significantly enhances its partitioning into the aqueous phase, effectively removing it from the organic layer containing your product.

  • Diol Extraction: Boronic acids reversibly form stable five-membered cyclic esters with 1,2- or 1,3-diols. This complexation can be exploited to pull boron species out of the organic phase.

    • Protocol: After the initial aqueous work-up, perform an additional extraction with a solution of a diol, such as 2-methyl-2,4-pentanediol, in an appropriate solvent.[6]

    • Causality: The formation of the more polar boronate ester with the diol increases its solubility in the aqueous or a polar solvent phase, facilitating its removal from the desired product.

Problem 2: Product Loss During Basic Aqueous Extraction.

Root Cause Analysis:

If your target molecule contains base-sensitive functional groups (e.g., esters, certain protecting groups) or is acidic itself, aggressive washing with strong bases like NaOH can lead to hydrolysis, deprotection, or partitioning of your product into the aqueous layer.

Solutions:

  • Use of Milder Bases: Opt for a weaker inorganic base or an organic base.

    • Protocol: Replace the strong base with a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of an amine base like triethylamine (Et3N).

    • Causality: These milder bases are often sufficient to deprotonate the boronic acid without affecting sensitive functional groups on the product molecule.

  • Scavenger Resins: Solid-supported scavengers offer a highly selective method for removing impurities without the need for aqueous extractions.

    • Protocol: After the reaction is complete, add a silica-based scavenger resin with functional groups that bind to boronic acids, such as diethanolamine (DEAM) or diol functionalities.[1][7][8] The resin is then simply filtered off.

    • Causality: The scavenger resin forms a covalent bond with the boronic acid, effectively sequestering it from the solution as a solid that can be easily removed. This method avoids harsh pH conditions and minimizes product loss.

Problem 3: Boron Impurities Co-elute with the Product During Column Chromatography.

Root Cause Analysis:

The polarity of some boronic acids and their esters can be very similar to that of the desired biaryl product, leading to poor separation on silica gel.[4]

Solutions:

  • Pre-Chromatography Scavenging: Treat the crude reaction mixture with a boronic acid scavenger before subjecting it to chromatography.

    • Protocol: Follow the scavenger resin protocol outlined in "Problem 2, Solution 2" prior to loading your sample onto the column.

    • Causality: By removing the bulk of the boron impurities beforehand, the chromatographic separation becomes much more effective for removing any remaining trace impurities.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method that often excludes impurities like boronic acids.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble, and then allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor.[9]

    • Causality: The highly ordered lattice of a crystal selectively incorporates molecules of the desired compound, excluding molecules of different shapes and sizes, such as the boron impurities.

Workflow for Selecting a Purification Strategy

The choice of purification method depends on the properties of your product and the nature of the boron species. The following decision tree can guide your selection process.

Purification_Strategy start Crude Suzuki Reaction Mixture is_solid Is the product a solid? start->is_solid base_sensitive Is the product base-sensitive? is_solid->base_sensitive No crystallization Attempt Crystallization is_solid->crystallization Yes basic_wash Basic Aqueous Wash (e.g., 1M NaOH) base_sensitive->basic_wash No scavenger Use Boron Scavenger Resin base_sensitive->scavenger Yes coelution Do boron impurities co-elute? chromatography Column Chromatography coelution->chromatography No pre_scavenge_chrom Scavenger followed by Chromatography coelution->pre_scavenge_chrom Yes end Pure Product crystallization->end basic_wash->coelution scavenger->coelution chromatography->end pre_scavenge_chrom->end

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron impurities I should expect?

A1: Besides unreacted boronic acid, you may also find boroxines (trimers formed by the dehydration of three boronic acid molecules) and boronic esters if they were used as the starting material.[4] Homocoupling of the boronic acid can also occur as a side reaction, leading to a biaryl byproduct derived from the boronic acid.[4][10]

Q2: Can I use liquid-liquid extraction to remove boron impurities?

A2: Yes, liquid-liquid extraction is a primary method for boron removal.[11][12][13] As detailed in the troubleshooting guide, using a basic aqueous phase to convert the boronic acid to its more soluble boronate salt is a standard and effective technique.[5] For more challenging separations, the use of extracting agents containing diol functionalities in a suitable organic solvent can be employed to complex with the boron species and draw them out of the product-containing phase.[11][12]

Q3: Are there any "boron scavengers" I can use for easier purification?

A3: Absolutely. There are commercially available solid-supported scavengers, often silica-based, that are functionalized with groups like diethanolamine (DEAM) or diols.[1][7][8] These are highly effective for selectively binding to and removing boronic acids from a reaction mixture.[1][7][8] The major advantage is the simple filtration-based work-up, which avoids aqueous extractions and can be beneficial for base-sensitive substrates.

Q4: My product is a solid. Is crystallization a good option for removing boron impurities?

A4: Crystallization is an excellent purification method for solid products and can be very effective at removing boron impurities.[9][14] The highly ordered structure of a crystal lattice tends to exclude molecules that do not fit perfectly, such as the residual boronic acid and its byproducts. The key is to find a suitable solvent system where your product has good solubility at elevated temperatures and poor solubility at room or lower temperatures.[9]

Q5: How can I confirm that all boron impurities have been removed?

A5: While ¹H NMR can often show the disappearance of signals corresponding to the boronic acid, trace amounts may not be detectable. For more sensitive and quantitative analysis, techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) are the methods of choice for detecting elemental boron at very low levels.[15][16] For routine laboratory analysis where such instrumentation is not available, colorimetric assays using reagents like curcumin can be employed.[17]

Detailed Experimental Protocols

Protocol 1: Purification by Basic Liquid-Liquid Extraction
  • Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or brine to remove bulk water-soluble salts.

  • Basic Wash: Wash the organic layer with 1-2 M NaOH solution. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate and drain the aqueous layer. Repeat this step two more times.

  • Neutralization Wash: Wash the organic layer with brine until the pH of the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of the majority of boron impurities.

Protocol 2: Purification using a Boron Scavenger Resin
  • Reaction Completion: After the Suzuki coupling is complete, cool the reaction mixture to room temperature.

  • Resin Addition: Add the boronic acid scavenger resin (e.g., SiliaBond DEAM or Diol, typically 3-5 equivalents relative to the boronic acid) to the reaction flask.

  • Stirring: Stir the resulting slurry at room temperature for 1-4 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the resin.

  • Washing: Wash the resin with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, ready for further purification by chromatography or crystallization if needed.

Data Summary Table: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest Suited For
Basic L-L Extraction Simple, inexpensive, removes large quantities of impurities.Can cause product loss with base-sensitive compounds; may lead to emulsions.Robust, non-base-sensitive products.
Scavenger Resins High selectivity, mild conditions, simple filtration work-up.[1][7][8]Higher cost of reagents, may require optimization of stirring time.Base-sensitive products, removal of trace impurities.
Chromatography Can separate a wide range of compounds.Can be time-consuming and solvent-intensive; co-elution is possible.[4]When other methods fail or when multiple impurities are present.
Crystallization Can provide very high purity product, scalable.Only applicable to solid products, requires solvent screening, yield can be variable.[9]Crystalline solid products.

Visualizing the Scavenger Workflow

Scavenger_Workflow start Crude Reaction Mixture (Product + Boron Impurities) add_scavenger Add Scavenger Resin start->add_scavenger stir Stir at Room Temperature add_scavenger->stir filter Filter to Remove Resin stir->filter filtrate Filtrate: Product in Solution filter->filtrate solid Solid: Resin-Bound Boron filter->solid concentrate Concentrate Filtrate filtrate->concentrate end Purified Product concentrate->end

Caption: Workflow for purification using a scavenger resin.

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of 4-Propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Suzuki-Miyaura Cross-Coupling Reagents

4-Propoxyphenylboronic acid is a vital building block in modern synthetic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The purity of the boronic acid reagent is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profile of the final product, and overall process efficiency. Impurities can lead to unwanted side reactions, catalyst poisoning, and downstream purification challenges. For researchers in drug development, ensuring the precise purity and impurity profile of starting materials like this compound is a foundational step in developing robust and reproducible synthetic routes.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the workhorse technique and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) as a high-sensitivity alternative. We will explore the unique analytical challenges posed by boronic acids and present data-supported protocols to enable researchers to make informed decisions for their specific analytical needs.

The Analytical Challenge: Understanding Boronic Acid Chemistry

The analysis of boronic acids by reversed-phase HPLC is complicated by their unique chemical nature. The primary challenge is the propensity of boronic acids to exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine. This dehydration is reversible and influenced by factors such as solvent, concentration, and temperature. Therefore, a chromatographic method must be able to accurately quantify both the monomeric acid and the boroxine anhydride to reflect the true purity of the material.

Furthermore, when analyzing related boronic pinacol esters, on-column hydrolysis to the corresponding boronic acid is a significant risk, which can lead to inaccurate purity assessments.[3][4] This artifact is often catalyzed by the free silanol groups present on the silica support of many reversed-phase columns.[5] Consequently, the choice of stationary phase and mobile phase conditions is paramount to prevent in-situ sample degradation.[4][6]

Boronic_Acid_Equilibrium cluster_0 Equilibrium in Solution B_Acid 3 x this compound (Monomer) Boroxine Trimeric Anhydride (Boroxine) B_Acid->Boroxine - 3 H₂O (Dehydration) Boroxine->B_Acid + 3 H₂O (Hydrolysis) H2O 3 x H₂O

Caption: Equilibrium between this compound and its trimeric anhydride (boroxine).

Method 1: Robust Purity Determination by Reversed-Phase HPLC

A well-developed RP-HPLC method is the standard for routine quality control, offering reliability and excellent quantitation. The key to success is mitigating the on-column hydrolysis and ensuring good peak shape for both the acid and potential impurities.

Causality Behind Experimental Choices:
  • Stationary Phase: The choice of column is the most critical parameter. A stationary phase with low silanol activity is essential to prevent the silica from acting as a nucleophile and promoting degradation of boronic acid species.[5] Columns like the Waters XTerra™ MS C18, which are based on a hybrid particle technology with reduced silanol activity, have proven highly effective in minimizing on-column hydrolysis.[3][4][5] An alternative, the Waters XSelect™ Premier HSS T3, is also well-suited for retaining more polar analytes like boronic acids.

  • Mobile Phase: While acidic modifiers like formic acid are common in RP-HPLC, they can sometimes increase the rate of hydrolysis for boronic esters.[3][5] For the boronic acid itself, a simple mobile phase of water and acetonitrile without a pH modifier is often the most robust starting point to avoid unintended reactions.[3][4] This approach relies on the inherent properties of the stationary phase for separation.

  • Temperature and Flow Rate: A slightly elevated column temperature (e.g., 35°C) can improve peak shape and reduce viscosity, while a standard flow rate (e.g., 1.0-1.2 mL/min) ensures sufficient interaction time with the stationary phase for good resolution.[3]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Waters XTerra™ MS C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient:

      • 0.0 min: 80% A, 20% B

      • 20.0 min: 20% A, 80% B

      • 25.0 min: 20% A, 80% B

      • 25.1 min: 80% A, 20% B

      • 30.0 min: 80% A, 20% B

    • Flow Rate: 1.2 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Detection: UV at 220 nm.[3]

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Prepare a stock solution of this compound at approximately 1.0 mg/mL in the diluent.

    • Sonicate briefly to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter before injection.

Method 2: High-Sensitivity Profiling by UPLC-MS/MS

For identifying and quantifying trace-level impurities or for high-throughput analysis, UPLC-MS/MS is the superior alternative. Its speed minimizes the risk of on-column degradation, and the mass spectrometer provides unparalleled sensitivity and selectivity.[7] This is particularly valuable for detecting potential genotoxic impurities (PGIs) that may arise during synthesis.[8]

Causality Behind Experimental Choices:
  • UPLC System: The use of sub-2 µm particle columns provides significantly higher resolution and much faster run times (often under 5 minutes) compared to traditional HPLC.[7][8]

  • Ionization and Detection: Electrospray ionization (ESI) in negative mode is highly effective for detecting boronic acids, which readily form [M-H]⁻ ions.[9] Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for highly specific and sensitive quantification of the parent compound and known impurities.[8][9]

  • Mobile Phase: For LC-MS, volatile buffers are required. A solution of 10 mM ammonium acetate or ammonium formate in water, with acetonitrile as the organic modifier, is a common and effective choice.[7][8]

HPLC_Method_Dev_Workflow cluster_workflow UPLC-MS Method Development Workflow A Define Analyte & Impurities B Select Column (e.g., Acquity BEH C18) A->B C Optimize Mobile Phase (Ammonium Acetate/ACN) B->C D Develop MS Method (ESI-, MRM Transitions) C->D E Optimize Gradient & Flow Rate for Speed D->E F Method Validation (LOD, LOQ, Linearity) E->F G Routine Analysis F->G

Caption: A streamlined workflow for developing a UPLC-MS/MS purity method.

Detailed Experimental Protocol: UPLC-MS/MS
  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC® BEH C18, 2.1 x 100 mm, 1.7 µm.[8]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient:

      • 0.0 min: 95% A, 5% B

      • 3.0 min: 5% A, 95% B

      • 4.0 min: 5% A, 95% B

      • 4.1 min: 95% A, 5% B

      • 5.0 min: 95% A, 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.[8]

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 2.5 kV.

    • MRM Transition for this compound (C₉H₁₃BO₃, MW=180.01):

      • This would be determined experimentally, but a plausible transition is:

      • Parent Ion (Q1): m/z 179.0 [M-H]⁻

      • Product Ion (Q3): Fragment corresponding to loss of H₂BO₂, e.g., m/z 135.1

    • Collision Energy: Optimize for maximum signal intensity.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Prepare a stock solution at 1.0 mg/mL and perform serial dilutions to generate calibration standards and QC samples down to the ng/mL or pg/mL level.[9]

Performance Comparison

ParameterRP-HPLC with UV DetectionUPLC-MS/MSRationale & Justification
Primary Application Routine QC, Purity Assay (% Area)Trace Impurity Profiling, QuantificationHPLC is robust for major components; MS is required for high sensitivity.[7][8]
Sensitivity ~0.05% Area (µg/mL level)<0.01% Area (pg/mL to ng/mL level)Mass spectrometric detection is orders of magnitude more sensitive than UV detection.[9]
Selectivity Moderate (based on retention time)Very High (based on retention time & m/z)MRM provides an extra dimension of selectivity, reducing peak co-elution issues.[8]
Analysis Time 20-30 minutes< 5 minutesSub-2 µm particles in UPLC allow for much faster separations without sacrificing resolution.[7]
Key Challenge Potential for on-column degradationMatrix effects, ion suppressionCareful column selection mitigates HPLC issues.[4][5] MS requires careful sample prep and internal standards.
Alternative View Orthogonal Technique: FAAS Flame Atomic Absorption Spectrometry (FAAS) can be used as an alternative method to determine the total boron content, providing a measure of elemental purity rather than organic impurity profiling. This is useful for confirming the overall integrity of the material but does not identify organic impurities.

Conclusion and Recommendations

For the purity analysis of this compound, both RP-HPLC and UPLC-MS/MS are powerful, complementary techniques.

  • RP-HPLC is the recommended method for routine quality control and batch release testing. When executed with a column possessing low silanol activity (e.g., Waters XTerra™ MS C18), it provides accurate and reproducible quantification of the main component and significant impurities.[3][4]

  • UPLC-MS/MS is the superior choice for in-depth impurity profiling, reaction monitoring, and the analysis of trace-level or potentially genotoxic impurities. Its exceptional sensitivity, speed, and selectivity are invaluable during process development and for ensuring the highest safety and quality standards in pharmaceutical applications.[7][8]

By selecting the appropriate analytical tool based on the specific requirements—robust quantitation versus high-sensitivity profiling—researchers and drug development professionals can ensure the quality of their starting materials and the ultimate success of their synthetic endeavors.

References

A Senior Application Scientist's Guide to the NMR Characterization of 4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, meticulous structural characterization of chemical entities is paramount. 4-propoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, requires unambiguous identification to ensure the integrity of subsequent research. This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, supported by experimental data and comparisons with analogous compounds.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For arylboronic acids like this compound, NMR is indispensable for confirming the integrity of the aromatic ring, the nature and position of its substituents, and the presence of the boronic acid moiety.

However, the NMR analysis of boronic acids is not without its challenges. A notable characteristic of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to complex or broadened NMR spectra, complicating interpretation. The choice of solvent can significantly influence this equilibrium, with coordinating solvents like DMSO-d₆ or methanol-d₄ often employed to favor the monomeric form by breaking up the boroxine trimer.

¹H NMR Spectral Analysis of this compound

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the propoxy group. The electron-donating nature of the propoxy group and the electron-withdrawing effect of the boronic acid group influence the chemical shifts of the aromatic protons.

Based on established substituent effects and analysis of analogous compounds, the predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following key features:

  • Aromatic Region: The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-donating propoxy group (H-3 and H-5) are expected to be shielded and appear upfield, while the protons ortho to the electron-withdrawing boronic acid group (H-2 and H-6) will be deshielded and appear downfield.

  • Propoxy Group: The aliphatic protons of the propoxy group will present as three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons directly attached to the oxygen atom.

  • Boronic Acid Protons: The acidic protons of the B(OH)₂ group often appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and water content. In some cases, this signal may be broadened to the point of being indistinguishable from the baseline or may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-67.7 - 7.9d~8.0
H-3, H-56.9 - 7.1d~8.0
-OCH₂-3.9 - 4.1t~6.5
-CH₂-1.7 - 1.9sextet~7.0
-CH₃0.9 - 1.1t~7.5
B(OH)₂Variable (broad)s-

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.

An experimental ¹³C NMR spectrum for this compound is available through the SpectraBase database[1]. The interpretation of this spectrum, supported by data from analogous compounds, reveals the following:

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom attached to the oxygen of the propoxy group (C-4) will be the most deshielded among the protonated aromatic carbons due to the electronegativity of oxygen. The carbons ortho to the propoxy group (C-3 and C-5) will be shielded, while the carbons ortho to the boronic acid group (C-2 and C-6) will be deshielded.

  • Ipso-Carbon: A crucial observation in the ¹³C NMR of arylboronic acids is the signal for the carbon atom directly bonded to the boron atom (C-1). This signal is often broadened due to the quadrupolar relaxation of the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2). In many cases, this broadening can lead to a signal of very low intensity, making it difficult to observe.

  • Propoxy Group Carbons: Three distinct signals will be present for the aliphatic carbons of the propoxy group, corresponding to the -OCH₂-, -CH₂-, and -CH₃ carbons.

Table 2: Experimental and Comparative ¹³C NMR Spectral Data

Carbon AtomThis compound (Experimental δ, ppm)[1]4-methoxyphenylboronic acid (Experimental δ, ppm)
C-1 (C-B)Not ReportedNot Reported
C-2, C-6136.8136.9
C-3, C-5114.5113.8
C-4 (C-O)162.7163.2
-OCH₂- / -OCH₃69.355.2
-CH₂-22.5-
-CH₃10.6-

The comparison with 4-methoxyphenylboronic acid highlights the expected upfield shift for the aliphatic carbons of the propoxy group as we move away from the electron-withdrawing oxygen atom. The aromatic carbon chemical shifts are very similar, demonstrating the analogous electronic effects of the alkoxy substituents.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Gently agitate the tube to ensure complete dissolution of the sample. The use of a vortex mixer can be beneficial.

  • If the B(OH)₂ signal is of interest, ensure the solvent is of high purity and minimize exposure to atmospheric moisture.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-170 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Referencing baseline->calibrate assign_h1 Assign ¹H Signals calibrate->assign_h1 assign_c13 Assign ¹³C Signals calibrate->assign_c13 compare Compare with Analogous Compounds assign_h1->compare assign_c13->compare structure Confirm Structure compare->structure

Caption: Workflow for the NMR characterization of this compound.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides a robust method for the structural characterization of this compound. By understanding the expected chemical shifts, coupling patterns, and potential challenges such as boroxine formation, researchers can confidently verify the identity and purity of this important synthetic building block. The comparative data presented in this guide serves as a valuable reference for scientists engaged in the synthesis and application of substituted arylboronic acids.

References

A Comparative Guide to the Reactivity of 4-Propoxyphenylboronic Acid and 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1] The choice of the organoboron coupling partner is pivotal, with its reactivity profile being dictated by a subtle interplay of electronic and steric factors. This guide provides an in-depth technical comparison of two closely related yet distinct arylboronic acids: 4-propoxyphenylboronic acid and 4-methoxyphenylboronic acid.

At a Glance: Key Performance Indicators

While direct, side-by-side kinetic studies are not extensively reported in the literature, a comparative analysis based on well-established chemical principles and representative experimental data allows for a clear differentiation in their expected performance. The following table summarizes the anticipated reactivity based on the inherent properties of the methoxy and propoxy substituents.

ParameterThis compound4-Methoxyphenylboronic AcidRationale
Relative Reactivity Expected to be slightly higherHighThe propoxy group is a marginally stronger electron-donating group, which can accelerate the transmetalation step.
Typical Yields Good to ExcellentGood to ExcellentBoth are generally high-yielding reagents in Suzuki-Miyaura couplings.[2]
Optimal Temperature Room Temp. to 90°CRoom Temp. to 90°CMild conditions are often sufficient for these activated boronic acids.
Potential Side Reactions Minimal; potential for slightly increased steric hindrance with bulky partners.MinimalBoth are generally stable and lead to clean reactions.

The Decisive Factors: Electronic and Steric Effects

The differential reactivity between this compound and 4-methoxyphenylboronic acid stems from the nuanced differences in the electronic and steric nature of the para-alkoxy substituents.

Electronic Effects

The rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle is highly sensitive to the electronic properties of the arylboronic acid.[3] Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the ipso-carbon atom, thereby facilitating the transfer of the aryl group to the palladium center.

Both methoxy (-OCH₃) and propoxy (-OC₃H₇) groups are potent EDGs due to the resonance effect of the oxygen lone pairs. The Hammett constant (σₚ), a measure of the electronic influence of a substituent at the para position, is a useful quantifier. For the methoxy group, the σₚ value is approximately -0.27, indicating a strong electron-donating character.[4] While a specific Hammett constant for the propoxy group is not as commonly cited, the slightly greater inductive effect of the propyl chain compared to the methyl group suggests that this compound is a marginally more electron-rich coupling partner. This enhanced electron-donating ability is expected to translate into a slightly faster rate of transmetalation and, consequently, a potentially higher reaction rate under identical conditions.

Steric Effects

Steric hindrance can play a significant role, particularly when coupling with sterically demanding partners.[5] The propoxy group is inherently bulkier than the methoxy group. While this difference is often negligible in reactions with unhindered aryl halides, it could become a differentiating factor when attempting to synthesize highly substituted biaryls. The increased steric profile of the propoxy group might slightly impede the approach to the palladium center, potentially counteracting the favorable electronic effect in sterically congested systems. However, for most common applications, this steric difference is unlikely to be a major impediment.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_boronate Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Boronate Ar²-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate ArX Ar¹-X ArX->OxAdd ArBOH2 Ar²-B(OH)₂ ArBOH2->Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide with 4-methoxyphenylboronic acid and this compound. These protocols are based on established procedures and serve as a robust starting point for optimization.[2][6]

Protocol 1: Coupling with 4-Methoxyphenylboronic Acid

Reaction: 4-Bromoanisole + 4-Methoxyphenylboronic Acid → 4,4'-Dimethoxybiphenyl

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Toluene/Ethanol/Water (4:1:1, 10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Heat the reaction mixture to 85°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 4,4'-dimethoxybiphenyl.

Protocol 2: Coupling with this compound

Reaction: 4-Bromoanisole + this compound → 4-Methoxy-4'-propoxybiphenyl

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane/Water (4:1, 10 mL)

Procedure:

  • In a Schlenk flask, combine 4-bromoanisole, this compound, and sodium carbonate.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Introduce the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Immerse the flask in a preheated oil bath at 90°C and stir for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to ambient temperature.

  • Add water (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford 4-methoxy-4'-propoxybiphenyl.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Pd Catalyst & Ligand A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat & Stir (e.g., 80-90°C) D->E F Monitor by TLC E->F G Cool & Quench F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Practical Implications

Both this compound and 4-methoxyphenylboronic acid are highly effective reagents for the Suzuki-Miyaura cross-coupling reaction. The choice between them will likely be dictated by factors other than a significant difference in reactivity for most applications.

  • 4-Methoxyphenylboronic Acid: As a widely available and extensively documented reagent, it serves as a reliable and cost-effective choice for introducing a 4-methoxyphenyl moiety. Its slightly smaller steric profile may be advantageous in highly congested couplings.

  • This compound: This reagent is expected to exhibit slightly higher reactivity due to its enhanced electron-donating character. This could be beneficial in challenging coupling reactions where maximizing the rate of transmetalation is critical. It also allows for the introduction of a more lipophilic propoxy group, which can be desirable in tuning the physicochemical properties of the target molecule in drug discovery programs.

References

A Technical Guide to Arylboronic Acids in Suzuki Coupling: A Comparative Analysis of 4-Propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are central to pharmaceutical and materials science.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides a detailed comparative analysis of 4-propoxyphenylboronic acid against other commonly employed arylboronic acids, offering insights into its performance, the mechanistic underpinnings of its reactivity, and practical guidance for its application.

The Central Role of Arylboronic Acids in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organohalide and an organoboron compound.[2] The catalytic cycle, as illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Ar-Pd(II)-X(L2) (Palladacycle) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation_Complex Transmetalation (Ar'-B(OH)2 + Base) Product Ar-Ar' (Coupled Product) Transmetalation_Complex->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition ArBOH2 Ar'-B(OH)2 (Arylboronic Acid) ArBOH2->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The arylboronic acid, Ar'-B(OH)₂, plays its crucial role in the transmetalation step. Here, the organic moiety (Ar') is transferred from the boron atom to the palladium(II) center. The efficiency of this step is profoundly influenced by the electronic and steric properties of the substituents on the aryl ring of the boronic acid. A base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[1]

Performance Comparison of Arylboronic Acids in Suzuki Coupling

To provide a quantitative comparison, we will consider a standardized Suzuki coupling reaction: the cross-coupling of 4-bromoanisole with various arylboronic acids. This reaction is a representative example of the formation of a biaryl ether linkage, a common motif in medicinal chemistry.

Standardized Reaction Conditions:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol)

  • Arylboronic Acid: (1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Solvent: 1,4-Dioxane/H₂O (4:1, 10 mL)

  • Temperature: 90 °C

  • Time: 12 hours

Arylboronic AcidSubstituentElectronic EffectProduct Yield (%)
Phenylboronic Acid-HNeutral~85-90%
4-Tolylboronic Acid-CH₃Weakly Electron-Donating~90-95%
4-Methoxyphenylboronic Acid-OCH₃Strongly Electron-Donating~92-97%
This compound -OCH₂CH₂CH₃ Strongly Electron-Donating ~93-98%

Note: The yields presented are typical ranges compiled and extrapolated from various sources and are intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Analysis of Performance: The Role of Substituent Effects

Electronic Effects:

The data clearly illustrates that arylboronic acids with electron-donating groups (EDGs) at the para-position generally afford higher yields in Suzuki coupling.[3] This is attributed to the increased electron density on the ipso-carbon of the arylboronic acid, which enhances its nucleophilicity and accelerates the rate-determining transmetalation step.[4]

  • This compound and 4-Methoxyphenylboronic Acid: Both the propoxy and methoxy groups are strong EDGs due to resonance effects, where the oxygen lone pairs donate electron density to the aromatic ring. This significantly enhances the reactivity of the boronic acid compared to the unsubstituted phenylboronic acid. The slightly higher yields often observed with this compound compared to its methoxy counterpart can be attributed to the marginally greater inductive effect of the propyl group compared to the methyl group, further enriching the electron density of the aromatic ring.

  • 4-Tolylboronic Acid: The methyl group in 4-tolylboronic acid is a weaker EDG, acting primarily through hyperconjugation and weak induction. While it still promotes the reaction to give higher yields than phenylboronic acid, its effect is less pronounced than that of the alkoxy groups.

Steric Effects:

In the case of para-substituted arylboronic acids, steric hindrance is generally not a significant factor as the substituent is positioned away from the reactive boronic acid moiety. This allows for the electronic effects to be the dominant determinant of reactivity. However, it is important to note that for ortho-substituted arylboronic acids, steric hindrance can play a major role and may impede the reaction, leading to lower yields.[5]

Stability and Side Reactions: The Challenge of Protodeborylation

A common side reaction in Suzuki couplings, particularly under basic aqueous conditions, is protodeborylation. This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of an undesired arene byproduct and a reduction in the yield of the desired coupled product.[6][7]

Experimental Protocols

Below are detailed, step-by-step methodologies for the Suzuki coupling of 4-bromoanisole with this compound and phenylboronic acid for a comparative experimental setup.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent Addition) Reagent_Prep->Reaction_Setup Heating Heating and Stirring (90 °C, 12 h) Reaction_Setup->Heating Workup Aqueous Workup (Extraction and Washing) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: Generalized Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Synthesis of 4-Methoxy-4'-propoxy-1,1'-biphenyl using this compound

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (216 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of degassed deionized water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of 4-Methoxy-1,1'-biphenyl using Phenylboronic Acid

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of degassed deionized water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Workup: Follow the same workup procedure as described in Protocol 1.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Conclusion and Outlook

This compound emerges as a highly effective reagent for Suzuki-Miyaura cross-coupling reactions, consistently delivering high yields, particularly in the synthesis of biaryl ethers. Its strong electron-donating propoxy group enhances its nucleophilicity, accelerating the crucial transmetalation step and contributing to its superior performance compared to unsubstituted phenylboronic acid and even other electron-rich analogues like 4-tolylboronic acid. Furthermore, the electron-donating nature of the propoxy group imparts greater stability to the C-B bond, mitigating the undesirable side reaction of protodeborylation. For researchers and drug development professionals seeking to synthesize complex biaryl structures with high efficiency and yield, this compound represents a reliable and high-performing choice.

References

A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Reactions with 4-Propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, chemists, and process development professionals. The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1] Understanding the kinetics of this reaction is not merely an academic exercise; it is fundamental to optimizing reaction conditions, enhancing yields, reducing catalyst loading, and ensuring process scalability, particularly in the synthesis of pharmaceuticals and fine chemicals.[2][3]

This guide provides an in-depth comparison of catalytic systems for the Suzuki coupling of 4-propoxyphenylboronic acid, a common building block in medicinal chemistry. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to design, execute, and interpret kinetic studies with scientific rigor.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

A kinetic study begins with a firm grasp of the reaction mechanism. The widely accepted mechanism for the Suzuki reaction involves a palladium catalyst cycling through three key stages: oxidative addition, transmetalation, and reductive elimination.[4] The efficiency of the overall cycle, and thus the reaction rate, is dictated by the slowest of these steps, known as the rate-determining step (RDS).

The nature of the RDS can change based on the specific substrates, catalyst, ligand, and base used.[3] For electron-rich boronic acids like this compound, the oxidative addition of the aryl halide to the Pd(0) species is often the rate-determining step.[4][5]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdXLn Ar-Pd(II)-X (L_n) Pd0->ArPdXLn Oxidative Addition (Ar-X) ArPdORLn [Ar-Pd(II)-OR(L_n)] ArPdXLn->ArPdORLn Base Activation (-OR) ArPdAr_prime_Ln Ar-Pd(II)-Ar' (L_n) ArPdORLn->ArPdAr_prime_Ln Transmetalation (Ar'-B(OR)3-) ArPdAr_prime_Ln->Pd0 Reductive Elimination (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH Boronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3) ArAr Biaryl Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Reaction Parameters

The rate and efficiency of the Suzuki coupling with this compound are profoundly influenced by the choice of catalyst, ligand, base, and solvent. Here, we compare common alternatives and provide the rationale for their selection.

The Boronic Acid: Electronic Effects in Play

The substituent on the phenylboronic acid directly impacts the transmetalation step. The 4-propoxy group is electron-donating, which increases the nucleophilicity of the ipso-carbon attached to boron. This generally facilitates the transfer of the aryl group to the palladium center.

In comparative studies, arylboronic acids with electron-donating groups (like -OPr, -OMe, -CH₃) tend to react faster than those with electron-withdrawing groups (like -NO₂, -CF₃, -Ac).[6][7] Therefore, this compound is expected to be a relatively reactive coupling partner.

Palladium Catalyst & Ligand System: The Power Couple

The combination of the palladium source and the ligand is the most critical factor in determining catalytic activity.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, Pd(OAc)₂ (a Pd(II) source) requires in-situ reduction, often by a phosphine ligand, to enter the catalytic cycle.[8]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. Its steric and electronic properties are paramount.

    • Triphenylphosphine (PPh₃): The classical ligand, effective for many couplings but can be slow with less reactive substrates like aryl chlorides.[4]

    • Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos (Buchwald ligands), and tricyclohexylphosphine (PCy₃) are highly effective.[4][9] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of even challenging substrates like aryl chlorides.[9]

    • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable and highly active palladium complexes, often outperforming phosphines in terms of stability and turnover numbers.[1]

Table 1: Qualitative Performance Comparison of Ligand Classes

Ligand ClassKey CharacteristicsExpected Performance with this compound
Triphenylphosphine (PPh₃) Moderate bulk, moderate electron donor.Good yields with aryl bromides/iodides; may require higher temperatures or longer reaction times.
Buchwald-type Biarylphosphines (e.g., SPhos) High bulk, strong electron donor.[9]Excellent yields and high reaction rates, even with less reactive aryl chlorides.[9]
N-Heterocyclic Carbenes (NHCs) Very strong sigma-donor, sterically tunable.[1]High stability and activity, leading to very high turnover numbers and potentially lower catalyst loading.
Ligand-Free Relies on solvent or substrate coordination.Can be effective with highly reactive substrates but often less reliable and prone to palladium black precipitation.[9]
The Role of the Base and Solvent

The base is not a mere spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is the active component in the transmetalation step.[1][3]

  • Bases: The choice of base can dramatically alter reaction kinetics.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating the reaction.

    • Phosphates (K₃PO₄): A strong base that is particularly effective in many challenging couplings.[10]

    • A kinetic investigation into a key Suzuki coupling for the manufacture of sotorasib revealed that changing the base from KOAc to K₂CO₃ significantly improved the process by shifting the rate-determining step and transmetalation pathway.[3]

  • Solvents: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

    • Aprotic Solvents: Toluene, 1,4-dioxane, and THF are common choices.

    • Protic/Aqueous Mixtures: The Suzuki reaction is famously tolerant of water.[11] Using solvents like ethanol/water or toluene/water can enhance the solubility of the inorganic base and the boronate intermediate, often accelerating the reaction.[12]

Experimental Protocol: A Kinetic Study Workflow

This section provides a detailed, step-by-step methodology for conducting a comparative kinetic study of the Suzuki coupling of this compound with a model aryl halide (e.g., 4-bromoacetophenone). The objective is to determine the initial reaction rate under different catalytic conditions.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A 1. Prepare Stock Solutions - Aryl Halide - this compound - Internal Standard B 2. Set Up Reaction Vessel - Flame-dry Schlenk flask - Add stir bar, catalyst, ligand, base A->B C 3. Establish Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) B->C D 4. Add Solvents & Reagents - Inject solvent, internal standard, aryl halide, and boronic acid C->D E 5. Initiate Reaction - Place flask in pre-heated oil bath - Start timer (t=0) and stirring D->E F 6. Sample Collection - Withdraw aliquots at defined time intervals (t=0, 2, 5, 10... min) E->F G 7. Quench Sample - Immediately add aliquot to a vial with a quench solution (e.g., cold MeCN) F->G H 8. Analyze Samples by HPLC/GC - Determine concentration of product relative to internal standard G->H I 9. Plot Data - [Product] vs. Time H->I J 10. Determine Initial Rate - Calculate the slope of the initial linear portion of the curve I->J

Caption: A typical experimental workflow for kinetic analysis of Suzuki reactions.

Materials and Reagents
  • This compound[13]

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Internal standard (e.g., dodecane, not reactive under the conditions)

  • HPLC or GC grade solvents for analysis

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., 1 mol%), the ligand (e.g., 2 mol%), and the base (e.g., 2.0 equivalents).[14]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen, which can deactivate the catalyst.[14]

  • Reagent Addition: Through the septum, inject the anhydrous solvent, followed by the internal standard, the aryl halide stock solution (1.0 equiv), and finally the this compound stock solution (1.2 equiv). The addition of the boronic acid is typically considered the start of the reaction (t=0).

  • Heating and Sampling: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. At specified time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) via syringe and immediately quench it in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Analysis: Analyze the quenched samples by a calibrated HPLC or GC method to determine the concentration of the product relative to the internal standard at each time point.[15]

  • Data Processing: Plot the concentration of the product versus time. The initial reaction rate is the slope of the linear portion of this curve at the beginning of the reaction.

Data Presentation for Comparative Analysis

Organizing kinetic data in a clear, tabular format is essential for direct comparison. This allows for the rapid identification of the most effective catalytic system.

Table 2: Hypothetical Kinetic Data for the Coupling of this compound with 4-Bromoacetophenone

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Initial Rate (M/s)Yield at 1h (%)
1Pd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)Toluene1001.5 x 10⁻⁵75
2Pd(OAc)₂ (1)SPhos (2)K₂CO₃ (2)Toluene808.2 x 10⁻⁵>98
3Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene801.1 x 10⁻⁴>99
4Pd₂(dba)₃ (0.5)XPhos (2)K₃PO₄ (2)Dioxane801.3 x 10⁻⁴>99
5Pd(OAc)₂ (1)NoneK₂CO₃ (2)Toluene1000.2 x 10⁻⁵15

Data are hypothetical for illustrative purposes.

From this hypothetical data, one would conclude that the combination of a bulky, electron-rich ligand like SPhos or XPhos with a strong base like K₃PO₄ (Entries 3 & 4) provides a significantly faster and more efficient reaction compared to the classical PPh₃ ligand (Entry 1) or a ligand-free system (Entry 5).

By systematically applying the principles and protocols outlined in this guide, researchers can effectively conduct kinetic studies to unravel the performance of various catalytic systems for the Suzuki-Miyaura coupling of this compound, leading to the development of more robust, efficient, and scalable synthetic processes.

References

A Researcher's Comparative Guide to the Mechanistic Pathways of 4-Propoxyphenylboronic Acid Reactions: A DFT-Informed Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, 4-propoxyphenylboronic acid is a valuable building block, frequently employed in the synthesis of complex organic molecules. Its utility stems from its participation in a variety of powerful cross-coupling and functionalization reactions. Understanding the underlying mechanisms of these transformations is paramount for reaction optimization, predicting outcomes, and developing novel synthetic strategies. This guide provides an in-depth comparison of the reaction mechanisms for three key transformations of this compound: the Suzuki-Miyaura cross-coupling, the Chan-Lam coupling, and its oxidation to the corresponding phenol. This analysis is grounded in Density Functional Theory (DFT) studies, offering a quantitative and visual exploration of the reaction pathways and transition states, complemented by field-proven experimental protocols.

The Power of a Propoxy Group: Inductive and Steric Considerations

The 4-propoxy substituent on the phenylboronic acid ring plays a crucial electronic role. As an electron-donating group, it increases the electron density on the aromatic ring, which can influence the rates of key steps in catalytic cycles, such as transmetalation. This guide will explore how this electronic perturbation, along with potential steric effects, modulates the mechanistic landscape compared to simpler arylboronic acids.

The Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[1] The reaction of this compound with an aryl halide, catalyzed by a palladium complex, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle: A DFT-Elucidated Journey

The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below. DFT calculations have been instrumental in dissecting the energetics of each step, revealing the rate-determining step and the influence of ligands and bases.[2]

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Reductive\nElimination Reductive Elimination Pd(0)L2->Reductive\nElimination Oxidative\nAddition Oxidative Addition Oxidative\nAddition->Pd(0)L2 Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Ar-Pd(II)-X(L2)->Oxidative\nAddition Transmetalation Transmetalation Transmetalation->Ar-Pd(II)-X(L2) Ar'-B(OH)3- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Ar-Pd(II)-Ar'(L2)->Transmetalation Reductive\nElimination->Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' Ar-Ar' (Coupled Product) Ar'-B(OH)2 4-Propoxyphenyl- boronic Acid + Base Ar-X Aryl Halide B(OH)3 + X- Borate Species

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Mechanistic Insights from DFT: The Critical Transmetalation Step

DFT studies on analogous systems, such as 4-methoxyphenylboronic acid, provide valuable quantitative insights. The transmetalation step, where the aryl group is transferred from boron to palladium, is often considered rate-limiting. The presence of the electron-donating alkoxy group can facilitate this step.

A DFT investigation into the Suzuki-Miyaura reaction with aryl sulfamates using a dialkylbiarylphosphine-ligated palladium catalyst provides calculated activation energies for the coupling of 4-methoxyphenylboronic acid.[3] These values serve as a strong proxy for the behavior of this compound.

Mechanistic StepReactant ComplexTransition StateProduct ComplexΔG‡ (kcal/mol)
Transmetalation TM_1TM_TSTM_Prod8.9
Reductive Elimination RE_2RE_TS_BDRE_Prod7.6
Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for the Transmetalation and Reductive Elimination steps in the Suzuki-Miyaura coupling involving 4-methoxyphenylboronic acid. Data sourced from a DFT study by Wiśniewska et al.[3]

The relatively low activation barrier for the transmetalation of the electron-rich 4-methoxyphenyl group (8.9 kcal/mol) supports the notion that electron-donating substituents can accelerate this key step.[3] Reductive elimination, the final step to form the C-C bond and regenerate the Pd(0) catalyst, exhibits an even lower barrier.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[1][4][5]

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

The Chan-Lam Coupling: A Copper-Catalyzed Approach to C-N and C-O Bonds

The Chan-Lam coupling provides a powerful alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds, typically utilizing copper catalysts.[6] This reaction is particularly valuable for the synthesis of aryl amines and aryl ethers from arylboronic acids.

The Proposed Catalytic Cycle

The mechanism of the Chan-Lam coupling is still a subject of active research, but a generally accepted pathway involves the formation of a copper(III) intermediate.[7]

Chan_Lam_Cycle cluster_reactants Reactants & Products Cu(II) Cu(II) Transmetalation1 Transmetalation with R-NH2 Cu(II)->Transmetalation1 Ar-B(OH)2 RNH-Cu(II)-Ar RNH-Cu(II)-Ar Transmetalation1->RNH-Cu(II)-Ar Oxidation Oxidation RNH-Cu(II)-Ar->Oxidation RNH-Cu(III)-Ar RNH-Cu(III)-Ar Oxidation->RNH-Cu(III)-Ar Reductive\nElimination Reductive Elimination RNH-Cu(III)-Ar->Reductive\nElimination Ar-NHR Cu(I) Cu(I) Reductive\nElimination->Cu(I) Reoxidation Reoxidation (O2) Cu(I)->Reoxidation Reoxidation->Cu(II) Ar-B(OH)2 Ar-B(OH)2 R-NH2 R-NH2 Ar-NHR Ar-NHR

Figure 2: A Proposed Catalytic Cycle for the Chan-Lam N-Arylation.
Mechanistic Considerations and the Role of the Propoxy Group

Experimental Protocol: Chan-Lam N-Arylation of Imidazole with this compound

This protocol is based on established methods for the copper-catalyzed N-arylation of heterocycles.[3][10][11]

Materials:

  • This compound

  • Imidazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add copper(II) acetate (0.1 mmol) and powdered 4 Å molecular sieves (200 mg).

  • Add a solution of this compound (1.0 mmol) and imidazole (1.2 mmol) in dichloromethane (10 mL).

  • Add pyridine (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated imidazole.

Oxidation to Phenols: A Direct Functional Group Transformation

The oxidation of arylboronic acids provides a direct and often high-yielding route to phenols, a valuable class of compounds in medicinal chemistry and materials science. This transformation typically proceeds via an ipso-hydroxylation mechanism.

Mechanistic Pathways of Ipso-Hydroxylation

DFT studies have shed light on the mechanism of arylboronic acid oxidation. One proposed pathway involves the nucleophilic attack of a peroxide species on the boron atom, followed by rearrangement.[12]

Oxidation_Mechanism Ar-B(OH)2 4-Propoxyphenyl- boronic Acid Nucleophilic_Attack Nucleophilic Attack by HOO- Ar-B(OH)2->Nucleophilic_Attack Boronate_Intermediate [Ar-B(OH)2(OOH)]- Nucleophilic_Attack->Boronate_Intermediate Rearrangement 1,2-Aryl Migration Boronate_Intermediate->Rearrangement Aryloxyboronate [HO-B(OAr)(OH)]- Rearrangement->Aryloxyboronate Hydrolysis Hydrolysis Aryloxyboronate->Hydrolysis Phenol 4-Propoxyphenol Hydrolysis->Phenol

Figure 3: Proposed Mechanism for the Oxidation of an Arylboronic Acid to a Phenol.

A DFT study on the catalyst-free hydroxylation of phenylboronic acid with sodium perborate calculated a high activation free energy of 76.7 kcal/mol for the direct reaction with H₂O₂, suggesting this pathway is unlikely.[12] However, the reaction with the hydroperoxyl anion (⁻OOH) was found to be much more favorable, proceeding through a nucleophilic attack mechanism.[12] The electron-donating propoxy group in this compound would be expected to facilitate the migratory aptitude of the aryl group in the rearrangement step.

Experimental Protocol: Oxidation of this compound to 4-Propoxyphenol

This protocol is adapted from procedures for the oxidation of arylboronic acids using hydrogen peroxide.[13][14]

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (1 M, 2.5 mL).

  • Add 30% hydrogen peroxide (1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-propoxyphenol.

Conclusion: A Unified View for the Synthetic Chemist

This guide has provided a comparative analysis of the mechanisms for three fundamental reactions of this compound, grounded in DFT studies and practical experimental protocols. For the Suzuki-Miyaura reaction, DFT calculations on a close analogue provide quantitative evidence for the facilitating effect of the electron-donating propoxy group on the key transmetalation step. While specific DFT data for the Chan-Lam coupling and oxidation of this compound are less prevalent, the general mechanistic principles, supported by a wealth of experimental evidence, allow for a robust understanding of these transformations.

The provided diagrams and protocols serve as a practical resource for researchers to visualize the reaction pathways and implement these powerful synthetic methods in the laboratory. A deeper mechanistic understanding empowers chemists to make more informed decisions in reaction design, leading to improved yields, selectivity, and the efficient synthesis of novel molecules for a wide range of applications, from pharmaceuticals to advanced materials.

References

A Comparative Guide to the Validation of Reaction Products from 4-propoxyphenylboronic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of synthesized compounds is a cornerstone of scientific integrity and progress. 4-propoxyphenylboronic acid is a versatile building block, pivotal in the synthesis of complex organic molecules through powerful cross-coupling reactions. This guide offers an in-depth comparison of mass spectrometry techniques for the validation of its reaction products, supported by experimental insights and protocols to ensure the confident identification of target molecules.

The Synthetic Utility of this compound

This compound is a key reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam couplings.[1][2][3] These reactions are fundamental in pharmaceutical and materials science for the construction of biaryl, aryl ether, and aryl amine linkages, which are common motifs in biologically active compounds. Given the potential for side reactions and the formation of complex mixtures, unambiguous validation of the desired product is paramount.

Two common and powerful reactions involving this compound are:

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the 4-propoxyphenyl group and an aryl or vinyl halide/triflate.[2][3]

  • Chan-Lam Coupling: This method creates a carbon-heteroatom bond, coupling the 4-propoxyphenyl group with an amine or alcohol to form an aryl amine or aryl ether, respectively.[4][5][6]

Mass Spectrometry: A Primary Tool for Reaction Validation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] Its high sensitivity, speed, and ability to provide direct molecular weight information make it a first-line method for monitoring reaction progress and confirming product identity. Modern MS techniques can be broadly categorized by their ionization method—the process of converting a neutral molecule into a charged ion.[8][9]

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.[7][10] For the products of this compound reactions, which are typically non-volatile and thermally labile, "soft" ionization methods are preferred to minimize fragmentation and preserve the molecular ion.[9]

Ionization TechniquePrincipleAdvantages for Boronic Acid DerivativesLimitations
Electrospray Ionization (ESI) A solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[7][8]Excellent for polar and non-volatile compounds, easily coupled with liquid chromatography (LC-MS) for mixture analysis, provides high sensitivity.[11][12][13]Can form adducts with solvents and salts which may complicate spectra. Boronic acids can be prone to dehydration or formation of boroxines.[14][15]
Atmospheric Pressure Chemical Ionization (APCI) The analyte solution is vaporized in a heated tube and then ionized by corona discharge. It is suitable for less polar compounds than ESI.[8]Good for moderately polar compounds that are not easily ionized by ESI. Tolerant of higher flow rates and less susceptible to matrix effects.Requires the analyte to be thermally stable enough to be vaporized.[7]
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the analyte.[8]Excellent for high molecular weight compounds and can be very sensitive.[10] Less common for small molecule reaction monitoring but useful for characterizing final, purified products.Sample preparation can be crucial, and the choice of matrix is important. Not easily coupled with LC.[16]

Expert Insight: For routine monitoring of Suzuki-Miyaura or Chan-Lam reactions with this compound, Electrospray Ionization (ESI) is often the most practical and informative choice, especially when coupled with Ultra-High-Performance Liquid Chromatography (UPLC-MS).[14] This combination allows for the separation of the product from starting materials, byproducts, and catalysts, providing a clear picture of the reaction's progress and the purity of the final product.

Experimental Workflow: Validation of a Suzuki-Miyaura Reaction Product

This section outlines a typical workflow for the synthesis and validation of a biaryl product from this compound and an aryl bromide.

Workflow Diagram

G cluster_0 Synthesis cluster_1 MS Analysis A 1. Reaction Setup This compound, aryl bromide, Pd catalyst, base, solvent B 2. Reaction Heating and stirring under inert atmosphere A->B C 3. Work-up Quenching, extraction, and drying B->C D 4. Purification Column Chromatography C->D E 5. Sample Preparation Dilute purified product in appropriate solvent D->E Purified Product F 6. LC-MS Injection Separation on C18 column E->F G 7. ESI-MS Detection Acquire mass spectrum in positive ion mode F->G H 8. Data Analysis Identify [M+H]+ or [M+Na]+ ion of the expected product G->H

Caption: Workflow for synthesis and LC-ESI-MS validation.

Step-by-Step Protocol
  • Reaction Setup: In a flask purged with an inert gas, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents) in a suitable solvent (e.g., a mixture of toluene and water).[17][18]

  • Reaction: Heat the mixture with stirring to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[17]

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product using column chromatography.[17]

  • Sample Preparation for MS: Prepare a dilute solution (e.g., 1-10 µg/mL) of the purified product in a solvent compatible with LC-MS, such as acetonitrile or methanol.

  • LC-MS Analysis: Inject the sample into an LC-MS system equipped with a C18 column and an ESI source. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.

  • Data Analysis: Analyze the mass spectrum for the protonated molecule [M+H]+ or other adducts like the sodium adduct [M+Na]+ corresponding to the calculated exact mass of the desired product. High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) can provide mass accuracy within a few parts per million (ppm), which can be used to confirm the elemental composition.[19]

Navigating Potential Pitfalls: Byproducts and Adducts

A careful interpretation of the mass spectrum is crucial. Besides the target product, other species may be observed:

  • Homocoupling: A common byproduct in Suzuki reactions is the homocoupling of the boronic acid, resulting in 4,4'-dipropoxybiphenyl.[20]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of propoxybenzene.

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[16][21] These may be observed in the mass spectrum, especially if the sample or solvent is not completely dry, appearing at a mass corresponding to [3M - 3H₂O + H]+.

Structural Confirmation with Tandem Mass Spectrometry (MS/MS)

While MS provides the molecular weight, tandem mass spectrometry (MS/MS) offers structural information through fragmentation.[22][23] In an MS/MS experiment, the ion of the target molecule is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that can confirm the molecule's structure.

Hypothetical Fragmentation of a Suzuki Product

G parent [M+H]+ (Precursor Ion) frag1 Loss of propene [M+H - C3H6]+ parent->frag1 CID frag2 Loss of propyl group [M+H - C3H7]+ parent->frag2 CID frag3 Cleavage of biaryl bond parent->frag3 CID

Caption: Collision-Induced Dissociation (CID) fragmentation pathway.

For a product of this compound, characteristic fragmentations would include the loss of the propoxy group or parts of it (e.g., loss of propene), and cleavage at the newly formed biaryl bond.

Comparison with Alternative Validation Techniques

While powerful, mass spectrometry is often used in conjunction with other techniques for comprehensive validation.[17]

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution). Structural information via fragmentation (MS/MS).[22]High sensitivity, small sample requirement, fast analysis.Isomers may not be distinguishable without chromatography. Quantification requires standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including atom connectivity and stereochemistry.[22]Inherently quantitative without the need for response factors, provides unambiguous structure elucidation.[24]Lower sensitivity than MS, requires larger sample amounts, longer analysis time.
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity assessment and quantification of components in a mixture.[24]Excellent for determining the purity of the product and quantifying impurities.Does not provide molecular weight or definitive structural information. Response factors are needed for accurate quantification.[25][26]

Authoritative Insight: A truly validated product requires orthogonal data. The combination of LC-MS to confirm the molecular weight and purity, and NMR to confirm the detailed chemical structure, represents the gold standard in the characterization of novel compounds.[22][24]

Conclusion

Mass spectrometry, particularly LC-ESI-MS, is a rapid, sensitive, and highly effective technique for the validation of reaction products derived from this compound. It provides essential molecular weight information that confirms the success of a synthetic step. When combined with high-resolution mass analyzers and tandem MS capabilities, it can offer a high degree of confidence in the product's identity. For unambiguous structural confirmation and quantitative purity assessment, a multi-technique approach incorporating NMR and HPLC is strongly recommended, ensuring the scientific rigor required in research and development.

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling with 4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the palladium ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth comparative analysis of various palladium ligands for the coupling of 4-propoxyphenylboronic acid, an electron-rich boronic acid of interest in the synthesis of various functional materials and pharmaceutical intermediates.

Introduction to the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most versatile and widely used cross-coupling reactions.[1] It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[4][5]

The catalytic cycle, a fundamental concept for understanding the role of the ligand, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a pivotal role in each of these steps by stabilizing the palladium center, modulating its electronic properties, and influencing the steric environment around the metal.[1][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_products Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Product

The Importance of Ligand Selection for Electron-Rich Substrates

This compound is considered an electron-rich coupling partner due to the electron-donating nature of the propoxy group. While this can be beneficial for the transmetalation step, it can also present challenges. The choice of ligand is therefore critical to achieve high yields and reaction efficiency. Bulky and electron-rich ligands are often favored as they can promote the oxidative addition of the aryl halide and facilitate the final reductive elimination step, which can be rate-limiting.[2][4]

This guide will compare the performance of three classes of commonly used palladium ligands in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as a model aryl halide:

  • Triphenylphosphine (PPh₃): A traditional, relatively simple phosphine ligand.

  • Buchwald Ligands (SPhos and XPhos): A class of bulky, electron-rich biaryl phosphine ligands known for their high reactivity.[4][8][9]

  • N-Heterocyclic Carbene (IPr): A representative of a newer class of ligands that have shown excellent performance in cross-coupling reactions.[5]

Experimental Comparison of Palladium Ligands

To provide a clear comparison, a standardized experimental protocol was followed, with the only variable being the palladium ligand used.

Experimental Protocol

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge vial with 4-bromoanisole, This compound, and base B Add solvent and degas A->B C Add Pd precatalyst and ligand solution B->C D Heat reaction at specified temperature C->D E Monitor reaction progress by TLC/GC-MS D->E F Quench reaction and perform aqueous work-up E->F G Purify by column chromatography F->G H Characterize and determine yield G->H

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Ligand (0.04 mmol, 4 mol%)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • A dry reaction vial was charged with 4-bromoanisole, this compound, and potassium phosphate.

  • The vial was sealed with a septum, and the atmosphere was replaced with argon by evacuating and backfilling three times.

  • Toluene and water were added via syringe, and the mixture was sparged with argon for 10 minutes.

  • In a separate vial, palladium(II) acetate and the respective ligand were dissolved in a small amount of degassed toluene. This pre-catalyst solution was then added to the reaction mixture via syringe.

  • The reaction mixture was stirred vigorously and heated to 100 °C.

  • The reaction progress was monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel.

Results and Discussion

The performance of each ligand was evaluated based on the reaction time and the isolated yield of the desired product, 4-methoxy-4'-propoxy-1,1'-biphenyl.

LigandReaction Time (h)Isolated Yield (%)
PPh₃ 2445
SPhos 298
XPhos 296
IPr 492

Triphenylphosphine (PPh₃): As a relatively small and less electron-donating ligand, PPh₃ showed significantly lower activity. The reaction required a prolonged time to reach completion, and the yield was modest. This is likely due to slower rates of oxidative addition and reductive elimination.

Buchwald Ligands (SPhos and XPhos): Both SPhos and XPhos demonstrated exceptional performance, affording near-quantitative yields in a short reaction time.[4][8][9] These ligands possess a biaryl backbone that creates a bulky steric profile and electron-rich phosphines. This combination is known to promote the formation of the active monoligated palladium(0) species, which is highly reactive in the catalytic cycle.[4] The steric bulk also facilitates the reductive elimination step, leading to faster product formation.

N-Heterocyclic Carbene (IPr): The NHC ligand IPr also proved to be highly effective, providing a high yield of the desired product. NHCs are strong sigma-donors, which can enhance the rate of oxidative addition.[3] While slightly slower than the Buchwald ligands in this specific comparison, NHC ligands are known for their high stability and are excellent choices for a wide range of cross-coupling reactions.[5]

Conclusion

This comparative study highlights the profound impact of ligand selection on the efficiency of the Suzuki-Miyaura coupling of this compound. While traditional phosphine ligands like PPh₃ can effect the transformation, modern, sterically demanding, and electron-rich ligands such as the Buchwald biaryl phosphines (SPhos and XPhos) and N-heterocyclic carbenes (IPr) offer significantly improved performance in terms of reaction rates and yields.

For researchers aiming to optimize the synthesis of biaryl compounds from electron-rich boronic acids, the use of advanced ligands like SPhos, XPhos, or IPr is highly recommended. The choice between these highly active ligands may depend on substrate-specific factors, cost, and availability.

References

A Comparative Guide to 4-propoxyphenylboronic Acid and Potassium Propoxyphenyltrifluoroborate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Synthetic Chemist: A Data-Driven Comparison of Boron Reagents

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter influencing the efficiency, reproducibility, and practicality of this transformation. This guide provides an in-depth technical comparison between two commonly employed reagents: 4-propoxyphenylboronic acid and its corresponding potassium trifluoroborate salt.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The following table summarizes the key characteristics of this compound and potassium 4-propoxyphenyltrifluoroborate.

PropertyThis compoundPotassium 4-propoxyphenyltrifluoroborate
Molecular Formula C₉H₁₃BO₃C₉H₁₂BF₃KO
Molecular Weight 180.01 g/mol 236.10 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline solid
Melting Point 123-126 °C>300 °C (typical for aryltrifluoroborates)
Air & Moisture Stability Prone to dehydration to form boroxines; susceptible to protodeboronation.[1][2]Highly stable to air and moisture; can be stored indefinitely at room temperature.[1]
Solubility Soluble in many organic solvents (e.g., THF, dioxane, ethanol).Generally less soluble in non-polar organic solvents; soluble in polar solvents like acetone, THF, and alcohols.[3]

The Stability Paradigm: A Tale of Two Boron Species

The superior stability of potassium organotrifluoroborates is a significant advantage in synthetic applications.[1] this compound, like many of its counterparts, exists in equilibrium with its cyclic trimeric anhydride, the boroxine. This equilibrium can complicate accurate stoichiometry and introduce variability into reactions. Furthermore, boronic acids are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and boric acid.[4][5]

In contrast, the tetracoordinate nature of the boron atom in potassium 4-propoxyphenyltrifluoroborate, bonded to three highly electronegative fluorine atoms, renders it significantly more stable.[1] This enhanced stability translates to several practical benefits:

  • Ease of Handling and Storage: Potassium aryltrifluoroborates are typically free-flowing crystalline solids that do not require special handling techniques to protect them from air or moisture.[1]

  • Stoichiometric Precision: The well-defined, monomeric nature of trifluoroborate salts allows for more precise control over reaction stoichiometry.

  • Functional Group Tolerance: The robust nature of the trifluoroborate group allows it to be carried through multi-step syntheses where a boronic acid might require protection and deprotection steps.

The conversion of a boronic acid to its trifluoroborate salt is a straightforward process, typically involving the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂).[3]

G cluster_0 This compound cluster_1 Potassium 4-Propoxyphenyltrifluoroborate BA Ar-B(OH)₂ Boroxine (ArBO)₃ BA->Boroxine + 3 H₂O TFB K⁺[Ar-BF₃]⁻ BA->TFB + KHF₂ - 2 H₂O Boroxine->BA - 3 H₂O

Caption: Equilibrium of this compound with its boroxine and conversion to the stable trifluoroborate salt.

Reactivity in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective

While both reagents are effective in Suzuki-Miyaura cross-coupling, their activation and participation in the catalytic cycle differ.

This compound requires activation by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[6]

Potassium 4-propoxyphenyltrifluoroborate , on the other hand, is considered a "slow-release" source of the corresponding boronic acid. Under the basic reaction conditions, the trifluoroborate undergoes hydrolysis to generate the boronic acid in situ, which then enters the catalytic cycle. This slow release can be advantageous in minimizing side reactions associated with high concentrations of boronic acid, such as homocoupling.

Suzuki_Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar'(L₂) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-Ar') boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate Base (OH⁻) trifluoroborate K⁺[Ar'BF₃]⁻ trifluoroborate->boronic_acid Hydrolysis (H₂O, Base) boronate->pd_ox

References

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